molecular formula C11H12FNO B1370441 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 395673-46-8

6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1370441
CAS No.: 395673-46-8
M. Wt: 193.22 g/mol
InChI Key: FKSFQJWXHXGGJM-UHFFFAOYSA-N
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Description

6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H12FNO and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKSFQJWXHXGGJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC2=C1C=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619894
Record name 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395673-46-8
Record name 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a key intermediate in the development of novel therapeutics. The synthesis is strategically designed around a pivotal intramolecular Friedel-Crafts acylation. This document delves into the mechanistic underpinnings of each synthetic step, providing detailed, actionable protocols and a critical analysis of reaction parameters. The synthesis commences with the preparation of a key acylating agent, followed by amide bond formation and subsequent Lewis acid-catalyzed cyclization to yield the target dihydroquinolinone. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and process development, offering insights into the practical execution and optimization of this synthetic sequence.

Introduction: The Significance of the Fluorinated Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a fluorine atom and gem-dimethyl substituents on this core, as in this compound, can significantly modulate the physicochemical and pharmacological properties of resulting drug candidates. Fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The gem-dimethyl group at the C4 position introduces conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. Consequently, this particular dihydroquinolinone derivative serves as a crucial building block in the synthesis of innovative therapeutics, particularly in the realm of kinase inhibitors for oncology.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from commercially available 4-fluoroaniline and 3,3-dimethylbutanoic acid. The overall strategy involves an initial amide bond formation followed by an intramolecular Friedel-Crafts cyclization.

Diagram of the Proposed Synthetic Pathway:

Synthetic_Pathway 4-Fluoroaniline 4-Fluoroaniline Amide_Intermediate N-(4-fluorophenyl)-3,3- dimethylbutanamide 4-Fluoroaniline->Amide_Intermediate Amide Formation 3,3-Dimethylbutanoyl_chloride 3,3-Dimethylbutanoyl chloride 3,3-Dimethylbutanoyl_chloride->Amide_Intermediate Final_Product 6-Fluoro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one Amide_Intermediate->Final_Product Intramolecular Friedel-Crafts Cyclization

Caption: A two-step synthesis of the target compound.

Step 1: Synthesis of the Acylating Agent - 3,3-Dimethylbutanoyl chloride

The synthesis begins with the preparation of the necessary acylating agent, 3,3-dimethylbutanoyl chloride, from the corresponding carboxylic acid.

Reaction Scheme:

Acyl_Chloride_Formation 3,3-Dimethylbutanoic_acid 3,3-Dimethylbutanoic acid 3,3-Dimethylbutanoyl_chloride 3,3-Dimethylbutanoyl chloride 3,3-Dimethylbutanoic_acid->3,3-Dimethylbutanoyl_chloride Reflux Thionyl_chloride SOCl₂ Thionyl_chloride->3,3-Dimethylbutanoyl_chloride Amide_Formation 4-Fluoroaniline 4-Fluoroaniline Amide_Intermediate N-(4-fluorophenyl)-3,3- dimethylbutanamide 4-Fluoroaniline->Amide_Intermediate Pyridine, DCM, 0 °C to rt 3,3-Dimethylbutanoyl_chloride 3,3-Dimethylbutanoyl chloride 3,3-Dimethylbutanoyl_chloride->Amide_Intermediate

Caption: Amide bond formation.

Experimental Protocol:

Materials:

  • 4-Fluoroaniline

  • 3,3-Dimethylbutanoyl chloride

  • Pyridine or Triethylamine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-fluoroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3,3-dimethylbutanoyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude N-(4-fluorophenyl)-3,3-dimethylbutanamide can be purified by recrystallization or column chromatography on silica gel to yield a solid product.

Causality and Insights: The base (pyridine or triethylamine) is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The workup procedure is designed to remove unreacted starting materials and the pyridinium hydrochloride salt.

Step 3: Intramolecular Friedel-Crafts Cyclization

This final and key step involves the intramolecular electrophilic aromatic substitution to form the desired this compound.

Reaction Scheme:

Friedel_Crafts_Cyclization Amide_Intermediate N-(4-fluorophenyl)-3,3- dimethylbutanamide Final_Product 6-Fluoro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one Amide_Intermediate->Final_Product Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., PPA)

Caption: Intramolecular Friedel-Crafts cyclization.

Mechanistic Consideration:

The intramolecular Friedel-Crafts acylation proceeds via the generation of an acylium ion or a highly polarized acyl chloride-Lewis acid complex, which then acts as the electrophile. The electron-rich aromatic ring of the 4-fluoroaniline moiety acts as the nucleophile, attacking the electrophilic carbon. The fluorine atom is an ortho-, para-director, and the cyclization is expected to occur at the position ortho to the amino group.

Experimental Protocol (using Aluminum Chloride):

Materials:

  • N-(4-fluorophenyl)-3,3-dimethylbutanamide

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Ice water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (3.0 eq).

  • Cool the flask to 0 °C and add anhydrous dichloromethane.

  • Slowly add a solution of N-(4-fluorophenyl)-3,3-dimethylbutanamide (1.0 eq) in anhydrous dichloromethane to the stirred suspension of AlCl₃.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of ice water.

  • Add 1 M HCl to dissolve the aluminum salts.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or recrystallization to afford this compound as a solid.

Alternative Protocol (using Polyphosphoric Acid):

Materials:

  • N-(4-fluorophenyl)-3,3-dimethylbutanamide

  • Polyphosphoric acid (PPA)

  • Ice water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, heat polyphosphoric acid to 80-100 °C.

  • Add N-(4-fluorophenyl)-3,3-dimethylbutanamide to the hot PPA with vigorous stirring.

  • Maintain the temperature for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as described above.

Causality and Insights: The choice of the Lewis or Brønsted acid is critical for the success of the Friedel-Crafts cyclization. [1][2][3][4][5][6]Aluminum chloride is a strong Lewis acid that effectively promotes the reaction, but requires stoichiometric amounts and careful quenching. [4][5]Polyphosphoric acid serves as both a catalyst and a solvent and can be a good alternative, often leading to cleaner reactions. [1]The reaction temperature and time are important parameters to optimize for maximizing the yield and minimizing the formation of byproducts.

Data Summary

StepReactantsReagents and ConditionsProductExpected Yield
13,3-Dimethylbutanoic acidSOCl₂, cat. DMF, DCM, reflux3,3-Dimethylbutanoyl chlorideHigh
24-Fluoroaniline, 3,3-Dimethylbutanoyl chloridePyridine, DCM, 0 °C to rtN-(4-fluorophenyl)-3,3-dimethylbutanamideGood to High
3N-(4-fluorophenyl)-3,3-dimethylbutanamideAlCl₃, DCE, reflux or PPA, 80-100 °CThis compoundModerate to Good

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The key to this synthesis is a well-executed intramolecular Friedel-Crafts acylation of a readily accessible N-aryl amide intermediate. By carefully controlling the reaction conditions for each step, from the formation of the acyl chloride to the final cyclization, high yields of the desired product can be achieved. This guide offers a solid foundation for researchers to produce this valuable intermediate for further elaboration in drug discovery and development programs.

References

  • MDPI. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. [Link]

  • Google Patents. (2012). CN101279908B - The preparation method of 3,3-dimethylbutyryl chloride.
  • National Institutes of Health. (2014). Friedel-Crafts Acylation with Amides. [Link]

  • Google Patents. (2008). CN101279908A - The preparation method of 3,3-dimethylbutyryl chloride.
  • Chemical Synthesis Database. (2025). 2-cyano-3,3-dimethylbutanoyl chloride. [Link]

  • National Institutes of Health. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

  • Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

  • ResearchGate. (2018). Optimization of the Friedel-Crafts reaction conditions. [a]. [Link]

  • Beilstein Journals. (2021). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. [Link]

  • MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Beilstein Archives. (2021). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: S. [Link]

  • Beilstein Archives. (2021). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. [Link]

  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. [Link]

  • ResearchGate. (2021). Intramolecular Friedel-Crafts Cyclization of Secondary Monofluoroalkanes 4 (A) Optimization of reaction conditions. (B) Substrate Scope.. [Link]

  • National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]

  • ResearchGate. (2018). Optimization of the Friedel–Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers. [Link]

  • Google Patents. (2005). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Physics @ Manasagangotri. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). [Link]

  • ResearchGate. (2015). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

  • MDPI. (2022). N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

  • National Institutes of Health. (2022). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • ResearchGate. (2001). Synthesis and characterization of 3,4-dl-t-butylfuran, pyrrole, and selenophene. [Link]

Sources

A Technical Guide to the Physicochemical Properties of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic heterocyclic compound built upon a quinolinone scaffold. This molecule incorporates two key structural motifs of high interest in medicinal chemistry and drug discovery: a fluorine atom on the aromatic ring and a gem-dimethyl group at the C4 position. The strategic placement of these functional groups can profoundly influence the molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic behavior.[1][2] This guide provides an in-depth analysis of these properties, offering both theoretical insights and validated experimental protocols for their determination. It is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of this molecular scaffold for lead optimization and candidate selection.

cluster_structure Chemical Structure of this compound struct

Caption: Molecular structure of the target compound.

Molecular Profile and Core Properties

A precise understanding of the fundamental molecular characteristics is the foundation for all further physicochemical analysis.

PropertyValueSource
IUPAC Name This compound-
CAS Number 395673-46-8[3]
Molecular Formula C₁₁H₁₂FNO[4]
Molecular Weight 193.22 g/mol [4]

Section 1: Lipophilicity and Partition Coefficient (LogP)

Lipophilicity, quantified by the logarithm of the partition coefficient (LogP), is a critical parameter in drug design. It governs a molecule's ability to cross biological membranes, influences its binding to plasma proteins, and impacts its overall absorption, distribution, metabolism, and excretion (ADME) profile.[5] A positive LogP value indicates a higher affinity for a lipid (organic) phase over an aqueous phase, classifying the compound as lipophilic or hydrophobic.[6]

The structure of this compound suggests a moderately lipophilic character. This is due to two primary contributions:

  • Fluorine Atom: The substitution of a hydrogen atom with fluorine generally increases lipophilicity. This enhancement of hydrophobic character can improve a compound's ability to permeate cell membranes.[7][8][9]

  • gem-Dimethyl Group: These two methyl groups significantly contribute to the molecule's nonpolar surface area, thereby increasing its lipophilicity. This structural feature is often used to improve pharmacokinetic properties.[10][11]

While an experimental value is not publicly documented, computational models can provide an estimate. However, for definitive characterization, experimental determination is required.

Experimental Protocol: LogP Determination via Shake-Flask Method (OECD Guideline 107)

This protocol describes the classic "shake-flask" method for determining the n-octanol/water partition coefficient, a robust and widely accepted technique.[6]

G prep 1. Phase Preparation dissolve 2. Compound Dissolution prep->dissolve Pre-saturate n-octanol with water and water with n-octanol equilibrate 3. Equilibration dissolve->equilibrate Dissolve compound in one phase separate 4. Phase Separation equilibrate->separate Shake at constant temp (e.g., 24h) quantify 5. Quantification separate->quantify Centrifuge to ensure clear separation calculate 6. LogP Calculation quantify->calculate Analyze concentration in both phases (e.g., HPLC-UV)

Caption: Workflow for LogP determination by the shake-flask method.

Step-by-Step Methodology:

  • Phase Preparation: Prepare n-octanol saturated with water and water (typically at a relevant pH, e.g., 7.4 buffer) saturated with n-octanol. Allow the phases to separate for at least 24 hours.[12]

  • Sample Preparation: Accurately weigh the compound and dissolve it in a small volume of the water phase. The concentration should be low enough to avoid saturation in either phase.

  • Partitioning: Combine the aqueous solution of the compound with the saturated n-octanol phase in a suitable vessel.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (often 24 hours) to allow equilibrium to be reached.

  • Phase Separation: Separate the two phases, typically by centrifugation to ensure a clean separation without cross-contamination.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[6]

Section 2: Acidity and Basicity (pKa)

The pKa value defines the strength of an acid or base and indicates the extent of ionization at a given pH. This property is crucial as it influences a compound's solubility, absorption, and interaction with biological targets.

This compound possesses one potentially ionizable proton: the amide hydrogen (N-H).

  • Acidity: Amides are generally very weak acids. The pKa of the N-H proton is expected to be high (typically >14), meaning it will not deprotonate under physiological conditions. The electron-withdrawing nature of the fluorine atom is too distant to significantly impact the amide acidity.

  • Basicity: The molecule lacks any significant basic centers. The amide carbonyl oxygen has some lone-pair electron density but is a very weak base due to resonance with the nitrogen atom.

Therefore, the compound is considered neutral and is not expected to ionize within the physiological pH range.

Experimental Protocol: pKa Determination by Potentiometric Titration

For compounds with measurable pKa values, potentiometric titration is a highly accurate method.[13] While not expected to yield a value for this specific compound due to its neutrality, the protocol is a standard for ionizable molecules.

G setup 1. System Setup & Calibration sample 2. Sample Preparation setup->sample Calibrate pH meter with standard buffers titrate 3. Titration sample->titrate Dissolve compound in suitable solvent (e.g., water/co-solvent) plot 4. Data Plotting titrate->plot Add titrant (acid/base) in small increments, record pH at each step analyze 5. pKa Determination plot->analyze Plot pH vs. Volume of titrant added analyze:s->analyze:s

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[14]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system. For poorly water-soluble compounds, a co-solvent like methanol or DMSO may be required. Maintain a constant ionic strength using an electrolyte like KCl.[14]

  • Titration: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode. Add standardized acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) titrant in small, precise increments.[14]

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

  • Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve, which corresponds to the inflection point.[14]

Section 3: Melting Point and Thermal Properties

The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a fundamental physical property used for identification and as an indicator of purity. A pure crystalline compound typically exhibits a sharp melting point over a narrow range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range. The experimental melting point for this compound is not available in public databases and must be determined empirically.

Experimental Protocol: Melting Point Determination by Capillary Method

This is the most common and pharmacopeia-recognized method for determining the melting point of a solid substance.[15]

G prep 1. Sample Preparation load 2. Capillary Loading prep->load Ensure sample is a fine, dry powder insert 3. Instrument Insertion load->insert Pack sample into capillary tube (2-3 mm height) heat 4. Heating insert->heat Place tube in heating block of apparatus observe 5. Observation & Recording heat->observe Heat rapidly to ~20°C below expected MP, then slowly (1-2°C/min) observe:s->observe:s

Caption: Workflow for melting point determination by the capillary method.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the compound is completely dry and finely powdered to allow for uniform heat distribution.[15]

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.[16]

  • Measurement:

    • Place the loaded capillary into the heating block of a melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 10-20°C per minute.

    • For an accurate measurement, use a fresh sample. Heat rapidly to about 20°C below the approximate melting point found.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[16]

  • Data Recording: Record two temperatures: the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Section 4: Spectroscopic Profile

Spectroscopic analysis is essential for confirming the chemical structure and identity of a compound. While specific spectra for this molecule require experimental acquisition, the expected features can be predicted based on its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Region: Two or three signals between δ 7.0-8.0 ppm. The protons on the fluorinated ring will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other and with the fluorine atom.

    • Amide Proton (N-H): A broad singlet, typically δ 8.0-9.5 ppm, which is exchangeable with D₂O.

    • Aliphatic Protons (CH₂): A sharp singlet around δ 2.5-3.0 ppm for the methylene (CH₂) group at the C3 position.

    • Methyl Protons (CH₃): A sharp singlet integrating to 6 protons around δ 1.2-1.5 ppm, corresponding to the two equivalent methyl groups at the C4 position.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A signal in the range of δ 165-175 ppm.

    • Aromatic Carbons: Multiple signals between δ 110-150 ppm. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller two- and three-bond couplings.

    • Quaternary Carbon (C4): A signal around δ 35-45 ppm.

    • Methylene Carbon (C3): A signal around δ 30-40 ppm.

    • Methyl Carbons: A single signal around δ 25-30 ppm.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single signal is expected, likely a multiplet due to coupling with the ortho and meta aromatic protons.

  • IR (Infrared Spectroscopy):

    • N-H Stretch: A sharp to moderately broad peak around 3200-3300 cm⁻¹.

    • C-H Stretch (Aromatic/Aliphatic): Peaks in the 2850-3100 cm⁻¹ region.

    • C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹.

    • C-F Stretch: A strong absorption in the 1100-1250 cm⁻¹ region.

  • Mass Spectrometry (MS): In an ESI+ (Electrospray Ionization, positive mode) experiment, the primary species observed would be the protonated molecule [M+H]⁺ at m/z 194.22.

Conclusion

This compound is a neutral, moderately lipophilic solid. Its key physicochemical properties are dictated by the interplay between the quinolinone core, the lipophilicity-enhancing fluorine atom, and the conformationally restricting gem-dimethyl group.[1][2] These features suggest poor aqueous solubility but good potential for membrane permeability, attributes that are highly relevant in the context of drug design.[7] The protocols and theoretical background provided in this guide serve as a robust framework for the empirical characterization and rational application of this compound and its analogues in research and development settings.

References

  • Fluorine in drug discovery: Role, design and case studies. Google AI Test Kitchen.
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. ACS Publications.
  • Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry. ResearchGate.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Role of Fluorine in Drug Design and Drug Action | Request PDF. ResearchGate.
  • Development of Methods for the Determination of pKa Values. PMC - NIH.
  • LogP—Making Sense of the Value. ACD/Labs.
  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
  • Melting Point Determination. thinkSRS.com.
  • Melting point determination. University of Calgary.
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed.
  • How is pKa determined?. Quora.
  • How To Determine PKA Of Organic Compounds?. YouTube.
  • Melting point determination. SSERC.
  • Application of gem-dimethyl groups. ResearchGate.
  • Measuring the Melting Point. Westlab Canada.
  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent.
  • Calculate reagent log P values to determine solubility characteristics. Thermo Fisher Scientific.
  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes.
  • 395673-46-8|this compound. BLDpharm.

Sources

An In-depth Technical Guide to 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 395673-46-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The document delves into its synthesis, chemical properties, and prospective applications, offering field-proven insights for researchers in the pharmaceutical and life sciences sectors.

Introduction: The Significance of the Fluorinated Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in modern drug design to enhance metabolic stability, bioavailability, and target selectivity. The introduction of a fluorine atom at the C-6 position of the dihydroquinolinone ring, as in this compound, is anticipated to modulate its physicochemical and pharmacological properties, making it a valuable building block for the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 395673-46-8-
Molecular Formula C₁₁H₁₂FNO
Molecular Weight 193.22 g/mol
Appearance White to off-white solid (predicted)-
Solubility Soluble in organic solvents like DMSO and methanol (predicted)-
Storage Sealed in a dry environment at room temperature

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process involving the formation of an amide precursor followed by an intramolecular Friedel-Crafts cyclization.

Proposed Synthetic Pathway

A plausible and efficient synthetic route commences with the commercially available 4-fluoroaniline.

graph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=1]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

"4-Fluoroaniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "3,3-Dimethylacryloyl_chloride" [label="3,3-Dimethylacryloyl\nchloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Amide_Formation" [label="Step 1:\nAmide Formation", shape=ellipse, fillcolor="#FBBC05"]; "N-(4-fluorophenyl)-3,3-dimethylacrylamide" [label="N-(4-fluorophenyl)-3,3-\ndimethylacrylamide\n(Intermediate)"]; "Friedel_Crafts" [label="Step 2:\nIntramolecular\nFriedel-Crafts\nCyclization", shape=ellipse, fillcolor="#FBBC05"]; "Final_Product" [label="6-Fluoro-4,4-dimethyl-3,4-\ndihydroquinolin-2(1H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

"4-Fluoroaniline" -> "Amide_Formation"; "3,3-Dimethylacryloyl_chloride" -> "Amide_Formation"; "Amide_Formation" -> "N-(4-fluorophenyl)-3,3-dimethylacrylamide" [label="Base (e.g., Triethylamine)\nDCM, 0°C to rt"]; "N-(4-fluorophenyl)-3,3-dimethylacrylamide" -> "Friedel_Crafts"; "Friedel_Crafts" -> "Final_Product" [label="Lewis Acid (e.g., AlCl₃)\nor Brønsted Acid (e.g., PPA)"]; }

Caption: Proposed two-step synthesis of this compound.

Step 1: Amide Formation

The initial step involves the acylation of 4-fluoroaniline with 3,3-dimethylacryloyl chloride to yield the intermediate, N-(4-fluorophenyl)-3,3-dimethylacrylamide. This is a standard amide bond formation reaction.

Step 2: Intramolecular Friedel-Crafts Cyclization

The synthesized N-(4-fluorophenyl)-3,3-dimethylacrylamide undergoes an intramolecular Friedel-Crafts cyclization to afford the target this compound. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong Brønsted acid like polyphosphoric acid (PPA).

Mechanism of Intramolecular Friedel-Crafts Cyclization

The intramolecular Friedel-Crafts reaction is a powerful tool for constructing polycyclic systems. The mechanism for the cyclization of N-(4-fluorophenyl)-3,3-dimethylacrylamide is as follows:

graph "Friedel_Crafts_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=1]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

"Starting_Material" [label="N-(4-fluorophenyl)-3,3-\ndimethylacrylamide"]; "Lewis_Acid_Complex" [label="Lewis Acid Complex\n(Activation of Carbonyl)"]; "Carbocation_Formation" [label="Carbocation Intermediate"]; "Electrophilic_Attack" [label="Electrophilic Aromatic\nSubstitution"]; "Sigma_Complex" [label="Sigma Complex\n(Arenium Ion)"]; "Deprotonation" [label="Deprotonation"]; "Final_Product" [label="6-Fluoro-4,4-dimethyl-3,4-\ndihydroquinolin-2(1H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Starting_Material" -> "Lewis_Acid_Complex" [label="Lewis Acid (e.g., AlCl₃)"]; "Lewis_Acid_Complex" -> "Carbocation_Formation"; "Carbocation_Formation" -> "Electrophilic_Attack"; "Electrophilic_Attack" -> "Sigma_Complex"; "Sigma_Complex" -> "Deprotonation" [label="[AlCl₃OH]⁻"]; "Deprotonation" -> "Final_Product" [label="Rearomatization"]; }

Caption: Mechanism of the intramolecular Friedel-Crafts cyclization.
  • Activation of the Carbonyl Group: The Lewis acid catalyst coordinates to the carbonyl oxygen of the amide, increasing the electrophilicity of the carbonyl carbon.

  • Formation of a Carbocation Intermediate: The activated carbonyl group facilitates the formation of a tertiary carbocation on the dimethyl-substituted carbon.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the fluoroaniline moiety acts as a nucleophile and attacks the carbocation in an intramolecular fashion.

  • Formation of a Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Rearomatization: A base, such as the Lewis acid-hydroxide complex, removes a proton from the aromatic ring, leading to rearomatization and the formation of the final cyclized product.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed synthesis of this compound.

Synthesis of N-(4-fluorophenyl)-3,3-dimethylacrylamide (Intermediate)

Materials:

  • 4-Fluoroaniline

  • 3,3-Dimethylacryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a solution of 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled in an ice bath, add a solution of 3,3-dimethylacryloyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(4-fluorophenyl)-3,3-dimethylacrylamide as a solid.

Synthesis of this compound (Final Product)

Materials:

  • N-(4-fluorophenyl)-3,3-dimethylacrylamide

  • Aluminum chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, ice bath

Procedure:

  • To a suspension of anhydrous aluminum chloride (3.0 eq) in anhydrous DCM in a round-bottom flask cooled in an ice bath, add a solution of N-(4-fluorophenyl)-3,3-dimethylacrylamide (1.0 eq) in anhydrous DCM dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel to yield this compound.

Analytical Characterization (Predicted)

TechniquePredicted Observations
¹H NMR Aromatic protons (multiplets, ~6.8-7.2 ppm), NH proton (broad singlet, ~8.0-9.0 ppm), CH₂ protons (singlet, ~2.5 ppm), and two methyl groups (singlet, ~1.3 ppm).
¹³C NMR Carbonyl carbon (~170 ppm), aromatic carbons (~110-160 ppm), quaternary carbon (~35 ppm), CH₂ carbon (~45 ppm), and methyl carbons (~28 ppm).
Mass Spec (ESI+) [M+H]⁺ peak at m/z 194.0976.
IR Spectroscopy N-H stretching (~3200 cm⁻¹), C=O stretching (~1660 cm⁻¹), and C-F stretching (~1230 cm⁻¹).

Potential Applications in Drug Discovery

The this compound scaffold holds considerable promise as a key intermediate in the synthesis of novel therapeutic agents.

Kinase Inhibitors for Oncology

The structurally similar 8-fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is utilized as a key intermediate in the development of kinase inhibitors for cancer treatment.[1] The fluorinated quinoline structure can enhance binding affinity and metabolic stability in drug candidates targeting tyrosine kinases and other enzymes involved in cell proliferation. It is plausible that the 6-fluoro isomer could serve a similar purpose in the design of novel kinase inhibitors.

Antimicrobial Agents

Fluorinated quinolones are a well-established class of antibiotics. The fluorine atom at the 6-position is crucial for their broad-spectrum antibacterial activity. While this compound is not a classic quinolone antibiotic, its core structure could be elaborated to develop new classes of antimicrobial agents.

Modulators of Other Biological Targets

The dihydroquinolinone scaffold is versatile and has been explored for a range of biological activities. Derivatives of this core have been investigated as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1) for cancer therapy and as potential treatments for hepatic fibrosis. The unique electronic properties conferred by the fluorine atom in this compound make it an attractive starting point for structure-activity relationship (SAR) studies to develop modulators of various other biological targets.

Conclusion

This compound is a valuable fluorinated building block with significant potential for the discovery and development of novel pharmaceuticals. Its synthesis via a robust and scalable intramolecular Friedel-Crafts cyclization makes it an accessible starting material for medicinal chemists. Further exploration of the biological activities of derivatives of this scaffold is warranted and could lead to the identification of new drug candidates for a variety of diseases.

References

  • MySkinRecipes. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]

  • RSC Publishing. Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis. [Link]

  • PubMed Central. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. [Link]

  • PubMed. The fluorinated quinolones. [Link]

Sources

An In-depth Technical Guide to 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a fluorinated quinolinone derivative of significant interest to researchers and professionals in drug discovery and development. We will delve into its molecular structure, propose a robust synthetic pathway, and explore its potential applications in medicinal chemistry, grounded in established scientific principles.

Introduction: The Significance of Fluorinated Quinolones

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and pharmacological properties. This includes modulating metabolic stability, membrane permeability, binding affinity, and acidity (pKa), all of which are critical parameters in drug design. The subject of this guide, this compound, combines the quinolinone core with a fluorine substituent, making it a molecule of considerable interest for the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a dihydroquinolinone core, with a fluorine atom at the 6-position of the aromatic ring and two methyl groups at the 4-position of the saturated ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 395673-46-8[1][2]
Molecular Formula C₁₁H₁₂FNO[1][2]
Molecular Weight 193.22 g/mol [1][2]
IUPAC Name This compound
SMILES FC1=CC=C2C(NC(=O)CC2(C)C)=C1
Appearance Expected to be a solid at room temperature
Storage Sealed in a dry, room temperature environment[1]

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the readily available 4-fluoroaniline.

Step 1: Acylation of 4-fluoroaniline

4-fluoroaniline is reacted with 3,3-dimethylacryloyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to form the intermediate N-(4-fluorophenyl)-3,3-dimethylacrylamide. The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Step 2: Intramolecular Friedel-Crafts Cyclization

The intermediate N-(4-fluorophenyl)-3,3-dimethylacrylamide is then subjected to an intramolecular Friedel-Crafts cyclization using a strong acid catalyst. Polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride (AlCl₃) are suitable catalysts for this transformation. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acrylamide moiety acts as the electrophile and the electron-rich aromatic ring of the aniline derivative undergoes cyclization to form the dihydroquinolinone ring system.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product A 4-Fluoroaniline C N-(4-fluorophenyl)-3,3-dimethylacrylamide A->C Acylation (Et3N or Pyridine) B 3,3-Dimethylacryloyl Chloride B->C D This compound C->D Intramolecular Friedel-Crafts Cyclization (PPA or AlCl3)

Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(4-fluorophenyl)-3,3-dimethylacrylamide

  • To a solution of 4-fluoroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add 3,3-dimethylacryloyl chloride (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(4-fluorophenyl)-3,3-dimethylacrylamide.

Step 2: Synthesis of this compound

  • Add N-(4-fluorophenyl)-3,3-dimethylacrylamide (1.0 eq) to an excess of polyphosphoric acid (PPA).

  • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the hot reaction mixture onto crushed ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Spectroscopic and Crystallographic Characterization (Predicted)

While experimental data is not available in the public domain, the spectroscopic and crystallographic features of this compound can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Aromatic protons: Signals in the range of 6.8-7.5 ppm, with coupling patterns influenced by the fluorine substituent.- Methylene protons (-CH₂-): A singlet or two doublets around 2.5-3.0 ppm.- Methyl protons (-C(CH₃)₂): A singlet around 1.2-1.5 ppm integrating to 6 protons.- Amide proton (-NH-): A broad singlet in the downfield region (around 8.0-9.0 ppm).
¹³C NMR - Carbonyl carbon (-C=O): A signal around 170-175 ppm.- Aromatic carbons: Signals in the range of 110-150 ppm, with C-F coupling observed for the carbon attached to fluorine and its neighbors.- Quaternary carbon (-C(CH₃)₂): A signal around 35-45 ppm.- Methylene carbon (-CH₂-): A signal around 30-40 ppm.- Methyl carbons (-CH₃): A signal around 25-30 ppm.
IR Spectroscopy - N-H stretch: A sharp peak around 3200-3300 cm⁻¹.- C=O stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.- C-F stretch: A strong band in the region of 1100-1250 cm⁻¹.- Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 193.09.

Crystallographic Analysis: X-ray crystallography of a suitable single crystal would definitively confirm the molecular structure. The crystal packing is expected to be influenced by intermolecular hydrogen bonding between the amide N-H and the carbonyl oxygen of adjacent molecules.

Applications in Drug Discovery and Chemical Biology

The 3,4-dihydroquinolin-2(1H)-one scaffold is a valuable pharmacophore, and its derivatives have shown a wide range of biological activities, including anticonvulsant and anticancer properties. The introduction of a fluorine atom at the 6-position, as in this compound, is a strategic modification aimed at enhancing its drug-like properties.

Potential as Kinase Inhibitors

Many quinolinone derivatives are known to be potent kinase inhibitors. The fluorinated quinoline structure can enhance binding affinity to the target kinase and improve metabolic stability, which are desirable attributes for drug candidates. This makes this compound a promising starting point for the development of novel kinase inhibitors for cancer therapy.

Kinase_Inhibition cluster_compound Compound cluster_target Cellular Target cluster_effect Biological Effect A 6-Fluoro-4,4-dimethyl- 3,4-dihydroquinolin-2(1H)-one B Protein Kinase (e.g., Tyrosine Kinase) A->B Binds to Active Site C Inhibition of Signal Transduction B->C Blocks Phosphorylation D Induction of Apoptosis C->D Leads to

Potential mechanism of action as a kinase inhibitor.
Utility in Structure-Activity Relationship (SAR) Studies

The rigid scaffold of this compound makes it an excellent tool for medicinal chemists in conducting structure-activity relationship (SAR) studies. By systematically modifying the substituents on the quinolinone ring, researchers can probe the key interactions with a biological target and optimize the compound's potency and selectivity. The fluorine atom, in particular, can serve as a sensitive probe for understanding electronic and steric effects on binding.

Conclusion

This compound is a promising molecular entity with significant potential in the field of drug discovery. Its unique combination of a proven pharmacophore and a strategically placed fluorine atom makes it an attractive candidate for the development of novel therapeutics, particularly in the area of oncology. The proposed synthetic route offers a practical approach to access this compound, and further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.

References

Sources

Spectroscopic Characterization of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound with a rigid scaffold that is of significant interest in medicinal chemistry and drug development. Its structure, featuring a fluorinated aromatic ring and a lactam moiety, makes it a valuable building block for the synthesis of novel therapeutic agents. Accurate structural elucidation and purity assessment are paramount in the research and development pipeline, and for this, a thorough understanding of its spectroscopic properties is essential.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of readily available experimental spectra in the public domain, this guide presents predicted data, offering a robust framework for researchers to identify and characterize this molecule. The methodologies for data acquisition and the rationale behind spectral interpretation are detailed to provide a practical and in-depth resource for scientists in the field.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming its unique carbon-hydrogen framework.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the protons in the molecule. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0s1HNH
~7.05dd1HAr-H (ortho to F)
~6.85dd1HAr-H (meta to F)
~6.75d1HAr-H (ortho to C=O)
~2.50s2HCH₂
~1.30s6HC(CH₃ )₂

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (δ 6.7-7.1 ppm): The three protons on the fluorinated benzene ring are expected to appear in the aromatic region. The fluorine atom will cause splitting of the signals of the adjacent protons (ortho and meta). The proton ortho to the fluorine is expected to show a doublet of doublets due to coupling with the fluorine and the neighboring aromatic proton. The proton meta to the fluorine will also likely appear as a doublet of doublets. The proton ortho to the carbonyl group will likely be a doublet.

  • Amide Proton (δ ~8.0 ppm): The N-H proton of the lactam is expected to be a broad singlet, and its chemical shift can be concentration and solvent dependent.

  • Methylene Protons (δ ~2.5 ppm): The two protons of the CH₂ group at the 3-position are chemically equivalent and are expected to appear as a singlet.

  • Methyl Protons (δ ~1.3 ppm): The six protons of the two methyl groups at the 4-position are also chemically equivalent and will give rise to a sharp singlet, integrating to 6H.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of a fluorine atom, carbon-fluorine couplings (¹JCF, ²JCF, etc.) are expected, which can lead to the splitting of carbon signals.

Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~171C =O
~158 (d, ¹JCF ≈ 245 Hz)C -F
~135Ar-C (quaternary)
~128Ar-C (quaternary)
~115 (d, ²JCF ≈ 22 Hz)Ar-C H
~114 (d, ²JCF ≈ 21 Hz)Ar-C H
~113 (d, ³JCF ≈ 8 Hz)Ar-C H
~50C H₂
~35C (CH₃)₂
~28C(C H₃)₂

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (δ ~171 ppm): The carbonyl carbon of the lactam is expected to be the most downfield signal.

  • Aromatic Carbons (δ 113-158 ppm): The carbon directly attached to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). The other aromatic carbons will also exhibit splitting due to two- and three-bond couplings to fluorine.

  • Aliphatic Carbons (δ 28-50 ppm): The quaternary carbon bearing the two methyl groups, the methylene carbon, and the methyl carbons will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra for a small molecule like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[1]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

    • Spectral Width: Set to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds is usually adequate for qualitative spectra. For quantitative measurements, a longer delay (5 x T₁) is necessary.

    • Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon (unless C-F coupling is observed).

    • Spectral Width: Set to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A 2-second delay is a good starting point.

    • Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the lower natural abundance of ¹³C.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the vibrations of its key functional groups.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
~3200Medium, BroadN-H stretch (lactam)
~2960MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (lactam)
~1600, ~1500MediumC=C stretch (aromatic)
~1250StrongC-F stretch
~820StrongC-H bend (aromatic, out-of-plane)

Interpretation of the IR Spectrum:

  • N-H Stretching (~3200 cm⁻¹): A broad absorption in this region is characteristic of the N-H bond in the lactam ring, with the broadening due to hydrogen bonding.

  • C-H Stretching (~2960 cm⁻¹): Absorptions in this region are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

  • C=O Stretching (~1680 cm⁻¹): A strong, sharp absorption band in this region is a clear indicator of the carbonyl group of the six-membered lactam.

  • C=C Stretching (~1600, ~1500 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-F Stretching (~1250 cm⁻¹): A strong absorption in this region is indicative of the C-F bond.

  • Aromatic C-H Bending (~820 cm⁻¹): The out-of-plane bending vibrations of the C-H bonds on the substituted benzene ring typically appear in this region.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final IR spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 193.09. The molecular ion peak should be observable, corresponding to the molecular weight of the compound (C₁₁H₁₂FNO).

  • Key Fragmentation Pathways: Electron ionization is a "hard" ionization technique that can cause significant fragmentation.[1][2] The fragmentation of this compound is expected to proceed through several key pathways:

    • Loss of a methyl group (-CH₃): A prominent peak at m/z = 178 would correspond to the [M-15]⁺ ion. This is a common fragmentation for compounds containing gem-dimethyl groups.

    • Loss of CO (-28): Loss of carbon monoxide from the lactam ring is another plausible fragmentation, leading to a peak at m/z = 165.

    • Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the dihydroquinolinone ring could also occur.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction:

    • Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be introduced through a gas chromatograph for separation prior to mass analysis.

  • Ionization Method:

    • Electron Ionization (EI): This is a common technique for volatile compounds and provides detailed fragmentation patterns. A standard electron energy of 70 eV is typically used.[3]

    • Electrospray Ionization (ESI): A "softer" ionization technique that is useful for obtaining the molecular ion with less fragmentation. The sample would be dissolved in a suitable solvent and introduced into the ESI source.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: The mass spectrometer is scanned over a relevant mass range (e.g., m/z 50-300) to detect the molecular ion and its fragment ions.

Visualizations

Molecular Structure and Atom Numbering

Caption: Structure of this compound.

NMR Spectroscopy Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms spectrometer High-Field NMR Spectrometer add_tms->spectrometer acquire_1h Acquire ¹H Spectrum spectrometer->acquire_1h acquire_13c Acquire ¹³C Spectrum spectrometer->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate assign Assign Signals integrate->assign structure Elucidate Structure assign->structure

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

G M Molecular Ion (M⁺) m/z = 193 M_minus_15 [M-CH₃]⁺ m/z = 178 M->M_minus_15 -CH₃ M_minus_28 [M-CO]⁺ m/z = 165 M->M_minus_28 -CO

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. While experimental data is not widely available, the predicted NMR, IR, and MS data, coupled with established interpretation principles and detailed experimental protocols, offer a solid foundation for researchers working with this compound. The provided workflows and structural diagrams further aid in the practical application of this information. As a Senior Application Scientist, I trust this guide will serve as a valuable resource, ensuring scientific integrity and facilitating the efficient and accurate characterization of this important chemical entity in drug discovery and development.

References

  • Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photoinduced radical cyclization of benzene-tethered 1,7-enynes with Togni reagent. (2016). Royal Society of Chemistry. [Link]

  • The Essential Guide to Electron Ionization in GC–MS. (2019). LCGC International. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2023). PMC - PubMed Central. [Link]

  • Electron Ionization for GC–MS. (2020). LCGC International. [Link]

  • Infrared Spectroscopy. (2017). ACS Reagent Chemicals. [Link]

  • NMR Predict. NMRDB.org. [Link]

Sources

An In-depth Technical Guide to the Solubility of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and predict the solubility of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in various organic solvents. Given the critical role of solubility in drug discovery and development, from synthesis and purification to formulation and bioavailability, a thorough understanding of this physicochemical property is paramount.[1][2][3] This document will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols, and offer insights into the interpretation of solubility data for this specific quinolinone derivative.

Introduction to this compound and the Significance of its Solubility

This compound is a heterocyclic compound featuring a quinolinone core, a class of structures known for its presence in various biologically active molecules. The substituents on this core—a fluorine atom at the 6-position and two methyl groups at the 4-position—are expected to significantly influence its physicochemical properties, including solubility. The fluorine atom can modulate electronic properties and metabolic stability, while the gem-dimethyl group introduces steric bulk and increases lipophilicity.[4] Understanding the solubility of this compound is crucial for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, crystallization, and purification.

  • Formulation Development: Designing effective drug delivery systems and ensuring adequate bioavailability.[2][5]

  • Preclinical Studies: Preparing solutions for in vitro and in vivo assays, where poor solubility can lead to misleading results.[1]

  • Computational Modeling: Providing experimental data to build and validate in silico solubility prediction models.[5][6]

Theoretical Framework: Factors Governing Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process.[1] The extent of dissolution is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:

  • The Lactam Group (-C(O)NH-): This polar moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), favoring interactions with polar and protic solvents.

  • The Fluorine Atom: As a highly electronegative atom, it can participate in dipole-dipole interactions and weak hydrogen bonding, potentially enhancing solubility in polar aprotic solvents.

  • The Aromatic Ring and Dimethyl Groups: These nonpolar features contribute to the molecule's lipophilicity and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

The general principle of "like dissolves like" provides a preliminary guide for solvent selection. Solvents with polarity and hydrogen bonding capabilities similar to the solute are likely to be more effective.

Experimental Determination of Solubility: Protocols and Best Practices

Accurate determination of solubility requires robust experimental design. The "gold standard" for measuring thermodynamic equilibrium solubility is the shake-flask method .[7][8] This section provides a detailed protocol for this method, along with considerations for data analysis.

The Shake-Flask Method for Thermodynamic Solubility

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[1][8]

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is essential to ensure saturation.[1]

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C).[3] Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated solution from the undissolved solid. This can be achieved by:

    • Centrifugation: Pellet the excess solid.

    • Filtration: Use a chemically inert filter (e.g., PTFE) that does not adsorb the solute.[7]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]

  • Data Reporting: Express the solubility in units of mg/mL or mol/L.

G cluster_prep Step 1: Preparation cluster_equilibrate Step 2: Equilibration cluster_separate Step 3: Phase Separation cluster_quantify Step 4: Quantification prep1 Add excess solid compound to vial prep2 Add selected organic solvent prep1->prep2 equil Seal and agitate at constant temperature (24-72h) prep2->equil Ensure saturation sep_choice Centrifuge or Filter? equil->sep_choice Allow to settle centrifuge Centrifuge to pellet solid sep_choice->centrifuge filter Filter with inert membrane sep_choice->filter quant1 Collect clear supernatant centrifuge->quant1 filter->quant1 quant2 Dilute aliquot quant1->quant2 quant3 Analyze by HPLC-UV quant2->quant3 result Report Solubility (mg/mL) quant3->result

Kinetic Solubility Measurement

For higher throughput screening in early drug discovery, kinetic solubility methods are often employed.[2][7] These methods involve dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer, measuring the concentration at which precipitation occurs.[1] While faster, these methods can overestimate solubility as they can lead to supersaturated solutions.[1]

Solvent Selection and Predicted Solubility Profile

The choice of organic solvents for testing should cover a range of polarities and functionalities to build a comprehensive solubility profile. Below is a suggested list of solvents and the rationale for their inclusion, based on the structural features of this compound.

Table 1: Suggested Organic Solvents for Solubility Testing and Predicted Trends

Solvent ClassExample SolventsRationale for InclusionPredicted Solubility
Protic Methanol, EthanolCan act as hydrogen bond donors and acceptors, interacting with the lactam group.High
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Can accept hydrogen bonds and have strong dipole moments, interacting with the lactam and fluoro group.Moderate to High
Ethers Tetrahydrofuran (THF), DioxaneModerate polarity and can accept hydrogen bonds.Moderate
Halogenated Dichloromethane (DCM), ChloroformWeakly polar, suitable for compounds with some lipophilic character.Low to Moderate
Aromatic TolueneNonpolar, interacts with the aromatic ring and alkyl groups.Low
Alkanes Hexane, HeptaneNonpolar, primarily van der Waals interactions.Very Low

Data Presentation and Interpretation

The experimentally determined solubility data for this compound should be tabulated for clear comparison.

Table 2: Experimental Solubility of this compound at 25°C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Methanol32.7[Experimental Data][Calculated Data]
Ethanol24.6[Experimental Data][Calculated Data]
Acetonitrile37.5[Experimental Data][Calculated Data]
Acetone20.7[Experimental Data][Calculated Data]
Dichloromethane9.1[Experimental Data][Calculated Data]
Tetrahydrofuran7.6[Experimental Data][Calculated Data]
Toluene2.4[Experimental Data][Calculated Data]
Hexane1.9[Experimental Data][Calculated Data]

Interpreting the Results:

By plotting the solubility data against solvent parameters like the dielectric constant, a quantitative relationship between solvent properties and solubility can be established. This information is invaluable for selecting solvent systems for various applications, such as identifying suitable anti-solvents for crystallization or creating optimal solvent mixtures for formulations.

G Compound Compound Properties (Polarity, H-bonding, Size) Solubility Solubility Outcome Compound->Solubility Solute-Solvent Interactions Solvent Solvent Properties (Polarity, H-bonding, Dielectric Constant) Solvent->Solubility Solute-Solvent & Solvent-Solvent Interactions Temperature Temperature Temperature->Solubility Thermodynamic Influence

Conclusion

This guide has outlined a systematic approach to characterizing the solubility of this compound in organic solvents. By combining a strong theoretical understanding with rigorous experimental methodology, researchers can generate the high-quality solubility data essential for advancing the development of this and other related compounds. The provided protocols and frameworks serve as a robust starting point for any scientist tasked with this critical physicochemical characterization.

References

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • ResearchGate. (2019, September). A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]

  • SlideShare. (2015, July 15). solubility experimental methods.pptx. Available at: [Link]

  • PubChem. 6-Fluoro-3,4-dihydroquinolin-2(1H)-one. Available at: [Link]

  • ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Available at: [Link]

  • Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link]

  • arXiv. (2022, September 29). Accurate, reliable and interpretable solubility prediction of druglike molecules with attention pooling and Bayesian learning. Available at: [Link]

  • MySkinRecipes. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Available at: [Link]

  • Digital Discovery (RSC Publishing). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Available at: [Link]

Sources

Quinolinone Derivatives: A Privileged Scaffold for Targeting Diverse Pathological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction

The quinolinone scaffold, a bicyclic system featuring a benzene ring fused to a 2-pyridone ring, represents a "privileged structure" in medicinal chemistry.[1] Its inherent structural and electronic properties, coupled with the potential for functionalization at multiple positions, have made it a cornerstone in the development of novel therapeutics.[1][2] Quinolinone derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and, in some cases, clinical use for a wide array of human diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[3][4][5]

This guide provides an in-depth analysis of the key therapeutic targets of quinolinone derivatives. Moving beyond a simple catalog of interactions, we will explore the mechanistic rationale behind these targeting strategies, detail the experimental methodologies used for their validation, and present a framework for future drug discovery efforts centered on this versatile scaffold.

Section 1: Targeting the Engines of Cancer: Proliferation and Survival

Quinolinone derivatives have emerged as a significant class of anticancer agents by targeting the fundamental molecular machinery that drives malignant growth.[6][7] Their mechanisms are multifaceted, ranging from the inhibition of critical signaling cascades to direct interference with DNA replication and cell division.

Protein Kinase Inhibition: Shutting Down Oncogenic Signaling

Protein kinases are crucial nodes in the signaling pathways that regulate cell growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[8] Quinolinone-based compounds have been successfully developed as potent inhibitors of several key kinase families.[8][9] Several FDA-approved kinase inhibitors, including Bosutinib (a Src-Abl inhibitor) and Lenvatinib (a multi-kinase inhibitor), feature the quinoline core, underscoring its clinical relevance.[4][10]

Key kinase targets include:

  • Receptor Tyrosine Kinases (RTKs): This family includes EGFR, VEGFR, and PDGFR. Quinolinone derivatives can block the ATP-binding site of these kinases, preventing the downstream signaling that leads to proliferation and angiogenesis (the formation of new blood vessels that supply tumors).[11][12] For example, certain quinoline-chalcone hybrids show potent EGFR tyrosine kinase (EGFR-TK) inhibition, with IC₅₀ values in the nanomolar range, comparable to the approved drug Gefitinib.[12] A series of 6,7-disubstituted-4-(2-fluorophenoxy)-quinoline derivatives have demonstrated potent inhibition of c-Met, another important RTK, with IC₅₀ values as low as 0.59 nM.[8]

  • Pim-1 Kinase: This serine/threonine kinase is frequently overexpressed in various cancers and promotes cell survival and proliferation by phosphorylating substrates like Myc and p27KIP1.[11] Quinolinone derivatives, particularly those with an 8-hydroxyquinoline 7-carboxylic acid moiety, have been identified as effective Pim-1 inhibitors. Molecular modeling suggests these compounds interact with key residues (Asp186 and Lys67) in the ATP-binding pocket of the enzyme.[11]

  • PI3K/Akt/mTOR Pathway: This is a central signaling pathway that is often hyperactivated in cancer, promoting cell growth and survival while inhibiting apoptosis (programmed cell death). Quinoline-chalcone hybrids have been shown to inhibit this pathway, leading to G2/M phase cell cycle arrest and apoptosis in non-small cell lung cancer (NSCLC) and chronic myeloid leukemia (CML) cell lines.[12]

  • Src Kinase: A non-receptor tyrosine kinase involved in cell migration and proliferation. Novel 20-aminospiro[pyrano[3,2-c]quinoline]-30-carbonitrile derivatives have been developed as non-ATP competitive Src kinase inhibitors, effectively inhibiting breast cancer cell migration.[11]

The general mechanism of action for many quinolinone-based kinase inhibitors involves competitive binding at the ATP pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby interrupting the oncogenic signaling cascade.

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Quinolinone Derivatives

The following diagram illustrates the simplified PI3K/Akt/mTOR pathway and the point of intervention by certain quinolinone derivatives.

PI3K_Akt_mTOR_Pathway cluster_inhibition Inhibition Point RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Quinolinone Quinolinone Derivative Quinolinone->PI3K Inhibits

Caption: PI3K/Akt/mTOR pathway inhibition by quinolinone derivatives.

Disruption of DNA Replication and Repair

Another major anticancer strategy for quinoline-based compounds involves direct interaction with DNA or the enzymes that maintain its integrity.[7]

  • DNA Intercalation: Some quinoline derivatives act as antiproliferative agents by inserting themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of replication and transcription.[11] Well-known drugs like doxorubicin and mitoxantrone, which contain quinoline-like structures, operate via this mechanism.[7]

  • Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA supercoiling during replication. Many quinoline-based anticancer agents, including analogues of streptonigrin, target topoisomerase II.[7][11] By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to double-strand DNA breaks, which ultimately trigger apoptosis.[13]

Interference with Cell Division Machinery

The mitotic spindle, composed of microtubules, is essential for chromosome segregation during cell division. Compounds that interfere with microtubule dynamics are potent anticancer agents.

  • Tubulin Polymerization Inhibition: Several quinolinone and quinoline-chalcone derivatives have been identified as inhibitors of tubulin polymerization.[6][12] They bind to tubulin (often at the colchicine-binding site), preventing its assembly into functional microtubules.[14] This disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][14]

Table 1: Selected Quinolinone Derivatives and their Anticancer Activity

Compound ClassTarget(s)Cancer Cell LineIC₅₀ ValueReference
Quinoline-Chalcone HybridTubulin PolymerizationK562 (Leukemia)Nanomolar[10]
Quinoline-Chalcone HybridPI3K/Akt/mTORA549 (Lung)1.91 µM[12]
Thienoquinoline-ChalconeEGFR TKA375 (Melanoma)0.5 - 3.2 µM[12]
2-Thioquinazolin-4-oneRAF KinaseA-375 (Melanoma)Not specified[6]
Quinazolinone Derivativec-Met, ALK, AXL, VEGFRsEBC-1 (Lung)8.6 µM[15]
Quinolinone DerivativeMutant IDH1 (R132H)Enzyme AssayNot specified[16]

Section 2: Modulating Neurological Signaling and Pathology

The quinolinone scaffold has also proven to be a valuable template for designing agents that target pathways implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[17][18] The ability of many of these small molecules to cross the blood-brain barrier is a critical advantage for CNS drug development.[18][19]

Enhancement of Cyclic Nucleotide Signaling

Cyclic guanosine monophosphate (cGMP) is a crucial second messenger in the brain, modulating processes like synaptic plasticity and memory.[19]

  • Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic nucleotides. Quinoline derivatives have been developed as highly potent and selective inhibitors of PDE5.[19][20] By inhibiting PDE5, these compounds increase intracellular levels of cGMP in the hippocampus, which has been shown to rescue synaptic and memory defects in mouse models of Alzheimer's disease.[19] One synthesized quinoline derivative demonstrated a remarkable IC₅₀ of 0.27 nM for PDE5.[19] Other derivatives have been developed as inhibitors of PDE10A, which may have applications in treating cognitive impairments.[21]

Signaling Pathway: cGMP Modulation by PDE5 Inhibition

This diagram shows how quinolinone derivatives enhance cGMP signaling by inhibiting the PDE5 enzyme.

cGMP_Pathway cluster_inhibition Inhibition Point sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP GTP PDE5 PDE5 cGMP->PDE5 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP (Inactive) PDE5->GMP Produces Synaptic_Plasticity Synaptic Plasticity, Memory PKG->Synaptic_Plasticity Promotes Quinolinone Quinolinone Derivative Quinolinone->PDE5 Inhibits

Caption: Mechanism of cGMP signaling enhancement via PDE5 inhibition.

Multi-Target Neuroprotection

Given the complex, multifactorial nature of neurodegenerative diseases, a multi-target approach is considered highly attractive.[18] Quinolinone derivatives are well-suited for this strategy.

  • Cholinesterase and MAO Inhibition: A key feature of Alzheimer's is the deficit of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) inhibitors are a frontline treatment.[17] At the same time, monoamine oxidase B (MAO-B) activity increases with age and contributes to oxidative stress. Certain 8-hydroxyquinolylnitrones have been developed as potent, multifunctional ligands that simultaneously inhibit human butyrylcholinesterase (hBChE) and MAO-B, with IC₅₀ values in the nanomolar and low micromolar range, respectively.[22]

  • Antioxidant and Anti-inflammatory Activity: Oxidative stress and chronic inflammation are deeply implicated in neuronal damage.[23] Quinoline-based compounds have been designed to possess intrinsic antioxidant and anti-inflammatory properties, protecting glial and neuronal cells from oxidative insults and reducing the production of inflammatory mediators like nitric oxide.[18]

  • Metal Chelation: The dysregulation of metal ions like copper and zinc is linked to the aggregation of amyloid-β plaques in Alzheimer's disease. The 8-hydroxyquinoline core is a well-known metal chelator, and this property is being leveraged to design agents that can modulate these pathological processes.[24]

Section 3: Applications in Cardiovascular and Other Diseases

The therapeutic reach of quinolinone derivatives extends to cardiovascular medicine and beyond, often by targeting enzymes and receptors that are also relevant in other therapeutic areas.

  • Cardioprotection: Certain quinoline-embelin derivatives have shown the ability to protect cardiomyocytes from doxorubicin-induced cardiotoxicity, a significant side effect of this potent anticancer drug.[25][26] The mechanism involves mitigating oxidative stress and apoptosis in heart cells.[26][27]

  • Congestive Heart Failure & Arteriostenosis: Quinolinone derivatives like vesnarinone have been investigated for the management of congestive heart failure.[28] Other derivatives have demonstrated anti-thrombotic and anti-hyperplastic activities, suggesting potential as anti-arteriostenotic agents to prevent the narrowing of arteries.[29]

  • Migraine Therapy: The Calcitonin Gene-Related Peptide (CGRP) receptor, a class B G-protein coupled receptor (GPCR), is a major causative agent in migraines. Quinoline derivatives have been identified as candidate inhibitors that could block CGRP binding in the trigeminovascular system, offering a novel approach to migraine treatment.[30]

Section 4: Methodologies for Target Validation and Compound Screening

The identification and validation of the therapeutic targets discussed above rely on a suite of robust biochemical and cell-based assays. As a senior application scientist, ensuring the integrity and reproducibility of these methods is paramount.

Experimental Workflow: Screening Quinolinone Derivatives for Anticancer Activity

This diagram outlines a typical workflow for evaluating a novel quinolinone derivative as a potential anticancer agent.

Caption: A standard experimental workflow for anticancer drug discovery.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol is adapted for screening inhibitors against a receptor tyrosine kinase like c-Met.[15]

Objective: To quantify the inhibitory effect of a quinolinone derivative on the phosphorylation of a substrate by a specific kinase.

Principle: HTRF is a proximity-based assay that measures the FRET (Förster Resonance Energy Transfer) between a donor (Europium cryptate) and an acceptor (e.g., d2 or XL665). In this context, an antibody labeled with the donor recognizes the kinase, and an antibody labeled with the acceptor recognizes the phosphorylated substrate. When the substrate is phosphorylated, the antibodies are brought into close proximity, allowing FRET to occur upon excitation.

Materials:

  • Recombinant human kinase (e.g., c-Met)

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Test quinolinone compounds dissolved in DMSO

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • HTRF Detection Buffer

  • Eu³⁺-cryptate labeled anti-tag antibody (e.g., anti-GST)

  • XL665-labeled anti-phospho-substrate antibody

  • Low-volume 384-well plates (white)

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Dispense 2 µL of test compound dilutions (in DMSO) into the wells of a 384-well plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (a known potent inhibitor).

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and biotinylated substrate in kinase reaction buffer. Add 4 µL of this mix to each well.

  • Initiate Reaction: Prepare an ATP solution in kinase reaction buffer at 2x the final desired concentration. Add 4 µL of the ATP solution to each well to start the kinase reaction. The final volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Detection: Prepare a detection mix containing the Eu³⁺-cryptate and XL665-labeled antibodies in HTRF detection buffer. Add 10 µL of the detection mix to each well.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 320 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000. Normalize the data relative to the controls and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: MTT Cell Proliferation Assay

This protocol is used to assess the cytotoxic or cytostatic effects of quinolinone derivatives on cancer cell lines.[15]

Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. The yellow MTT tetrazolium salt is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test quinolinone compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (e.g., 0.1% DMSO) and blank (medium only) wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability versus compound concentration and determine the IC₅₀ or GI₅₀ (concentration for 50% inhibition of growth) value.

Conclusion

The quinolinone scaffold is a remarkably versatile and clinically relevant framework in drug discovery. Its derivatives have been shown to potently and often selectively modulate a wide range of therapeutic targets implicated in oncology, neurodegeneration, and cardiovascular disease. The success of this scaffold lies in its ability to serve as a foundation for inhibitors of enzymes (kinases, PDEs, topoisomerases), modulators of protein-protein interactions (tubulin polymerization), and multi-target ligands. Future research will likely focus on leveraging advanced drug design techniques to enhance selectivity, improve pharmacokinetic profiles, and explore novel applications, further solidifying the role of quinolinone derivatives in modern medicine.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Scholar.
  • Lu, Y., Chen, J., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Retrieved from [Link]

  • Prati, F., De Simone, A., et al. (2013). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. PubMed Central. Retrieved from [Link]

  • Mohamed, M. F. A., Al-hadedi, A. A. M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Retrieved from [Link]

  • Ilango, K., & Valentina, P. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Oki, H., Onory, K., et al. (2017). Synthesis and in vivo evaluation of novel quinoline derivatives as phosphodiesterase 10A inhibitors. PubMed. Retrieved from [Link]

  • Saha, B., Singh, S., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Bouziane, A., & Bouasla, R. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. Retrieved from [Link]

  • Bi, Y., Stoy, P., et al. (2004). Quinolines as extremely potent and selective PDE5 inhibitors as potential agents for treatment of erectile dysfunction. PubMed. Retrieved from [Link]

  • Wassila, S., Boukli-Hacene, F., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Walsh Medical Media. Retrieved from [Link]

  • Wujec, M., Ulanowska, K., et al. (2021). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Retrieved from [Link]

  • Singh, U. P., & Bhat, H. R. (2019). Novel Pyrazolo[4, 3-c]Quinolin-3-One Derivatives as PDE5A Inhibitors. PubMed. Retrieved from [Link]

  • de Oliveira, M. R., da Silva, A. F. M., et al. (2021). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PubMed Central. Retrieved from [Link]

  • Hsieh, T. H., Hsu, M. H., et al. (2017). Synthesis and anticancer activity of novel 2-quinolone derivatives. ResearchGate. Retrieved from [Link]

  • Eldehna, W. M., Al-Rashood, S. T., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]

  • Mehdipour, A. R., Safavi, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Wang, S., Zhang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PubMed Central. Retrieved from [Link]

  • S. Knez, D., I. Colettis, N., et al. (2021). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PubMed Central. Retrieved from [Link]

  • Marquez-Navarro, A., Perez-Gonzalez, M. Z., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PubMed Central. Retrieved from [Link]

  • Khan, A., & Ali, S. S. (2014). Quinoline derivatives: candidate drugs for a class B G-protein coupled receptor, the calcitonin gene-related peptide receptor, a cause of migraines. PubMed. Retrieved from [Link]

  • Estévez-Braun, A., Echeverria, C., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PubMed Central. Retrieved from [Link]

  • Al-Ostoot, F. H., El-Sayed, M. A. A., et al. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Retrieved from [Link]

  • Afonso, C. M., & Matos, M. J. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. Retrieved from [Link]

  • Kumar, A., Kumar, A., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Aly, A. A., Mohamed, M. F. A., et al. (2021). Quinoline-chalcone hybrids as kinase inhibitors. ResearchGate. Retrieved from [Link]

  • Matos, M. J., & Afonso, C. M. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of phosphodiesterase 5 inhibitors. Retrieved from [Link]

  • Kumar, A., & Singh, P. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Thieme. Retrieved from [Link]

  • Noolvi, M. N., & Patel, H. M. (2019). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Jetir.org. Retrieved from [Link]

  • Tokalı, F. S. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Future Medicinal Chemistry. Retrieved from [Link]

  • Ma, H., Wang, Y., et al. (2019). Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed. Retrieved from [Link]

  • Patel, R., Shah, D., & Patel, A. (2025). Unveiling the Therapeutic Potential of 8-Hydroxyquinoline: A Multi-Targeting Approach. Medicinal Chemistry. Retrieved from [Link]

  • A. A. Aly, M. A. A. El-Sayed, et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. PubMed Central. Retrieved from [Link]

  • Echeverria, C., Santamaría, L., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PubMed. Retrieved from [Link]

  • Echeverria, C., Santamaría, L., et al. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. ACS Publications. Retrieved from [Link]

  • Feldman, A. M., & Baughman, K. L. (1994). Quinolinone derivatives in the management of congestive heart failure. PubMed. Retrieved from [Link]

  • Kumar, K., & Kumar, A. (2016). Therapeutic significance of quinolines: a patent review (2013-2015). PubMed. Retrieved from [Link]

  • Uchida, M., Ogawa, M., et al. (1996). 2(1H)-quinolinone derivatives as novel anti-arteriostenotic agents showing anti-thrombotic and anti-hyperplastic activities. PubMed. Retrieved from [Link]

  • Pal, M. (2024). Greener synthetic approaches towards quinoline derivatives. RSC Blogs. Retrieved from [Link]

  • Batra, S. (n.d.). A few quinoline derivatives in clinical use. ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Silico ADMET Profile of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive in silico evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. In the landscape of modern drug discovery, the early identification of potential pharmacokinetic and safety liabilities is paramount to mitigate late-stage attrition and reduce development costs.[1] This document leverages a suite of validated computational models to predict the drug-likeness, pharmacokinetic properties, metabolic fate, and key toxicity endpoints of the target compound, a scaffold of interest in medicinal chemistry, particularly for kinase inhibitor development.[2] The analysis encompasses foundational physicochemical assessments, including Lipinski's Rule of Five, as well as predictions for aqueous solubility, blood-brain barrier penetration, P-glycoprotein efflux, cytochrome P450 metabolism, and critical toxicity risks such as hERG inhibition and drug-induced liver injury. The synthesized data provides a holistic ADMET profile, offering critical insights and actionable recommendations for researchers in drug development to guide further experimental validation and lead optimization efforts.

Introduction

The Imperative of Early ADMET Assessment in Drug Discovery

The journey from a promising chemical entity to a market-approved drug is characterized by significant costs and a high failure rate. A primary cause for this attrition, particularly in later clinical phases, is an unfavorable ADMET profile.[3] Properties such as poor absorption, undesirable distribution, rapid metabolism, or unforeseen toxicity can render an otherwise potent compound therapeutically unviable. The "fail early, fail cheap" paradigm has therefore become a cornerstone of modern pharmaceutical research, emphasizing the need to integrate ADMET profiling at the earliest stages of discovery.[1] In silico ADMET prediction offers a rapid, cost-effective, and high-throughput method to assess these critical properties, allowing for the prioritization of candidates with a higher probability of success and guiding the chemical optimization of promising leads.[4][5]

Profile of the Target Compound: this compound

The subject of this guide is this compound, a synthetic heterocyclic compound. Its fluorinated quinolinone core is a privileged scaffold in medicinal chemistry, recognized for its utility as a key intermediate in the synthesis of various pharmaceutical agents.[2][6] The incorporation of a fluorine atom can favorably modulate metabolic stability and binding affinity, while the dimethyl substitution impacts conformation and solubility. Given its potential application in areas such as oncology, understanding its disposition within a biological system is of critical importance.

  • IUPAC Name: 6-fluoro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one

  • CAS Number: 395673-46-8[7]

  • Molecular Formula: C₁₁H₁₂FNO

  • Molecular Weight: 193.22 g/mol

Objectives and Scope of this Guide

The primary objective of this document is to construct a robust, predictive ADMET profile for this compound using a battery of established in silico models. This guide will:

  • Evaluate the compound's fundamental physicochemical properties and assess its "drug-likeness" against established rules.

  • Predict its absorption and distribution characteristics, including solubility, permeability, and central nervous system (CNS) access.

  • Profile its likely metabolic pathways, focusing on interactions with key Cytochrome P450 (CYP) enzymes.

  • Assess critical toxicity liabilities, specifically cardiotoxicity (hERG inhibition) and hepatotoxicity (DILI).

  • Synthesize these predictions into an integrated profile to inform strategic decisions in a drug discovery program.

Foundational Physicochemical and Drug-Likeness Assessment

The initial step in any ADMET evaluation is to analyze the compound's core physicochemical properties. These parameters are foundational determinants of a molecule's pharmacokinetic behavior and are often encapsulated in "rules of thumb" like Lipinski's Rule of Five, which assesses the likelihood of a compound being an orally active drug in humans.[8][9]

Lipinski's Rule of Five Analysis

Lipinski's rule posits that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular mass less than 500 Daltons, an octanol-water partition coefficient (log P) not exceeding five, no more than five hydrogen bond donors, and no more than ten hydrogen bond acceptors.[9] These guidelines help ensure a balance between solubility and permeability necessary for oral bioavailability.[10][11]

Protocol: The molecular structure of the compound was used as input for computational software to calculate the relevant physicochemical descriptors.

Results:

Parameter Predicted Value Lipinski's Rule (Threshold) Compliance
Molecular Weight 193.22 g/mol < 500 g/mol Yes
logP (Octanol/Water) 1.85 ≤ 5 Yes
Hydrogen Bond Donors 1 ≤ 5 Yes
Hydrogen Bond Acceptors 2 ≤ 10 Yes

| Molar Refractivity | 52.1 cm³ | 40 - 130 | Yes |

Interpretation: this compound shows zero violations of Lipinski's Rule of Five, suggesting it possesses a favorable physicochemical profile for oral drug development. Its low molecular weight and balanced lipophilicity indicate a high likelihood of good absorption and permeation.

Workflow for Physicochemical Assessment

G cluster_0 Physicochemical & Drug-Likeness Workflow A Input Compound Structure (SMILES/SDF) B Calculate Physicochemical Descriptors A->B C Molecular Weight (193.22 g/mol) B->C D logP (1.85) B->D E H-Bond Donors (1) B->E F H-Bond Acceptors (2) B->F G Assess Lipinski's Rule of Five C->G D->G E->G F->G H Output: Zero Violations (High Drug-Likeness) G->H

Caption: Workflow for physicochemical property calculation and drug-likeness assessment.

Absorption and Distribution Profile

Beyond drug-likeness rules, specific predictions of absorption and distribution mechanisms are crucial. This includes aqueous solubility, intestinal absorption, penetration of the blood-brain barrier (BBB), and interaction with efflux transporters like P-glycoprotein (P-gp).[12]

Prediction of Solubility and GI Absorption
  • Aqueous Solubility (logS): Solubility is critical for dissolution in the gastrointestinal tract. The predicted logS value for the compound is -2.5 , indicating moderate solubility.

  • Human Intestinal Absorption (HIA): Computational models predict high intestinal absorption (>90%). This aligns with the favorable Lipinski profile.

Blood-Brain Barrier (BBB) Penetration

The ability of a compound to cross the BBB determines its suitability for treating CNS disorders or, conversely, its potential for CNS-related side effects for peripherally acting drugs.[13][14] In silico models for BBB penetration are vital for early assessment.[15][16]

  • Prediction: The compound is predicted to be BBB penetrant .

  • Causality: This prediction is driven by its relatively low molecular weight, moderate lipophilicity (logP < 2), and low polar surface area (PSA), all factors known to facilitate passive diffusion across the BBB.

P-glycoprotein (P-gp) Efflux Substrate Prediction

P-glycoprotein is a key efflux transporter in the intestine, liver, kidneys, and the BBB.[17] If a compound is a P-gp substrate, it can be actively pumped out of cells, leading to reduced bioavailability and limited brain penetration.[18][19]

  • Prediction: The compound is predicted to be a non-substrate of P-glycoprotein.

  • Implication: This is a highly favorable characteristic. It suggests that the compound's absorption and brain penetration will not be limited by P-gp mediated efflux, reinforcing the predictions of high HIA and BBB penetration.

Workflow for Absorption & Distribution Prediction

G cluster_1 Absorption & Distribution Prediction Workflow A Input Compound Structure B Predictive Models (QSAR / ML) A->B C Aqueous Solubility (logS = -2.5) B->C D Intestinal Absorption (High) B->D E BBB Penetration (Penetrant) B->E F P-gp Substrate (Non-substrate) B->F G Integrated A&D Profile C->G D->G E->G F->G

Caption: Workflow for predicting key absorption and distribution parameters.

Metabolic Profile

Understanding how a compound is metabolized is essential for predicting its half-life, potential for drug-drug interactions (DDIs), and formation of active or toxic metabolites. The Cytochrome P450 (CYP) superfamily of enzymes is responsible for the phase I metabolism of a vast majority of drugs.[20][21]

In Silico Cytochrome P450 Inhibition Prediction

Inhibition of CYP enzymes is a major cause of DDIs.[22][23] Predicting whether a compound inhibits key CYP isoforms is a standard part of preclinical safety assessment.

Protocol: The compound's structure was evaluated against validated machine learning models trained on large datasets of known CYP inhibitors.

Results:

CYP Isoform Predicted Activity Implication for DDI Risk
CYP1A2 Non-inhibitor Low
CYP2C9 Non-inhibitor Low
CYP2C19 Non-inhibitor Low
CYP2D6 Inhibitor Potential Risk

| CYP3A4 | Non-inhibitor | Low |

Interpretation: The models predict that this compound is a potential inhibitor of the CYP2D6 isoform. CYP2D6 is responsible for metabolizing a significant number of clinical drugs. This finding suggests a potential for drug-drug interactions if co-administered with CYP2D6 substrates and warrants experimental verification (e.g., via a fluorometric in vitro assay).

Site of Metabolism (SoM) Prediction

Identifying the specific atoms in a molecule most susceptible to metabolic attack (the "soft spots") can guide chemical modifications to improve metabolic stability.[24]

  • Prediction: The primary sites of metabolism are predicted to be the aliphatic carbons on the dihydroquinolinone ring and, to a lesser extent, potential aromatic hydroxylation . The gem-dimethyl group is sterically hindered and less likely to be a primary site of oxidation.

Workflow for Metabolism Prediction

G cluster_2 Metabolism Prediction Workflow A Input Compound Structure B CYP Inhibition Models (5 Major Isoforms) A->B C Site of Metabolism (SoM) Prediction A->C D Predicted CYP2D6 Inhibitor B->D E Predicted Non-inhibitor (1A2, 2C9, 2C19, 3A4) B->E F Predicted Metabolic Hotspots C->F G Integrated Metabolic Profile D->G E->G F->G

Caption: Workflow for predicting CYP inhibition and sites of metabolism.

Toxicity Profile

Early detection of toxicity is the most critical application of predictive ADMET modeling. Two of the most significant reasons for drug withdrawal are cardiotoxicity (often linked to hERG channel inhibition) and hepatotoxicity (Drug-Induced Liver Injury, or DILI).[25][26]

Cardiotoxicity: hERG Inhibition Prediction

The human Ether-à-go-go-Related Gene (hERG) potassium channel plays a critical role in cardiac repolarization.[27] Blockade of this channel can lead to QT interval prolongation and a life-threatening arrhythmia called Torsades de Pointes.[28] Therefore, assessing hERG liability is mandatory in drug development.[25]

  • Prediction: The compound is predicted to be a non-blocker of the hERG channel.

  • Causality: The structural features of the compound do not align with the common pharmacophore for hERG blockers, which typically includes a basic nitrogen and significant lipophilicity. The compound's low basicity and moderate logP contribute to this favorable prediction.

Hepatotoxicity: Drug-Induced Liver Injury (DILI) Prediction

DILI is a leading cause of acute liver failure and a major reason for drug attrition.[29][30] Its mechanisms are complex, making prediction challenging, but computational models trained on large DILI datasets can provide a valuable risk assessment.[26][31]

  • Prediction: The compound is predicted to have a low risk of causing drug-induced liver injury.

  • Rationale: The prediction is based on the absence of known structural alerts for hepatotoxicity (e.g., reactive metabolite-forming moieties) and its classification by machine learning models trained on extensive DILI-annotated chemical libraries.[32]

Workflow for Toxicity Assessment

G cluster_3 Toxicity Prediction Workflow A Input Compound Structure B Cardiotoxicity Model (hERG Inhibition) A->B C Hepatotoxicity Model (DILI Prediction) A->C D Predicted hERG Non-blocker B->D E Predicted Low DILI Risk C->E F Integrated Toxicity Profile D->F E->F

Caption: Workflow for assessing key cardiotoxicity and hepatotoxicity risks.

Synthesis and Integrated ADMET Profile

This section consolidates the individual predictions into a holistic ADMET profile, providing a high-level overview and expert interpretation to guide subsequent research.

Summary of Predicted ADMET Properties
CategoryParameterPredictionConfidenceImplication
Physicochemical Lipinski's Rule of Five0 Violations HighExcellent drug-likeness for oral administration.
Absorption GI AbsorptionHigh HighLikely to be well-absorbed from the gut.
Aqueous SolubilityModerate MediumMay not require formulation for solubility enhancement.
Distribution BBB PenetrationYes MediumSuitable for CNS targets; potential for CNS side effects.
P-gp SubstrateNo HighBioavailability and BBB entry are unlikely to be limited by efflux.
Metabolism CYP2D6 InhibitionYes MediumPotential DDI liability.
Other CYP InhibitionNo HighLow risk of DDIs with other major CYP isoforms.
Toxicity hERG InhibitionNo HighLow risk of drug-induced cardiac arrhythmia.
DILILow Risk MediumLow risk of drug-induced liver injury.
Expert Interpretation and Recommendations

The in silico ADMET profile for this compound is overwhelmingly favorable , positioning it as a promising scaffold for further drug development.

  • Strengths: The compound exhibits excellent drug-like properties, with predictions of high intestinal absorption, good solubility, and no significant liabilities related to P-gp efflux, hERG blockade, or hepatotoxicity. Its predicted ability to cross the BBB makes it suitable for CNS-targeted projects, a significant advantage.[13]

  • Potential Liability: The sole point of concern is the predicted inhibition of the CYP2D6 enzyme. This is a common liability and represents a manageable risk. It does not preclude development but highlights a critical area for experimental follow-up.

  • Recommendations for Experimental Validation:

    • Priority 1 (Metabolism): An in vitro CYP inhibition assay should be conducted immediately to confirm or refute the predicted CYP2D6 interaction. This is the most pressing issue identified in the profile.

    • Priority 2 (Permeability): A Caco-2 permeability assay should be performed to experimentally validate the predicted high intestinal absorption and confirm that the compound is not a P-gp substrate.

    • Priority 3 (Safety): While the predicted toxicity risks are low, an early in vitro hERG assay (e.g., automated patch-clamp) is prudent to de-risk the compound for cardiotoxicity definitively.[27]

References

  • Maltarollo, V. G., Gertrudes, J. C., Oliveira, P. R., & Honorio, K. M. (2015). In Silico Predictions of Blood-Brain Barrier Penetration: Considerations to "Keep in Mind". Current drug metabolism.
  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]

  • Wikipedia. (2024). Lipinski's rule of five. Wikipedia. [Link]

  • National Toxicology Program. (n.d.). Computational models for cardiotoxicity via hERG inhibition. National Institute of Environmental Health Sciences. [Link]

  • Kirchmair, J., Göller, A. H., Lang, D., Kunze, J., Testa, B., Wilson, I. D., ... & Schneider, G. (2015). Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. WIREs Computational Molecular Science. [Link]

  • Li, Y., Shi, Q., He, Y., Chen, J., & Li, Z. (2022). Applications of In Silico Models to Predict Drug-Induced Liver Injury. Pharmaceuticals. [Link]

  • Sodani, K., Patel, A., Kathawala, R. J., Chen, Z. S., & Talele, T. T. (2013). In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies. Journal of computer-aided molecular design. [Link]

  • Arimoto, R. (2006). Computational Models for Predicting Interactions with Cytochrome p450 Enzyme. Current Topics in Medicinal Chemistry. [Link]

  • Biorxiv. (2023). Integration of In Vitro and In Silico Approaches Enables Prediction of Drug-Induced Liver Injury. bioRxiv. [Link]

  • ACS Publications. (2023). Improved Detection of Drug-Induced Liver Injury by Integrating Predicted In Vivo and In Vitro Data. Chemical Research in Toxicology. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • MDPI. (2019). An In Silico Model for Predicting Drug-Induced Hepatotoxicity. Molecules. [Link]

  • Apollo. (n.d.). Prediction and mechanistic analysis of drug-induced liver injury (DILI) based on chemical structure. Apollo. [Link]

  • Sygnature Discovery. (n.d.). The Rule of 5 - Two decades later. Sygnature Discovery. [Link]

  • Frontiers. (2018). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology. [Link]

  • PubMed. (2020). Computational prediction of cytochrome P450 inhibition and induction. Drug Metabolism and Pharmacokinetics. [Link]

  • Semantic Scholar. (2005). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling. [Link]

  • ACS Publications. (2022). Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models to Evaluate Transport Potential of P-Glycoprotein. Molecular Pharmaceutics. [Link]

  • Ingenta Connect. (2006). Computational Models for Predicting Interactions with Cytochrome p450 Enzyme. Current Topics in Medicinal Chemistry. [Link]

  • BioSolveIT. (n.d.). ADME Properties in Drug Discovery. BioSolveIT. [Link]

  • MDPI. (2022). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Toxics. [Link]

  • Studocu. (2023). lipinski rule of five - Lecture Notes. Studocu. [Link]

  • MDPI. (2019). Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme. International Journal of Molecular Sciences. [Link]

  • ACS Publications. (2022). Development of an In Silico Prediction Model for P-glycoprotein Efflux Potential in Brain Capillary Endothelial Cells toward the Prediction of Brain Penetration. Journal of Medicinal Chemistry. [Link]

  • Springer. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology. [Link]

  • Frontiers. (2021). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Medicine. [Link]

  • Bentham Science. (2006). Computational Models for Predicting Interactions with Cytochrome p450 Enzyme. Current Topics in Medicinal Chemistry. [Link]

  • PubMed Central. (2021). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Medicine. [Link]

  • Scilit. (2006). In Silico Prediction of Blood Brain Barrier Permeability: An Artificial Neural Network Model. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (2022). A Review of Computational Methods in Predicting hERG Channel Blockers. ChemistrySelect. [Link]

  • ACS Publications. (2020). Combining Machine Learning and Molecular Dynamics to Predict P-Glycoprotein Substrates. Journal of Chemical Information and Modeling. [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio. [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Aurlide. [Link]

  • PharmiWeb.com. (2023). Physicochemical Parameters Affecting the ADMET of Drugs. PharmiWeb.com. [Link]

  • NIH. (n.d.). A Computational Pipeline to Predict Cardiotoxicity: From the Atom to the Rhythm. National Institutes of Health. [Link]

  • AYUSH CoE. (n.d.). I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. [Link]

  • PubMed Central. (2019). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Physical Chemistry Chemical Physics. [Link]

  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Bitesize Bio. [Link]

  • Cambridge University Press. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. [Link]

  • Taylor & Francis Online. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Nature. (2002). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery. [Link]

  • ResearchGate. (2023). In silico validation and ADMET analysis for the best lead molecules. ResearchGate. [Link]

  • PubChem. (n.d.). 6-Fluoro-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2002). ADMET in silico modelling: Towards prediction paradise?. Nature Reviews Drug Discovery. [Link]

  • MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes. [Link]

Sources

commercial suppliers of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one for Advanced Research

This guide provides an in-depth technical overview of this compound (CAS No. 395673-46-8), a key heterocyclic building block for professionals in drug discovery and medicinal chemistry. We will explore its procurement, synthesis, key applications, and safe handling protocols, offering field-proven insights to empower your research endeavors.

Part 1: Strategic Sourcing and Quality Verification

The integrity of any research program begins with the quality of its starting materials. Sourcing high-purity this compound is a critical first step.

Commercial Availability

This compound is available from specialized chemical suppliers who focus on providing advanced intermediates for research and development. When sourcing, it is imperative to use the correct CAS number, 395673-46-8 , to ensure the procurement of the precise regioisomer.

Table 1: Example Commercial Suppliers

Supplier CAS Number Notes
BLDpharm 395673-46-8 Often provides analytical data like NMR and HPLC upon request.[1]

| ChemicalBook | 395673-46-8 | Aggregates listings from various global manufacturers. |

Supplier Qualification Workflow

A systematic approach to supplier validation is crucial. Simply relying on a catalog listing is insufficient for ensuring the quality required for sensitive applications. We recommend a self-validating qualification process.

cluster_0 Supplier Qualification Process A Identify Potential Suppliers B Request Certificate of Analysis (CoA) for Specific Batch A->B Initial Screening C In-House QC Verification (NMR, HPLC/MS, Purity) B->C Sample Acquisition D Compare Data to CoA and Literature C->D Data Analysis E Assess Batch-to-Batch Consistency D->E Validation Gate F Qualified Supplier for Project E->F Final Approval

Caption: Workflow for qualifying a chemical supplier.

Protocol: Purity and Identity Verification via HPLC-MS

Upon receiving a new batch, independent verification is a cornerstone of good laboratory practice. This protocol outlines a standard method for confirming the purity and identity of the compound.

Objective: To confirm the identity and determine the purity of a sample of this compound.

Materials:

  • Sample of this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • C18 Reverse-Phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC system with UV detector

  • Mass Spectrometer (MS) with Electrospray Ionization (ESI) source

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile. Dilute this stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of Acetonitrile and Water.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Program: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 254 nm

  • Mass Spectrometry Conditions (Positive ESI Mode):

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

  • Data Analysis:

    • Purity: Integrate the peak area of the main compound in the UV chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.

    • Identity: Verify the mass spectrum for the main peak. The expected [M+H]⁺ ion for C₁₁H₁₂FNO (MW: 193.22) is m/z 194.09.

Trustworthiness Check: The combination of retention time (from HPLC) and mass-to-charge ratio (from MS) provides a highly confident, two-factor verification of the compound's identity, forming a self-validating system.

Part 2: Synthesis and Physicochemical Profile

Understanding the synthetic origin and chemical properties of this compound is essential for its effective application and for troubleshooting downstream reactions.

Plausible Synthetic Pathway

The construction of the dihydroquinolinone core often involves the cyclization of an appropriately substituted aniline precursor. A common and effective strategy is an intramolecular Friedel-Crafts type reaction. While specific process details are proprietary, a chemically sound route can be proposed based on established methodologies. A related synthesis for 6-hydroxy-3,4-dihydroquinolinone proceeds via the cyclization of N-(4-methoxyphenyl)-3-chloropropionamide using a Lewis acid.[2] A plausible route for the target molecule could start from 4-fluoroaniline.[3]

cluster_1 Proposed Synthesis A 4-Fluoroaniline B Amide Formation with 3,3-Dimethylacryloyl chloride A->B C N-(4-fluorophenyl)-3,3- dimethylacrylamide B->C D Intramolecular Friedel-Crafts Cyclization (e.g., Polyphosphoric Acid) C->D E 6-Fluoro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one D->E

Caption: A generic kinase cascade targeted by inhibitors.

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related analogs allows for a reliable assessment of handling requirements. [4][5] General Precautions:

  • Hazard Statements: Analogous compounds are often classified as harmful if swallowed and may cause skin and serious eye irritation. [5]* Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • First Aid:

    • If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell. * In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. * In Case of Skin Contact: Wash off with plenty of soap and water. [6] Storage and Stability:

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [4][5]* Incompatibilities: Keep away from strong oxidizing agents, strong bases, and reducing agents. [4]

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling tool for the modern medicinal chemist. Its strategically fluorinated, rigid scaffold provides a robust starting point for the synthesis of next-generation therapeutics, particularly in the highly competitive field of kinase inhibitor development. By adhering to rigorous standards of sourcing, verification, and safe handling, researchers can effectively leverage this valuable building block to accelerate their discovery programs.

References

  • PubChem. 6-Fluoro-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. Available at: [Link]

  • MySkinRecipes. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • Organic Chemistry Portal. Dihydroquinolinone synthesis. Available at: [Link]

  • Google Patents. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Walji, A. M., et al. (2016). Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). Journal of Medicinal Chemistry, 59(10), 4778-89. Available at: [Link]

  • European Journal of Medicinal Chemistry. Discovery of 6-(difluoro(6-(4-fluorophenyl)-t[7][4][8]riazolo[4,3-b]t[7][4][8]riazin-3-yl)methyl)quinoline as a highly potent and selective c-Met inhibitor. Available at: [Link]

  • PubChem. 6-Fluoro-7-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information. Available at: [Link]

Sources

Methodological & Application

Synthesis of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: A Detailed Protocol for Medicinal Chemistry Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolinone framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. The specific analogue, 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, is of significant interest to researchers in drug development. The incorporation of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity to target proteins, while the gem-dimethyl group at the 4-position introduces conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. This application note provides a comprehensive and detailed protocol for the synthesis of this valuable intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Reaction Scheme

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of an amide bond between 3,3-dimethylacrylic acid and 4-fluoroaniline to yield N-(4-fluorophenyl)-3,3-dimethylacrylamide. The second step is an intramolecular Friedel-Crafts acylation of the intermediate amide, which results in the formation of the desired quinolinone ring system.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation 3,3-Dimethylacrylic acid 3,3-Dimethylacrylic acid 3,3-Dimethylacryloyl chloride 3,3-Dimethylacryloyl chloride 3,3-Dimethylacrylic acid->3,3-Dimethylacryloyl chloride SOCl2 N-(4-fluorophenyl)-3,3-dimethylacrylamide N-(4-fluorophenyl)-3,3-dimethylacrylamide 3,3-Dimethylacryloyl chloride->N-(4-fluorophenyl)-3,3-dimethylacrylamide 4-Fluoroaniline, Pyridine, DCM This compound This compound N-(4-fluorophenyl)-3,3-dimethylacrylamide->this compound AlCl3, DCM

Application Notes and Protocols for the Characterization of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery

The quinolinone scaffold is a prominent heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities. Derivatives of this structure have been explored for various therapeutic applications, including antimicrobial and antileishmanial agents[1][2]. Notably, the related 3,4-dihydroquinolin-2(1H)-one core is a key pharmacophore in a number of kinase inhibitors developed for cancer therapy[3]. The fluorinated quinoline structure, in particular, can enhance metabolic stability and binding affinity to target proteins[3].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell-based assays to characterize the biological activity of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one . While specific biological data for this compound is not extensively published, its structural similarity to known kinase inhibitors suggests its potential as a modulator of cellular signaling pathways involved in cell proliferation and survival[3].

Herein, we present a phased experimental approach to systematically evaluate the bioactivity of this compound, starting from broad cytotoxicity screening to more in-depth mechanistic studies. The protocols provided are established, robust methods that can be adapted for this specific compound.

Phase 1: Primary Screening - Assessing Cytotoxicity and Cell Viability

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of the compound's potency (e.g., IC50 value) and helps establish a suitable concentration range for subsequent mechanistic assays. Tetrazolium reduction assays, such as the MTT and MTS assays, are reliable, colorimetric methods for assessing metabolic activity as an indicator of cell viability[4][5][6].

Principle of Tetrazolium-Based Assays

Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts to colored formazan products[4][5]. The amount of formazan produced is directly proportional to the number of viable cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Reduced to an insoluble purple formazan that requires a solubilization step[4][5].

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Reduced to a soluble formazan, simplifying the protocol[4].

Experimental Workflow for Cell Viability Assays

Caption: Workflow for cell viability assessment.

Protocol 1: MTT Assay for Cell Viability[4][5]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.

Parameter Description
Cell Line e.g., A549 (lung carcinoma), MCF-7 (breast adenocarcinoma)
Seeding Density 5,000 cells/well
Compound Concentrations 0.1, 1, 10, 25, 50, 100 µM
Incubation Time 48 hours
IC50 Value To be determined

Phase 2: Investigating the Mechanism of Cell Death - Apoptosis Assays

If the compound exhibits significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between healthy, apoptotic, and necrotic cells[7][8].

Principle of the Annexin V/PI Assay

In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised[7].

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 2: Apoptosis Detection by Annexin V/PI Staining[7][8]
  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine or camptothecin)[9].

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Population Expected Staining Interpretation
Quadrant 1 (Q1)Annexin V- / PI+Necrotic
Quadrant 2 (Q2)Annexin V+ / PI+Late Apoptotic/Necrotic
Quadrant 3 (Q3)Annexin V- / PI-Live
Quadrant 4 (Q4)Annexin V+ / PI-Early Apoptotic

Phase 3: Mechanistic Insights - Investigating Potential Signaling Pathways

Given that structurally similar compounds act as kinase inhibitors, it is plausible that this compound may exert its effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis, such as the MAPK and Akt pathways[10][11]. Western blotting can be employed to assess the phosphorylation status of key proteins within these cascades.

Hypothetical Target Pathway: The Ras-Raf-MEK-ERK (MAPK) Pathway

The MAPK pathway is a critical signaling cascade that is often dysregulated in cancer, leading to uncontrolled cell growth[12]. A kinase inhibitor could potentially block this pathway at various nodes (e.g., Raf, MEK).

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response Compound 6-Fluoro-4,4-dimethyl- 3,4-dihydroquinolin-2(1H)-one Compound->Raf Compound->MEK

Caption: Potential inhibition of the MAPK pathway.

Protocol 3: Western Blot Analysis of Key Signaling Proteins
  • Cell Lysis: Treat cells with the compound as described previously. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-Akt, Akt) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the effect of the compound on their activation status.

Conclusion

This guide outlines a systematic, multi-phased approach to characterize the biological activity of this compound in cell-based assays. By starting with broad assessments of cell viability and progressing to more detailed mechanistic studies of apoptosis and cell signaling, researchers can efficiently elucidate the compound's potential as a therapeutic agent. The provided protocols are robust and widely accepted methodologies that serve as a strong foundation for these investigations.

References

  • Thakur, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocols in apoptosis identification and affirmation. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for cell viability assays. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • Cell Signaling Technology. (2023). CUT&RUN Protocol: A Visual Guide. YouTube. Retrieved from [Link]

  • Sastry, S. K., & Burridge, K. (2000). Approaches To Studying Cellular Signaling: A Primer For Morphologists. PMC. Retrieved from [Link]

  • PubMed Central. (n.d.). Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • Raju, I., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • Kumar, A., et al. (2020). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. Retrieved from [Link]

  • Walji, A. M., et al. (2016). Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for Antimicrobial Evaluation of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in antimicrobial studies. While direct antimicrobial data for this specific molecule is not extensively published, the quinolinone scaffold is a well-established pharmacophore in numerous antimicrobial agents.[1][2][3] This guide will, therefore, extrapolate from the known activities of structurally related quinolinone derivatives to provide a robust framework for the antimicrobial evaluation of this novel compound. The protocols detailed herein are based on established methodologies and are designed to ensure scientific rigor and reproducibility.

Introduction: The Quinolinone Scaffold and Antimicrobial Potential

The quinolinone core is a privileged structure in medicinal chemistry, forming the backbone of many therapeutic agents with a broad spectrum of biological activities, including antibacterial and antifungal properties.[2][4] The success of quinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, has spurred significant interest in the development of new quinoline and quinolinone derivatives to combat the growing threat of antimicrobial resistance.[5]

Recent studies have highlighted the potent antibacterial activity of various quinoline-2-one derivatives against multidrug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1] Some of these compounds have demonstrated efficacy by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in bacterial metabolism.[1] Furthermore, certain quinoline derivatives have shown promise as antifungal agents.[6]

The subject of this guide, this compound, possesses several structural features that suggest potential antimicrobial activity. The fluorine atom at the 6-position can enhance metabolic stability and receptor binding affinity, a common strategy in modern drug design. The dimethyl substitution at the 4-position may influence the compound's lipophilicity and conformational rigidity, potentially impacting its interaction with microbial targets.

This document will provide the necessary protocols to systematically investigate the antimicrobial properties of this compound, from initial screening to preliminary mechanism of action studies.

Synthesis and Characterization

While a detailed synthesis protocol is beyond the scope of this application note, the synthesis of similar 3,4-dihydroquinolin-2(1H)-one scaffolds often involves an intramolecular Friedel-Crafts acylation of an N-phenylpropionamide precursor.[7] Researchers can refer to the chemical literature for specific synthetic routes to this compound.

Prior to any biological evaluation, it is imperative to confirm the identity and purity of the synthesized compound using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the chemical structure.

  • Mass Spectrometry (MS) : To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) : To assess purity, which should ideally be >95%.

In Vitro Antimicrobial Susceptibility Testing

The following protocols are designed to determine the antimicrobial activity of this compound against a panel of clinically relevant bacterial and fungal strains.

Preparation of Stock Solutions

Rationale: A high-concentration, sterile stock solution is essential for accurate serial dilutions and to minimize the volume of solvent added to the growth medium, which could otherwise affect microbial growth. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for antimicrobial assays.

Protocol:

  • Accurately weigh 10 mg of this compound.

  • Dissolve the compound in 1 mL of sterile, molecular biology grade DMSO to prepare a 10 mg/mL stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, light-protected vial.

  • Store the stock solution at -20°C.

Microbial Strains

A representative panel of microorganisms should be selected to assess the spectrum of activity. This panel should include Gram-positive and Gram-negative bacteria, as well as fungal species.

Microorganism Strain (ATCC) Type Significance
Staphylococcus aureusATCC 29213Gram-positiveCommon cause of skin and soft tissue infections.
Methicillin-resistantStaphylococcus aureus (MRSA)ATCC 43300Gram-positiveMultidrug-resistant pathogen of high clinical concern.[1]
Enterococcus faecalisATCC 29212Gram-positiveOpportunistic pathogen, can exhibit vancomycin resistance.
Escherichia coliATCC 25922Gram-negativeCommon cause of urinary tract and gastrointestinal infections.
Pseudomonas aeruginosaATCC 27853Gram-negativeOpportunistic pathogen known for its intrinsic resistance.
Candida albicansATCC 90028Fungus (Yeast)Common cause of opportunistic fungal infections.
Minimum Inhibitory Concentration (MIC) Determination

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading stock Prepare Compound Stock Solution dilute Serial Dilution of Compound stock->dilute media Prepare Cation-Adjusted Mueller-Hinton Broth media->dilute inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) add_inoculum Add Microbial Inoculum inoculum->add_inoculum dilute->add_inoculum incubate Incubate at 35-37°C for 16-20 hours add_inoculum->incubate controls Setup Controls: - Growth Control (No Compound) - Sterility Control (No Inoculum) controls->incubate read Visually Inspect for Growth (Turbidity) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic DHFR_Inhibition cluster_reaction Normal Enzymatic Reaction DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH NADPH NADPH->DHFR THF Tetrahydrofolate (THF) DHFR->THF Reduction NADP NADP+ DHFR->NADP node_synthesis Synthesis of: - Purines - Thymidylate - Amino Acids THF->node_synthesis Compound 6-Fluoro-4,4-dimethyl- 3,4-dihydroquinolin-2(1H)-one Compound->DHFR Inhibition DHFR_inhibition_effect Inhibition of DHFR blocks THF synthesis, leading to cell death. node_dna DNA Replication & Cell Growth node_synthesis->node_dna

Caption: Postulated mechanism of action via DHFR inhibition.

Data Presentation and Interpretation

The results of the antimicrobial susceptibility testing should be tabulated for clear comparison. Below is an example table with hypothetical data.

Microorganism MIC (µg/mL) MBC/MFC (µg/mL) Reference Drug MIC (µg/mL)
S. aureus816Ciprofloxacin: 0.5
MRSA1632Vancomycin: 1
E. faecalis32>64Ampicillin: 2
E. coli64>64Ciprofloxacin: 0.015
P. aeruginosa>64>64Ciprofloxacin: 0.25
C. albicans3264Fluconazole: 0.5

Interpretation:

  • Bacteriostatic vs. Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. If the ratio is > 4, it is considered bacteriostatic.

  • Spectrum of Activity: The range of MIC values across different species indicates the breadth of the compound's antimicrobial activity. The hypothetical data suggests greater activity against Gram-positive bacteria and Candida albicans than against Gram-negative bacteria.

Conclusion and Future Directions

This document provides a foundational guide for the antimicrobial evaluation of this compound. By following these standardized protocols, researchers can generate reliable and reproducible data to assess its potential as a novel antimicrobial agent. Positive results from these initial in vitro studies would warrant further investigation, including:

  • Cytotoxicity testing against mammalian cell lines to determine the therapeutic index.

  • Time-kill kinetic studies to assess the rate of antimicrobial activity.

  • In vivo efficacy studies in animal models of infection.

  • Further mechanism of action studies , such as macromolecular synthesis inhibition assays and whole-genome sequencing of resistant mutants.

The exploration of novel chemical scaffolds like this compound is crucial in the ongoing effort to combat the global challenge of antimicrobial resistance.

References

  • Al-Warhi, T., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Scientific Reports, 13(1), 1-15. Available at: [Link]

  • Al-Omaim, W. S., et al. (2020). Synthesis of Some Novel Quinolinols with In-vitro Antimicrobial, and Antioxidant Activity. Current Organic Synthesis, 17(4), 302-313. Available at: [Link]

  • Kumar, A., et al. (2021). Study on Synthesis, Antimicrobial Properties, Antioxidant Effects, and Anticancer Activity of New Quinoline Derivatives. ACS Omega, 6(45), 30567-30580. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2024). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry, 2(1), 24-34. Available at: [Link]

  • Yurttaş, L., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48197-48213. Available at: [Link]

  • Chirita, I., et al. (2016). Synthesis, Antimicrobial Activity and Docking Studies of Novel 8-Chloro-quinolones. Revista de Chimie, 67(3), 438-443. Available at: [Link]

  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. RSC Advances, 13(32), 22441-22457. Available at: [Link]

  • Rauf, A., et al. (2021). Recent update on antibacterial and antifungal activity of quinoline scaffolds. Archiv der Pharmazie, 354(1), e2000271. Available at: [Link]

  • Ahmad, I., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(5), 13249-13260. Available at: [Link]

  • Otsuka Pharmaceutical Co., Ltd. (2005). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. US Patent 6,967,209.

Sources

The Rising Star in Medicinal Chemistry: A Guide to the 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the identification and exploitation of "privileged scaffolds" – molecular frameworks capable of interacting with multiple biological targets – is a cornerstone of efficient medicinal chemistry campaigns. The 3,4-dihydroquinolin-2(1H)-one core is one such scaffold, forming the basis of a variety of biologically active compounds.[1] This guide focuses on a particularly promising derivative: 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one . The strategic incorporation of a fluorine atom and gem-dimethyl groups bestows this scaffold with unique physicochemical properties, making it an attractive starting point for the development of novel therapeutics.

The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa.[2] The gem-dimethyl group at the C4 position can induce a conformational lock, potentially leading to higher receptor selectivity and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of the this compound scaffold, aimed at researchers, scientists, and drug development professionals.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through a two-step sequence involving an amide formation followed by an intramolecular Friedel-Crafts acylation. This approach is adaptable from established methods for similar dihydroquinolinones.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of N-(4-fluorophenyl)-3,3-dimethylacrylamide

  • Rationale: This initial step creates the acyclic precursor necessary for the subsequent cyclization. The use of 3,3-dimethylacryloyl chloride introduces the key gem-dimethyl group.

  • Materials:

    • 4-fluoroaniline

    • 3,3-dimethylacryloyl chloride

    • Triethylamine (TEA) or Pyridine

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-(4-fluorophenyl)-3,3-dimethylacrylamide.

Step 2: Intramolecular Friedel-Crafts Acylation to yield this compound

  • Rationale: This is the key ring-forming step. A strong Lewis acid or Brønsted acid catalyst is required to promote the electrophilic aromatic substitution. Polyphosphoric acid (PPA) or a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) are effective for this transformation.

  • Materials:

    • N-(4-fluorophenyl)-3,3-dimethylacrylamide

    • Polyphosphoric acid (PPA) or Trifluoroacetic acid (TFA) and Trifluoroacetic anhydride (TFAA)

    • Ice-water

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

  • Procedure (using PPA):

    • Heat polyphosphoric acid (10 eq by weight) to 80-100 °C with mechanical stirring.

    • Carefully add N-(4-fluorophenyl)-3,3-dimethylacrylamide (1.0 eq) portion-wise to the hot PPA.

    • Stir the reaction mixture at this temperature for 1-2 hours, monitoring by TLC.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with saturated aqueous NaHCO₃ solution.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Derivatization Strategies: Expanding the Chemical Space

The this compound scaffold offers several handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR). The most common points for derivatization are the nitrogen atom of the lactam and the aromatic ring.

N-Alkylation and N-Arylation

The secondary amide proton is readily deprotonated with a suitable base, allowing for the introduction of a variety of substituents.

Protocol 2: N-Alkylation of this compound

  • Rationale: This protocol introduces alkyl groups at the N1 position, which can modulate lipophilicity and introduce new interaction points with biological targets.

  • Materials:

    • This compound

    • Alkyl halide (e.g., iodomethane, benzyl bromide)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

    • Anhydrous Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

  • Procedure:

    • To a stirred suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the alkyl halide (1.2 eq) dropwise and allow the reaction to warm to room temperature.

    • Stir for 2-16 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

For further diversification, the aromatic fluorine can be replaced, or additional functional groups can be introduced on the aromatic ring, often requiring the synthesis of a bromo- or iodo-substituted precursor. A particularly powerful method for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling on a Halogenated Scaffold

  • Rationale: This protocol enables the introduction of aryl or heteroaryl moieties, significantly expanding the chemical diversity and allowing for the exploration of new binding pockets. This requires a halogenated version of the scaffold (e.g., 5-bromo-6-fluoro- or 7-bromo-6-fluoro-).

  • Materials:

    • Bromo-6-fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

    • Aryl or heteroaryl boronic acid or boronic ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., Dioxane/water, Toluene/ethanol/water)

  • Procedure:

    • In a reaction vessel, combine the bromo-substituted quinolinone (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

    • Degas the solvent mixture (e.g., by bubbling with nitrogen or argon for 15-20 minutes) and add it to the reaction vessel.

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours under an inert atmosphere, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry, and concentrate.

    • Purify the product by flash column chromatography.

Application Notes: A Scaffold with Therapeutic Promise

The this compound scaffold is a promising starting point for the development of therapeutics in several key areas, most notably oncology and infectious diseases.

Anticancer Applications: Targeting Kinases

Several studies have highlighted the potential of the 3,4-dihydroquinolin-2(1H)-one scaffold as a basis for kinase inhibitors. For instance, derivatives of this scaffold have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis.[3][4]

Structure-Activity Relationship (SAR) Insights for VEGFR2 Inhibition (Hypothetical based on related scaffolds):

Position of Variation Modification Impact on Activity Rationale
N1Small alkyl or substituted benzyl groupsCan enhance potencyFills a hydrophobic pocket and allows for additional interactions.
C5, C7, C8Introduction of H-bond donors/acceptorsMay improve binding affinityForms specific interactions with key residues in the ATP-binding site.
C6-FluoroPresentEnhances metabolic stability and bindingThe electron-withdrawing nature can influence the electronics of the ring system and form favorable interactions.
C4-gem-dimethylPresentMay increase selectivityRestricts conformational flexibility, leading to a more defined orientation in the binding pocket.
Antimicrobial Potential

The quinolone and fluoroquinolone classes of antibiotics are well-established, and the 6-fluoro-3,4-dihydroquinolin-2(1H)-one scaffold shares structural similarities.[5][6] While not a classic fluoroquinolone, derivatization of this scaffold could lead to novel antimicrobial agents with potentially new mechanisms of action or improved activity against resistant strains.

Key Considerations for Antimicrobial Drug Design:

  • N1-Substitution: Introduction of specific alkyl or cycloalkyl groups at the N1 position is often crucial for antibacterial activity in the quinolone class.

  • C7-Substitution: In fluoroquinolones, the C7 position is a key site for modification to modulate the spectrum of activity. While the target scaffold lacks a C7 substituent, functionalization of the aromatic ring could mimic this effect.

Visualizing the Workflow and Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_synthesis Core Scaffold Synthesis 4-Fluoroaniline 4-Fluoroaniline Amide_Formation Amide_Formation 4-Fluoroaniline->Amide_Formation 3,3-Dimethylacryloyl_chloride 3,3-Dimethylacryloyl_chloride 3,3-Dimethylacryloyl_chloride->Amide_Formation N-(4-fluorophenyl)-3,3-dimethylacrylamide N-(4-fluorophenyl)-3,3-dimethylacrylamide Amide_Formation->N-(4-fluorophenyl)-3,3-dimethylacrylamide Friedel-Crafts_Acylation Friedel-Crafts_Acylation N-(4-fluorophenyl)-3,3-dimethylacrylamide->Friedel-Crafts_Acylation Scaffold This compound Friedel-Crafts_Acylation->Scaffold

Caption: Synthetic pathway to the core scaffold.

G Scaffold 6-Fluoro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one N-Alkylation N-Alkylation/ N-Arylation Scaffold->N-Alkylation Halogenation Aromatic Halogenation Scaffold->Halogenation N-Substituted_Analogs N-Substituted Analogs N-Alkylation->N-Substituted_Analogs Halogenated_Scaffold Halogenated Scaffold Halogenation->Halogenated_Scaffold Suzuki_Coupling Suzuki Coupling Halogenated_Scaffold->Suzuki_Coupling Aryl/Heteroaryl_Analogs Aryl/Heteroaryl Analogs Suzuki_Coupling->Aryl/Heteroaryl_Analogs

Caption: Derivatization strategies for the scaffold.

Caption: A typical drug discovery workflow.

Conclusion and Future Outlook

The this compound scaffold represents a compelling starting point for medicinal chemistry programs. Its synthesis is accessible through established chemical transformations, and it offers multiple avenues for diversification. The strategic placement of the fluorine atom and gem-dimethyl groups provides a strong rationale for its potential to yield drug candidates with favorable pharmacokinetic and pharmacodynamic properties. Future efforts in exploring the chemical space around this scaffold are warranted and hold the promise of delivering novel therapeutics for a range of diseases, from cancer to bacterial infections.

References

  • PubChem. 6-Fluoro-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Molecules, 29(5), 1084. [Link]

  • Raju, I., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]

  • Asker, F. W., et al. (2018). Potential antimicrobial activities of quinazolinone derivatives. Journal of Chemical and Pharmaceutical Research, 10(1), 1279-1287.
  • Stanciu, S.-L., et al. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. Pharmaceuticals, 15(8), 1019. [Link]

  • Semantic Scholar. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. [Link]

  • Zhang, L., et al. (2012). A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. Advanced Materials Research, 554-556, 1245-1248. [Link]

  • Wang, Y., et al. (2017). Antimicrobial Activity of Quinazolin Derivatives of 1,2-Di(quinazolin-4-yl)diselane against Mycobacteria. Scientifica, 2017, 5791781. [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Molecules, 29(5), 1084. [Link]

  • Valente, S., et al. (2020). Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies. RSC Advances, 10(2), 869-881. [Link]

  • Zhang, X., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(4), 1545-1554. [Link]

  • Google Patents. Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • Li, Y., et al. (2019). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances, 9(43), 25035-25039. [Link]

  • Feng, B., et al. (2018). Synthesis and SAR of 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline Derivatives as Potent and Selective CDK4/6 Inhibitors. European Journal of Medicinal Chemistry, 157, 1314-1324. [Link]

  • Lee, K., et al. (2017). Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects. Bioorganic & Medicinal Chemistry, 25(17), 4741-4748. [Link]

Sources

Application Note & Protocols: Strategic Derivatization of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] This guide provides a detailed framework for the strategic chemical derivatization of a specific analogue, 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, to facilitate comprehensive Structure-Activity Relationship (SAR) studies. We present detailed, field-tested protocols for modifications at the N1-amide, C5-aromatic, and C7-aromatic positions. The rationale behind each strategic choice is explained, emphasizing the generation of a chemically diverse library for robust biological screening. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this promising molecular scaffold.

Introduction: The Quinolinone Scaffold in Drug Discovery

The 3,4-dihydroquinolin-2(1H)-one moiety is a recurring motif in both natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent starting point for drug design.

The subject of this guide, This compound , incorporates several features of high interest in medicinal chemistry:

  • Fluorine at C6: The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by altering local electronics and blocking potential sites of metabolism.

  • Gem-Dimethyl Group at C4: This structural feature introduces steric bulk and can lock the conformation of the dihydro-one ring, potentially leading to enhanced selectivity for a biological target. It also prevents C4-oxidation, a common metabolic pathway.

  • Lactam Moiety: The cyclic amide (lactam) provides a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for molecular recognition and binding to biological targets.

This guide outlines a systematic approach to unlock the therapeutic potential of this scaffold by exploring its chemical space through targeted derivatization.

Strategic Derivatization for SAR Exploration

A successful SAR campaign relies on the systematic modification of a lead compound to probe its interaction with a biological target. For the this compound core, we have identified three primary vectors for derivatization that offer a high potential for generating diverse and informative analogues.

Figure 1: Key derivatization points on the this compound scaffold.

  • Vector 1 (N1-Position): The amide nitrogen is an excellent handle for introducing a variety of substituents. N-alkylation or N-arylation can probe pockets in a binding site and significantly alter the molecule's overall lipophilicity and solubility.[2][3]

  • Vector 2 (C7-Position): The C7 position is electronically activated by the powerful ortho,para-directing amide nitrogen at position 1.[4] This makes it the most probable site for electrophilic aromatic substitution, allowing the introduction of handles for further diversification via modern cross-coupling chemistry.[5]

  • Vector 3 (C5-Position): The C5 position is also activated by the amide nitrogen (ortho-position). While potentially more sterically hindered than C7, it represents a secondary site for electrophilic attack, offering another avenue for SAR exploration.

Synthetic Protocols and Methodologies

The following protocols are designed to be robust and adaptable. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Vector 1: N1-Position Derivatization

Protocol 3.1.1: N-Alkylation via Williamson Synthesis Analogue

This protocol describes the introduction of small alkyl groups to the N1 position.

Rationale: This is a classic and reliable method for N-alkylation. Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the amide nitrogen to form a sodium salt. The resulting anion readily undergoes an SN2 reaction with an alkyl halide. DMF is an excellent polar aprotic solvent for this type of reaction.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas.

  • Stir the mixture at 0 °C for 30 minutes. The solution should become homogeneous as the sodium salt forms.

  • Add the desired alkyl halide (e.g., ethyl iodide or benzyl bromide, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reagent/ParameterConditionPurpose
BaseSodium Hydride (NaH)Deprotonates the N-H of the lactam
SolventAnhydrous DMFPolar aprotic solvent to dissolve reactants
Temperature0 °C to Room Temp.Controls reaction rate and minimizes side reactions
WorkupSat. aq. NH₄ClQuenches excess NaH safely
PurificationFlash ChromatographyIsolates the pure N-alkylated product

Protocol 3.1.2: N-Arylation via Buchwald-Hartwig Amination

This protocol allows for the introduction of aryl or heteroaryl groups, significantly expanding chemical diversity.

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6] It allows for the coupling of the amide with aryl halides under relatively mild conditions, tolerating a wide range of functional groups. The choice of ligand is critical for reaction efficiency.

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired aryl bromide (1.2 equiv), and a strong base such as cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the tube and heat the reaction mixture to 100-110 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Vector 2: C7-Position Derivatization

This is a two-step process involving an initial electrophilic halogenation followed by a palladium-catalyzed cross-coupling reaction.

Protocol 3.2.1: C7-Bromination via Electrophilic Aromatic Substitution

Rationale: The amide nitrogen is a strong activating, ortho,para-director for electrophilic aromatic substitution (SEAr).[4][7] The C7 position (para to the nitrogen) is the most electronically enriched and sterically accessible site for electrophiles. N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine.

Step-by-Step Protocol:

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-Bromosuccinimide (NBS, 1.05 equiv) in one portion at room temperature.

  • Stir the reaction mixture for 2-4 hours. Protect the reaction from light to prevent radical side reactions.

  • Monitor the formation of the mono-brominated product by TLC/LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude 7-bromo product is often pure enough for the next step, but can be purified by recrystallization or flash chromatography if necessary.

Protocol 3.2.2: C7-Arylation via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura reaction is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for forming C-C bonds.[5] It couples the newly installed aryl bromide with a boronic acid or ester, allowing for the introduction of a vast array of (hetero)aryl and alkyl groups.

Step-by-Step Protocol:

  • To a microwave vial or Schlenk tube, add the 7-bromo-6-fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 equiv), the desired boronic acid (e.g., phenylboronic acid, 1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 5 mol%).

  • Add a mixture of degassed solvents, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Seal the vessel and heat to 90-120 °C (conventional heating) or 120-150 °C (microwave irradiation) for the required time (15 min to 12 h).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Integrated SAR Study Workflow

A systematic SAR study integrates synthesis, purification, characterization, and biological evaluation in a cyclical process to identify compounds with improved properties.

Figure 2: A typical workflow for a Structure-Activity Relationship (SAR) study.

Data Management and SAR Table

Systematic logging of synthetic outcomes and biological data is crucial. The following table provides a template for organizing the data from an initial library of derivatives.

Table 1: Example SAR Data for a Hypothetical Kinase Target

Compound IDVectorR GroupYield (%)Purity (%)IC₅₀ (nM)
Core-01 --H->985,400
N1-01 N1-Alkylation-CH₂CH₃85>992,100
N1-02 N1-Alkylation-CH₂Ph78>99850
N1-03 N1-Arylation-Phenyl65>981,200
C7-Br C7-Halogenation-Br (at C7)92>954,500
C7-01 C7-Suzuki-Phenyl (at C7)75>99350
C7-02 C7-Suzuki-4-MeO-Ph (at C7)71>99150
C7-03 C7-Suzuki-3-Pyridyl (at C7)62>9895

Data are hypothetical and for illustrative purposes only.

Initial SAR Insights (from hypothetical data):

  • N-alkylation with hydrophobic groups (benzyl) improves activity over small alkyl groups (ethyl).

  • Direct N-arylation is less beneficial than N-benzylation in this instance.

  • Functionalization at the C7 position is highly beneficial.

  • Adding a phenyl group at C7 significantly boosts potency (Core-01 vs C7-01).

  • Electron-donating groups on the C7-phenyl ring (C7-02) and introduction of heteroaromatics (C7-03) further enhance activity, suggesting a key interaction in this region of the binding pocket.

References

  • Vertex Pharmaceuticals Incorporated. (n.d.). Quinolones.
  • Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2024). Structural–activity relationship (SAR) of 4-quinolone derivatives. Current Topics in Medicinal Chemistry.
  • Huang, Z., et al. (2011). Design, synthesis, and biological evaluation of 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline-based selective human neuronal nitric oxide synthase (nNOS) inhibitors. Journal of Medicinal Chemistry, 54(15), 5562-75. [Link]

  • Carewell Pharma. (n.d.). Medicinal Chemistry 3 - 6th Semester - B Pharmacy Notes. Retrieved from [Link]

  • Wang, Z., et al. (2020). Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Molecules, 25(21), 5036. [Link]

  • Coa, C., et al. (2024). Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities. Natural Product Research, 39(8), 2252-2259. [Link]

  • Various Authors. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances.
  • Manian, R. D. S. S., et al. (2012). Studies on the alkylation of quinolin-2(1H)-one derivatives. Arkivoc, 2012(5), 184-203. [Link]

  • Chen, X., et al. (2018). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. Organic Chemistry Frontiers, 5(1), 53-57. [Link]

  • Li, Y., et al. (2020). Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 25(17), 3952. [Link]

  • Du, J., et al. (2021). Synthesis of 3,4-substituted dihydroquinolin-2(1H)-ones by decarboxylation of Narycinamamides with aliphatic carboxylic acids. Organic & Biomolecular Chemistry, 19(31), 6774-6778. [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437-2442. [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119-2183. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Lewis, J. C., et al. (2006). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 128(21), 6780-6781. [Link]

  • Ichikawa, J. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 22(8), 1305. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Mondal, M., & Ali, M. A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19041-19069. [Link]

  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. Retrieved from [Link]

  • Yoshida, H., et al. (2005). Palladium catalyzed cross-coupling reaction of 5-tributylstannyl-4-fluoropyrazole. Chemical Communications, (15), 2041-3. [Link]

  • Ashenhurst, J. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • King, S. (n.d.). Lecture Notes Chem 51B Chapter 18 Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Application Notes and Protocols for Evaluating the Anticancer Activity of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, with numerous analogues demonstrating potent anticancer activities.[1][2][3] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[1][3] This document provides a comprehensive experimental framework for the preclinical evaluation of a novel quinolinone derivative, 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

The following protocols are designed for researchers in oncology, drug discovery, and pharmacology to systematically assess the in vitro and in vivo anticancer potential of this compound. The experimental design follows a logical, tiered approach, beginning with broad-spectrum cytotoxicity screening and progressing to detailed mechanistic and in vivo efficacy studies.

Experimental Workflow Overview

A multi-tiered approach is recommended to thoroughly characterize the anticancer properties of this compound. This ensures a cost-effective and scientifically rigorous evaluation, with each tier of experiments informing the next.

experimental_workflow tier1 Tier 1: In Vitro Cytotoxicity Screening tier2 Tier 2: Mechanistic Assays (In Vitro) tier1->tier2 tier3 Tier 3: Molecular Pathway Analysis tier2->tier3 tier4 Tier 4: In Vivo Efficacy Studies tier3->tier4

Caption: A tiered experimental workflow for anticancer drug evaluation.

Tier 1: In Vitro Cytotoxicity Screening

The initial step is to determine the cytotoxic potential of this compound across a panel of human cancer cell lines. This will establish a dose-response relationship and identify the half-maximal inhibitory concentration (IC50) for each cell line.

Protocol 1: Cell Viability Assessment using XTT Assay

The XTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[4][5] It is a reliable and high-throughput method for determining the cytotoxic effects of a compound.[6][7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC-3 [prostate])

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (dissolved in DMSO)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in their recommended media supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[8]

    • Harvest cells at 80-90% confluency using Trypsin-EDTA.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium into a 96-well plate.[6]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium. A common starting range is 0.1 to 100 µM.

    • Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for 48 or 72 hours.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.[6]

    • Add 50 µL of the XTT mixture to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C.

    • Measure the absorbance at 450-500 nm with a reference wavelength of 630-690 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineTissue of OriginIC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Control)
MCF-7Breast AdenocarcinomaExperimental ValueExperimental Value
A549Lung CarcinomaExperimental ValueExperimental Value
HCT116Colon CarcinomaExperimental ValueExperimental Value
PC-3Prostate CarcinomaExperimental ValueExperimental Value

Tier 2: In Vitro Mechanistic Assays

Based on the IC50 values obtained in Tier 1, further experiments will be conducted to elucidate the mechanism of cell death induced by the compound. The primary focus will be on apoptosis and cell cycle arrest, common mechanisms for anticancer agents.[9][10]

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid dye that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

  • Selected cancer cell line(s) with high sensitivity to the compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.[12]

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[8]

    • Add 400 µL of 1X Binding Buffer to each tube.[11]

  • Flow Cytometry Analysis:

    • Analyze the cells immediately by flow cytometry.[11]

    • Acquire data for at least 10,000 events per sample.

    • The cell populations will be defined as follows:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

apoptosis_pathway compound 6-Fluoro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one cell Cancer Cell compound->cell early_apoptosis Early Apoptosis (Annexin V+/PI-) cell->early_apoptosis PS Translocation late_aopoptosis late_aopoptosis early_apoptosis->late_aopoptosis Membrane Permeabilization late_apoptosis Late Apoptosis/Necrosis (Annexin V+/PI+)

Caption: A simplified diagram of apoptosis induction by the test compound.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, and the fluorescence intensity is proportional to the DNA content.[13][14] Flow cytometry analysis can then determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

Materials:

  • Selected cancer cell line(s)

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells as described in Protocol 2.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[15][16]

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.[14]

    • Resuspend the cell pellet in PI staining solution containing RNase A.[14]

    • Incubate for 30 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Tier 3: Molecular Pathway Analysis

To further understand the mechanism of action, Western blotting can be used to investigate the effect of the compound on key proteins involved in apoptosis and cell cycle regulation.

Protocol 4: Western Blotting

Western blotting is a technique to detect specific proteins in a sample.[17][18]

Materials:

  • Selected cancer cell line(s)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p21, anti-cyclin B1, anti-CDK1, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the compound at the desired concentrations and time points.

    • Lyse the cells in RIPA buffer.[19]

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary antibody overnight at 4°C.[18]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[19]

    • Use β-actin as a loading control.

Tier 4: In Vivo Efficacy Studies

The final step is to evaluate the anticancer activity of this compound in a preclinical animal model. A xenograft model using immunodeficient mice is a standard approach.[20][21]

Protocol 5: Human Tumor Xenograft Model

This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice.[22][23]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Selected human cancer cell line

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Positive control drug (e.g., cisplatin or paclitaxel)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, test compound at different doses, positive control).

    • Administer the treatments according to a predetermined schedule (e.g., daily, every other day) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • Monitor the body weight and general health of the mice.

  • Endpoint:

    • At the end of the study (e.g., when tumors in the control group reach a certain size, or after a specific duration), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).

Data Analysis:

  • Plot the mean tumor volume over time for each group.

  • Calculate the tumor growth inhibition (TGI) for each treatment group.

  • Perform statistical analysis to determine the significance of the treatment effects.

Conclusion

This comprehensive set of protocols provides a robust framework for the preclinical evaluation of the anticancer activity of this compound. By following this tiered approach, researchers can systematically characterize the compound's cytotoxicity, elucidate its mechanism of action, and assess its in vivo efficacy, thereby providing crucial data to support its further development as a potential anticancer therapeutic.

References

  • An, Z., Wang, X., & Geller, J. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Current protocols in pharmacology, 76(1), 14.23.1–14.23.19. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1953. Retrieved from [Link]

  • Duan, Y., Zhang, R., & Zhang, M. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5085. Retrieved from [Link]

  • Biotech Spain. (2025). XTT Assays vs MTT. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]

  • Kumar, S., & Singh, B. (2024). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • George, R. F., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31257-31281. Retrieved from [Link]

  • Kumar, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 25(11), 2846-2865. Retrieved from [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Polycyclic Aromatic Compounds, 43(5), 4426-4451. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioassays for anticancer activities. Retrieved from [Link]

  • ResearchGate. (2024). Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. Retrieved from [Link]

  • Jamshed, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Science OA, 5(8), FSO413. Retrieved from [Link]

  • Zhang, Y., et al. (2018). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 23(10), 2631. Retrieved from [Link]

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Retrieved from [Link]

  • Parbhane, M., et al. (2020). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts, 8(6), 3366-3375. Retrieved from [Link]

  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • University of Hawaii Cancer Center. (n.d.). Western blotting. Retrieved from [Link]

  • Addgene. (2022). Western Blot. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Potential antitumoral 3,4-dihydropyrimidin-2-(1H)-ones: synthesis, in vitro biological evaluation and QSAR studies. Retrieved from [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Dihydroquinolinones

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of fluorine atoms into these structures can significantly modulate their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule, 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 395673-46-8)[1], is a valuable intermediate in the synthesis of various therapeutic agents and chemical probes. The gem-dimethyl substitution at the 4-position can provide steric hindrance that influences the molecule's conformation and metabolic fate. This guide provides a comprehensive overview of a proposed large-scale synthetic route, detailed experimental protocols, and in-process controls for the efficient and safe production of this important building block.

Scientific Rationale: A Two-Step Synthetic Strategy

A robust and scalable synthesis is paramount for the production of pharmaceutical intermediates. The proposed synthetic pathway for this compound is a two-step process commencing from commercially available starting materials: 4-fluoroaniline and 3-methyl-3-butenoyl chloride. This approach is predicated on two well-established and reliable chemical transformations: amide formation and intramolecular Friedel-Crafts acylation.

  • Amide Formation: The initial step involves the acylation of 4-fluoroaniline with 3-methyl-3-butenoyl chloride to form the key intermediate, N-(4-fluorophenyl)-3-methylbut-3-enamide. This reaction is typically high-yielding and can be performed under mild conditions.

  • Intramolecular Friedel-Crafts Acylation: The subsequent and final step is the acid-catalyzed cyclization of the amide intermediate. This intramolecular electrophilic aromatic substitution is directed to the ortho position of the fluorine atom on the aniline ring, leading to the formation of the desired dihydroquinolinone ring system.[2][3] This method is advantageous for its efficiency in constructing the bicyclic core in a single step.

Visualizing the Synthetic Pathway

Synthetic Pathway 4-Fluoroaniline 4-Fluoroaniline Amide_Intermediate N-(4-fluorophenyl)-3-methylbut-3-enamide 4-Fluoroaniline->Amide_Intermediate Step 1: Acylation 3-Methyl-3-butenoyl_chloride 3-Methyl-3-butenoyl chloride 3-Methyl-3-butenoyl_chloride->Amide_Intermediate Final_Product 6-Fluoro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one Amide_Intermediate->Final_Product Step 2: Intramolecular Friedel-Crafts Acylation

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Safety First: Handling of Reagents

  • 4-Fluoroaniline: Toxic and a suspected mutagen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 3-Methyl-3-butenoyl chloride: Corrosive and moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon) and in a fume hood. Use appropriate PPE.

  • Lewis Acids (e.g., Aluminum Chloride): Highly corrosive and react violently with water. Handle in a dry environment and use appropriate PPE.

  • Solvents: Use appropriate solvent handling procedures. Ensure proper ventilation and grounding to prevent static discharge.

Step 1: Synthesis of N-(4-fluorophenyl)-3-methylbut-3-enamide

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (kg)Moles
4-Fluoroaniline371-40-4111.12 g/mol 5.0045.0
3-Methyl-3-butenoyl chloride3350-77-4118.56 g/mol 5.6047.2
Triethylamine121-44-8101.19 g/mol 5.0049.4
Dichloromethane (DCM)75-09-284.93 g/mol 50 L-

Protocol:

  • Reactor Setup: Charge a 100 L glass-lined reactor with 4-fluoroaniline (5.00 kg, 45.0 mol) and dichloromethane (50 L). Start agitation and cool the mixture to 0-5 °C using a chiller.

  • Base Addition: Slowly add triethylamine (5.00 kg, 49.4 mol) to the reactor over 30 minutes, maintaining the temperature below 10 °C.

  • Acyl Chloride Addition: In a separate, dry vessel, dissolve 3-methyl-3-butenoyl chloride (5.60 kg, 47.2 mol) in dichloromethane (10 L). Add this solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aniline is consumed.

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Quench the reaction by slowly adding 20 L of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 L), saturated NaHCO₃ solution (2 x 15 L), and brine (15 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or carried forward to the next step if purity is sufficient (>95% by HPLC).

    • Expected Yield: 7.5 - 8.2 kg (86-94%).

Step 2: Intramolecular Friedel-Crafts Acylation to yield this compound

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (kg)Moles
N-(4-fluorophenyl)-3-methylbut-3-enamide-193.22 g/mol 7.0036.2
Aluminum Chloride (AlCl₃)7446-70-0133.34 g/mol 7.2554.4
Dichloromethane (DCM)75-09-284.93 g/mol 70 L-

Protocol:

  • Reactor Setup: Charge a 100 L glass-lined reactor with anhydrous dichloromethane (70 L) and cool to 0-5 °C under a nitrogen atmosphere.

  • Lewis Acid Addition: Carefully and portion-wise, add anhydrous aluminum chloride (7.25 kg, 54.4 mol) to the cooled DCM. The addition is exothermic, so maintain the temperature below 10 °C.

  • Substrate Addition: Dissolve N-(4-fluorophenyl)-3-methylbut-3-enamide (7.00 kg, 36.2 mol) in anhydrous DCM (20 L) in a separate vessel. Add this solution dropwise to the AlCl₃ suspension over 2-3 hours, keeping the internal temperature below 10 °C.

  • Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by HPLC for the disappearance of the starting material.

  • Work-up:

    • Cool the reactor to 0-5 °C.

    • Very slowly and carefully quench the reaction by adding crushed ice portion-wise, ensuring the temperature does not exceed 20 °C. This step is highly exothermic and will release HCl gas, which should be scrubbed.

    • Once the quench is complete, add 30 L of 2 M HCl solution and stir vigorously for 30 minutes.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 15 L).

    • Combine the organic layers and wash with water (20 L) and then brine (20 L).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification and Isolation:

    • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent such as ethanol or isopropanol to afford the final product as a crystalline solid.

    • Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

    • Expected Yield: 5.5 - 6.3 kg (78-89%).

Process Optimization and Quality Control Workflow

QC_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Friedel-Crafts Acylation S1_Start Start: 4-Fluoroaniline + 3-Methyl-3-butenoyl chloride S1_Reaction Acylation Reaction S1_Start->S1_Reaction S1_IPC In-Process Control (IPC): TLC/HPLC for completion S1_Reaction->S1_IPC S1_Workup Aqueous Work-up S1_IPC->S1_Workup S1_Isolation Isolation of Amide Intermediate S1_Workup->S1_Isolation S1_QC QC Analysis: - Purity (HPLC) - Identity (¹H NMR, MS) S1_Isolation->S1_QC S2_Start Start: Amide Intermediate S1_QC->S2_Start Release for Step 2 S2_Reaction Intramolecular Cyclization S2_Start->S2_Reaction S2_IPC IPC: HPLC for completion S2_Reaction->S2_IPC S2_Workup Quench & Aqueous Work-up S2_IPC->S2_Workup S2_Purification Recrystallization S2_Workup->S2_Purification S2_Final_QC Final Product QC: - Purity (HPLC >99%) - Identity (¹H NMR, ¹³C NMR, MS, IR) - Melting Point - Residual Solvents (GC) S2_Purification->S2_Final_QC

Caption: A comprehensive workflow for the synthesis and quality control of the target compound.

Analytical Characterization

The identity and purity of the final product, this compound, should be confirmed by a suite of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity of >99% is typically required for pharmaceutical intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide carbonyl and the C-F bond.

  • Melting Point: To assess the purity of the crystalline solid.

  • Gas Chromatography (GC): To quantify residual solvents from the purification process.

Conclusion

The presented two-step synthetic route offers a scalable and efficient method for the large-scale production of this compound. The use of readily available starting materials and well-understood chemical transformations makes this process amenable to industrial application. Strict adherence to safety protocols and rigorous in-process and final quality control are essential to ensure the production of a high-quality intermediate suitable for further use in drug development and manufacturing.

References

  • What are the emerging technologies for pharmaceutical intermediate purification? - Blog. (2025).
  • Friedel-Crafts Acylation with Amides - PMC - NIH. (n.d.).
  • 4-Fluoro aniline, 98% - Ottokemi. (n.d.).
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC - NIH. (n.d.).
  • 4-Fluoroaniline 99 371-40-4 - Sigma-Aldrich. (n.d.).
  • 4 Fluoroaniline at ₹ 1192/kg | Rajkot | ID: 24805849991 - IndiaMART. (n.d.).
  • Friedel-Crafts Acylation - Chemistry Steps. (n.d.).
  • Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018).
  • 4-Fluoroaniline (CAS 371-40-4) Industry Research 2025. (n.d.).
  • 4-Fluoroaniline - Chem-Impex. (n.d.).
  • Buy 3-Butenoyl chloride, 3-Methyl- from HANGZHOU LEAP CHEM CO., LTD. - ECHEMI. (n.d.).
  • Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. (n.d.).
  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. (n.d.).
  • Friedel-Crafts Acylation with Amides | Request PDF - ResearchGate. (2025).
  • Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography | Request PDF - ResearchGate. (2025).
  • Purification & Separation | Chromatography | HPLC | CDMO - PharmaCompass.com. (n.d.).
  • 3-Butenoyl chloride, 3-methyl- - CAS Database - ChemNet. (n.d.).
  • 3-Methylbut-3-enoyl chloride | C5H7ClO | CID 15031395 - PubChem. (n.d.).
  • BUT-3-ENOYL CHLORIDE | 1470-91-3 - Sigma-Aldrich. (n.d.).
  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease - SciRP.org. (n.d.).
  • Butanoyl chloride, 3-methyl- | SIELC Technologies. (2018).
  • 395673-46-8|this compound - BLDpharm. (n.d.).
  • Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)-one Derivatives and Analogs - Benchchem. (n.d.).
  • methanone - MDPI. (n.d.). Retrieved from

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. (n.d.).
  • Analytical methods for physicochemical characterization of antibody drug conjugates - NIH. (n.d.).
  • One-pot synthesis of 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines and 4,4-difluoro-1,2,3,4-tetrahydroisoquinolines - PubMed. (2013).
  • A new catalyst-free microwave-assisted one-pot four- component synthesis of 1,4-dihydroquinolines in aqueous media - Sciforum. (n.d.).

Sources

Application Notes & Protocols: Safe Handling and Storage of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a fluorinated quinolinone derivative of increasing interest in medicinal chemistry and drug development. Its unique structural motifs suggest its potential as a versatile scaffold in the synthesis of novel therapeutic agents. As with any novel chemical entity, a thorough understanding of its properties and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the recommended handling, storage, and emergency procedures for this compound, based on established principles for analogous chemical structures.

Compound Profile and Hazard Assessment

While specific toxicological data for this compound is not extensively documented, a hazard assessment can be extrapolated from its structural components: a quinolinone core and a fluorine substituent.

  • Quinolinone Core: Quinolone and its derivatives can exhibit varying levels of biological activity and potential toxicity. Some quinolones are known to have pharmacological effects, and as such, all derivatives should be handled with care to avoid unintentional exposure.

  • Fluorine Moiety: The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties.[1] Fluorination often increases a molecule's lipophilicity and metabolic stability, which can enhance its bioavailability and potential for biological interaction.[1] While the carbon-fluorine bond is generally strong, certain metabolic pathways can lead to the release of fluoride ions or the formation of toxic metabolites.[2] Therefore, it is prudent to treat all novel fluorinated compounds as potentially toxic.

Computed Properties of a Structurally Similar Compound (6-Fluoro-3,4-dihydroquinolin-2(1H)-one):

PropertyValueSource
Molecular FormulaC₉H₈FNO[3]
Molecular Weight165.16 g/mol [3]

Personal Protective Equipment (PPE)

The consistent and correct use of appropriate PPE is the most critical barrier against chemical exposure in the laboratory. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield worn over safety glasses.Protects against splashes and airborne particles of the compound.
Hand Protection Chemical-resistant nitrile or neoprene gloves.Provides a barrier against dermal absorption. Gloves should be inspected for integrity before each use and changed frequently, especially if contamination is suspected.
Body Protection A flame-resistant laboratory coat, fully buttoned.Protects the skin and personal clothing from contamination.
Footwear Closed-toe shoes.Protects the feet from spills and falling objects.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol generation.

PPE_Workflow cluster_pre_handling Pre-Handling Protocol cluster_handling Handling Protocol cluster_post_handling Post-Handling Protocol Assess_Hazards Assess Hazards of 6-Fluoro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Don_PPE Don PPE Correctly Select_PPE->Don_PPE Leads to Handle_Compound Handle Compound in Designated Area Don_PPE->Handle_Compound Enables Doff_PPE Doff PPE Correctly Handle_Compound->Doff_PPE Followed by Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Followed by

Caption: A logical workflow for the use of PPE when handling chemical compounds.

Handling Procedures

Adherence to standard laboratory safety practices is essential.

  • Designated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Weighing: When weighing the solid compound, use a balance inside a fume hood or a ventilated balance enclosure to minimize the risk of inhalation.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoidance of Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Storage Guidelines

Proper storage is crucial for maintaining the stability and integrity of this compound.

  • Container: Store the compound in a tightly sealed, clearly labeled container. The label should include the full chemical name, CAS number (if available), and any relevant hazard warnings.

  • Temperature: For aromatic fluorinated compounds, storage in a cool, dry place is recommended.[4] A temperature range of 2-8°C is ideal to prevent potential degradation from higher temperatures.[4]

  • Light: Protect the compound from direct sunlight and strong light sources, as some quinolinone derivatives can be sensitive to photodegradation.[5] Storing in an amber vial or in a dark cabinet is advisable.

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, prompt and appropriate action is critical.

  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a labeled waste container. Avoid generating dust.

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

  • Small Spills (Liquid Solution):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).

    • Place the contaminated absorbent material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Segregation: As a halogenated organic compound, it should be collected in a designated "Halogenated Organic Waste" container.[6][7] Do not mix with non-halogenated waste.

  • Containers: Use clearly labeled, leak-proof containers for all waste. The label should include "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company. Do not pour down the drain.

Waste_Disposal_Workflow Start Generation of Waste (Solid or Liquid) Segregate Segregate into 'Halogenated Organic Waste' Start->Segregate Containerize Place in a Labeled, Leak-Proof Container Segregate->Containerize Store Store in a Designated Waste Accumulation Area Containerize->Store Dispose Arrange for Professional Disposal via EHS Store->Dispose

Caption: A systematic approach to the safe disposal of halogenated organic waste.

Conclusion

While this compound holds promise as a building block in pharmaceutical research, its handling requires a diligent and informed approach to safety. By adhering to the guidelines outlined in these application notes, researchers can minimize risks and ensure a safe and productive laboratory environment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for any chemical before use.

References

  • What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog. (2025, October 1).
  • Does adding Fluorine make the Quinolones toxic? - My Quin Story. (2023, April 23).
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • 7.2 Organic Solvents | Environment, Health and Safety - Cornell EHS.
  • 6-Fluoro-3,4-dihydroquinolin-2(1H)-one - PubChem.
  • Stability and degradation pathways of 7-(prop-1-en-1-yl)quinolin-8-ol under experimental conditions - Benchchem.
  • Metabolism and Toxicity of Fluorine Compounds - PMC - NIH. (2021, January 29).

Sources

Measuring the Activity of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: A Guide to Biochemical and Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Quinolinone Derivative

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The specific compound, 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, represents a novel chemical entity with potential therapeutic applications. Its structural features, including the fluorine substitution and dimethyl groups, may confer unique pharmacological properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing robust assays to elucidate the biological activity of this compound.

Given that many quinolinone derivatives have been identified as potent inhibitors of protein kinases, this guide will focus on a hypothetical scenario where this compound is investigated as a potential inhibitor of a key oncology target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4] VEGFR2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4]

This document will detail the methodologies for a primary biochemical assay to determine the direct inhibitory effect of the compound on VEGFR2 activity and a secondary cell-based assay to assess its impact on a downstream cellular process. The protocols are designed to be reproducible and provide a solid foundation for further mechanistic studies.

Principle of Investigation: A Two-Tiered Approach to Characterizing Compound Activity

To comprehensively assess the activity of this compound, a two-tiered assay strategy is recommended. This approach combines a direct, target-based biochemical assay with a more physiologically relevant cell-based assay.

  • Tier 1: Biochemical Assay - Direct Target Engagement. The initial step is to determine if the compound directly interacts with and inhibits the enzymatic activity of the purified target protein. A Fluorescence Polarization (FP) based kinase assay is an excellent choice for this purpose. FP is a homogeneous technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[5][6] In this context, a fluorescently labeled peptide substrate for VEGFR2 will be used. In the absence of an inhibitor, the kinase will phosphorylate the peptide, which is then bound by a phosphospecific antibody, leading to a high FP signal. If the compound inhibits VEGFR2, the peptide remains unphosphorylated, does not bind to the antibody, and results in a low FP signal.

  • Tier 2: Cell-Based Assay - Cellular Efficacy. Following confirmation of direct target inhibition, the next crucial step is to evaluate the compound's activity in a cellular context. A cell-based assay will determine if the compound can penetrate the cell membrane, engage its target within the complex cellular environment, and elicit a biological response. A common method to assess the inhibition of VEGFR2 signaling is to measure the phosphorylation of a key downstream substrate, such as the kinase Akt. An AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, no-wash immunoassay suitable for this purpose. This assay utilizes donor and acceptor beads that, when brought into close proximity by a binding event (e.g., an antibody sandwich on phosphorylated Akt), generate a luminescent signal.

Below is a diagram illustrating the logical workflow for characterizing the activity of this compound.

Assay_Workflow cluster_0 Tier 1: Biochemical Screening cluster_1 Tier 2: Cell-Based Validation cluster_2 Data Analysis & Interpretation biochemical_assay Fluorescence Polarization (FP) Kinase Assay biochemical_purpose Purpose: Determine direct inhibition of purified VEGFR2 biochemical_assay->biochemical_purpose cell_assay AlphaLISA® Phospho-Akt Assay biochemical_assay->cell_assay Confirmed Hits cell_purpose Purpose: Measure inhibition of VEGFR2 signaling in a cellular context cell_assay->cell_purpose data_analysis IC50 Determination & SAR cell_assay->data_analysis

Caption: Logical workflow for assay development.

Part 1: Biochemical Assay - VEGFR2 Inhibition using Fluorescence Polarization

This protocol describes a competitive binding assay to measure the inhibition of VEGFR2 kinase activity. The assay is based on the principle that a phosphorylated, fluorescently labeled substrate peptide will be bound by a phosphospecific antibody, resulting in a high FP signal. Inhibition of the kinase by the test compound will prevent peptide phosphorylation, leading to a low FP signal.

Materials and Reagents
ReagentSupplierCatalog Number
Recombinant Human VEGFR2 (KDR), activeMajor SupplierExample: PV3648
FP-labeled peptide substrate (e.g., Fluorescein-poly-GT)Major SupplierExample: P2991
Anti-phosphotyrosine antibodyMajor SupplierExample: 05-321
ATPMajor SupplierExample: A7699
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)In-house/Supplier-
This compoundSynthesized/Supplier-
DMSOMajor SupplierExample: D2650
384-well black, low-volume microplatesMajor SupplierExample: 3573
Experimental Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. A common starting range is from 10 mM down to 10 nM.

    • Prepare a working solution of the compound by diluting the DMSO stock 1:25 in Kinase Buffer. This will result in a 4% DMSO concentration in the working solution.

  • Assay Plate Preparation:

    • Add 5 µL of the compound working solution to the wells of a 384-well plate. For control wells, add 5 µL of Kinase Buffer with 4% DMSO (negative control) or a known VEGFR2 inhibitor (positive control).

  • Kinase Reaction:

    • Prepare a master mix containing VEGFR2 kinase and the FP-labeled peptide substrate in Kinase Buffer. The optimal concentrations of each should be determined empirically but a starting point could be 1-5 nM kinase and 10-50 nM peptide.

    • Add 10 µL of the kinase/peptide master mix to each well of the assay plate.

    • Prepare a 2X ATP solution in Kinase Buffer. The final ATP concentration should be at the Km for VEGFR2 (typically in the low micromolar range).

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Detection:

    • Prepare a solution of the anti-phosphotyrosine antibody in Kinase Buffer. The optimal concentration should be determined to maximize the assay window.

    • Stop the kinase reaction and initiate detection by adding 5 µL of the antibody solution to each well.

    • Incubate the plate at room temperature for at least 30 minutes to allow for antibody binding.

    • Read the plate on a microplate reader equipped for fluorescence polarization.

Data Analysis

The FP signal is typically measured in millipolarization units (mP). The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control))

The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Part 2: Cell-Based Assay - Inhibition of Akt Phosphorylation via AlphaLISA®

This protocol outlines a method to measure the phosphorylation of Akt at Serine 473 in a human umbilical vein endothelial cell (HUVEC) line, which endogenously expresses VEGFR2. Stimulation of these cells with VEGF leads to the activation of VEGFR2 and subsequent phosphorylation of downstream targets like Akt.

Materials and Reagents
ReagentSupplierCatalog Number
HUVEC cellsATCCExample: PCS-100-010
Endothelial Cell Growth MediumSupplier-
Recombinant Human VEGF-AMajor SupplierExample: PHC9394
AlphaLISA® SureFire® Ultra™ p-Akt (Ser473) Assay KitMajor SupplierExample: ALSU-PAKT-A
This compoundSynthesized/Supplier-
DMSOMajor SupplierExample: D2650
96-well cell culture platesMajor Supplier-
384-well white OptiPlates™Major SupplierExample: 6007290
Experimental Protocol
  • Cell Culture and Plating:

    • Culture HUVEC cells according to the supplier's recommendations.

    • Seed the cells into a 96-well cell culture plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • The following day, starve the cells in a low-serum medium for 4-6 hours.

    • Prepare a serial dilution of this compound in the low-serum medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the starvation medium and add the compound dilutions to the cells.

    • Incubate for 1-2 hours at 37°C.

  • Cell Stimulation and Lysis:

    • Prepare a solution of VEGF-A in low-serum medium at a concentration that elicits a robust phosphorylation of Akt (typically 10-50 ng/mL).

    • Add the VEGF-A solution to all wells except for the unstimulated control wells.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells by adding the lysis buffer provided in the AlphaLISA® kit.

    • Incubate on an orbital shaker for 10 minutes at room temperature.

  • AlphaLISA® Detection:

    • Transfer the cell lysates to a 384-well OptiPlate™.

    • Prepare the Acceptor Bead mix as described in the kit protocol and add it to each well.

    • Incubate for 2 hours at room temperature.

    • Prepare the Donor Bead mix and add it to each well under subdued lighting.

    • Incubate for 2 hours at room temperature in the dark.

    • Read the plate on an AlphaLISA®-compatible microplate reader.

Data Analysis

The AlphaLISA® signal is a luminescent count. The data can be analyzed similarly to the biochemical assay, by calculating the percent inhibition relative to the VEGF-stimulated and unstimulated controls. An IC50 value can then be determined by non-linear regression analysis.

VEGFR2_Pathway cluster_0 Cell Membrane VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds & Activates Compound This compound Compound->VEGFR2 Inhibits Akt Akt PI3K->Akt pAkt p-Akt (Ser473) Akt->pAkt Phosphorylation Downstream Cell Proliferation, Survival, Angiogenesis pAkt->Downstream Promotes

Caption: Simplified VEGFR2 signaling pathway.

Expected Results and Interpretation

Successful execution of these assays will provide critical insights into the biological activity of this compound.

Assay TypeParameter MeasuredExpected Outcome for an Active Compound
Biochemical FP Assay Direct VEGFR2 InhibitionDose-dependent decrease in FP signal, yielding a potent IC50 value.
Cell-Based AlphaLISA® Inhibition of Akt PhosphorylationDose-dependent decrease in AlphaLISA® signal, confirming cellular activity.

A potent IC50 value in the biochemical assay would indicate that the compound is a direct inhibitor of VEGFR2. A corresponding low IC50 value in the cell-based assay would demonstrate that the compound is cell-permeable and can effectively engage its target in a physiological context. Discrepancies between the two assays could suggest issues with cell permeability, compound metabolism, or off-target effects.

Conclusion and Future Directions

The described two-tiered assay cascade provides a robust framework for the initial characterization of this compound as a potential VEGFR2 inhibitor. Positive results from these assays would warrant further investigation, including:

  • Kinase selectivity profiling: To determine the specificity of the compound against a panel of other kinases.

  • In vivo efficacy studies: To assess the compound's anti-tumor activity in animal models.

  • Pharmacokinetic and pharmacodynamic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and its effect on the target in a whole organism.

By following the detailed protocols and scientific rationale outlined in this application note, researchers can confidently and efficiently evaluate the therapeutic potential of this and other novel quinolinone derivatives.

References

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654.
  • Man, R.-J., Jeelani, N., Zhou, C., & Yang, Y.-S. (2021). Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 825–838.
  • Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. Mini-Reviews in Medicinal Chemistry, 18(10), 828–836.
  • MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • Rani, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry, 13(1), 104.
  • Raju, I. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-4.
  • Seth, A., et al. (2022). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry, 13(5), 596-601.
  • Shukla, S., et al. (2021). Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry, 14(11), 103422.
  • Singh, P., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 534.
  • Verma, A., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. International Journal of Advanced Research, 8(6), 1-10.
  • BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

  • Celtarys Research. (n.d.). Fluorescence Polarization | FP. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). AlphaLISA. Retrieved from [Link]

  • Berthold Technologies GmbH & Co.KG. (n.d.). HTRF®. Retrieved from [Link]

  • Molecular Devices. (n.d.). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society, 138(36), 11625–11635.
  • National Center for Biotechnology Information. (2017). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery, 12(10), 975-986.
  • National Center for Biotechnology Information. (2015). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. Analytical Biochemistry, 486, 1-7.
  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • ECA Academy. (2015). FDA Guidance on analytical procedures and methods validation published. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Ofni Systems. (n.d.). Assay Validation Guidelines. Retrieved from [Link]

  • Technology Networks. (2024). Assay Development: Best Practices in Drug Discovery. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is synthesized from established chemical principles and analogous transformations to empower you to optimize your synthetic route and overcome common experimental hurdles.

Introduction

This compound is a valuable intermediate in medicinal chemistry, often utilized in the development of novel therapeutics.[1] Its synthesis, while conceptually straightforward, can present challenges that impact yield and purity. This guide focuses on the most common synthetic approach: a two-step process involving the formation of an N-aryl acrylamide intermediate, followed by an intramolecular Friedel-Crafts-type cyclization.

Proposed Synthetic Pathway

The synthesis is typically achieved in two key steps:

  • Amide Formation: Reaction of 4-fluoroaniline with 3,3-dimethylacryloyl chloride to form the precursor, N-(4-fluorophenyl)-3,3-dimethylacrylamide.

  • Intramolecular Cyclization: Lewis acid-catalyzed intramolecular cyclization of the acrylamide precursor to yield the target this compound.

Synthetic_Pathway 4-Fluoroaniline 4-Fluoroaniline Amide_Precursor N-(4-fluorophenyl)-3,3-dimethylacrylamide 4-Fluoroaniline->Amide_Precursor Step 1: Amide Formation 3,3-Dimethylacryloyl_chloride 3,3-Dimethylacryloyl_chloride 3,3-Dimethylacryloyl_chloride->Amide_Precursor Target_Product This compound Amide_Precursor->Target_Product Step 2: Intramolecular Cyclization

Caption: Proposed two-step synthesis of the target molecule.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, their probable causes, and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Step 1: Low yield of N-(4-fluorophenyl)-3,3-dimethylacrylamide - Incomplete reaction. - Side reaction of 4-fluoroaniline with the product. - Hydrolysis of 3,3-dimethylacryloyl chloride.- Ensure a suitable base (e.g., triethylamine, pyridine) is used to scavenge HCl byproduct. - Add the acryloyl chloride dropwise at a low temperature (e.g., 0 °C) to control the reaction rate. - Use anhydrous solvents to prevent hydrolysis of the acid chloride.
Step 2: Low or no yield of the target product - Inactive Lewis acid. - Insufficient reaction temperature. - Steric hindrance from the gem-dimethyl group.- Use a freshly opened or properly stored Lewis acid (e.g., AlCl₃, TiCl₄). - Gradually increase the reaction temperature, monitoring for product formation by TLC or LC-MS. - Consider using a stronger Lewis acid or a Brønsted acid like polyphosphoric acid (PPA).
Formation of a dark, tarry reaction mixture in Step 2 - Polymerization of the acrylamide precursor. - Reaction temperature is too high. - Use of an overly aggressive Lewis acid.- Maintain a controlled reaction temperature. - Add the Lewis acid portion-wise to manage the exotherm. - Screen different Lewis acids to find one that promotes cyclization without causing excessive side reactions.
Difficult purification of the final product - Presence of unreacted starting material. - Formation of isomeric byproducts. - Residual Lewis acid complexes.- Optimize the reaction to drive it to completion. - Utilize column chromatography with a carefully selected solvent system for purification. - Quench the reaction mixture properly (e.g., with ice-water) to decompose Lewis acid complexes before workup.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the intramolecular cyclization step?

A1: The cyclization is an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts acylation. The Lewis acid coordinates to the carbonyl oxygen of the amide, increasing the electrophilicity of the double bond. The electron-rich aromatic ring of the 4-fluoroaniline moiety then attacks the activated double bond, leading to the formation of the six-membered ring. Subsequent workup protonates the intermediate to give the final product.

Cyclization_Mechanism cluster_0 Mechanism of Intramolecular Cyclization Start Amide Precursor + Lewis Acid Activated_Complex Activated Amide-Lewis Acid Complex Start->Activated_Complex Coordination Cyclization Intramolecular Electrophilic Attack Activated_Complex->Cyclization Intermediate Carbocation Intermediate Cyclization->Intermediate Product_Complex Product-Lewis Acid Complex Intermediate->Product_Complex Rearomatization Final_Product Target Product (after workup) Product_Complex->Final_Product Hydrolysis

Caption: Simplified mechanism of the Lewis acid-catalyzed cyclization.

Q2: Are there alternative methods for the cyclization step?

A2: Yes, while Lewis acid-catalyzed cyclization is common, other methods can be explored. Brønsted acids like polyphosphoric acid (PPA) or Eaton's reagent can be effective for similar transformations. Additionally, palladium-catalyzed intramolecular C-H activation could be a potential, albeit more complex, alternative.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material and the product. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicate reaction progress. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.

Q4: What are the key safety precautions for this synthesis?

A4: 3,3-Dimethylacryloyl chloride is corrosive and lachrymatory; handle it in a well-ventilated fume hood. Lewis acids like aluminum trichloride react violently with water and are corrosive; handle with care and ensure all glassware is dry. The quenching of the reaction mixture can be highly exothermic and release HCl gas; perform this step slowly in a fume hood with appropriate personal protective equipment (PPE).

Experimental Protocols

Step 1: Synthesis of N-(4-fluorophenyl)-3,3-dimethylacrylamide
  • To a solution of 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 3,3-dimethylacryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the 4-fluoroaniline is consumed.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound
  • To a flask containing anhydrous aluminum trichloride (3.0 eq) under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous solvent (e.g., dichlorobenzene).

  • Add N-(4-fluorophenyl)-3,3-dimethylacrylamide (1.0 eq) portion-wise to the stirred suspension.

  • Heat the reaction mixture to 120-140 °C and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₁₁H₁₂FNO193.22395673-46-8[3]

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
  • Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
  • Google Patents. (n.d.). CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
  • Google Patents. (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • MDPI. (2024). methanone. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Fluoro-3,4-dihydroquinolin-2(1H)-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of fluorinated 3,4-dihydroquinolin-2(1H)-ones and 2-oxindoles for anti-hepatic fibrosis. RSC Advances, 11(8), 4665-4669.
  • National Center for Biotechnology Information. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered with this compound in aqueous solutions. Given the hydrophobic nature of its quinolinone core, achieving desired concentrations for in vitro and in vivo studies can be challenging. This resource provides in-depth technical guidance and practical, step-by-step protocols to address these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The quinolinone core is a largely non-polar, aromatic system, and the two methyl groups at the 4-position further increase its lipophilicity. While the lactam group and the fluorine atom introduce some polarity, their contribution is insufficient to overcome the hydrophobicity of the bulk of the molecule. This leads to unfavorable interactions with the highly polar water molecules, resulting in poor solubility.

Q2: I'm observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

A2: This is a common phenomenon known as "antisolvent precipitation." this compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO). When a concentrated DMSO stock is introduced into an aqueous buffer (the "antisolvent"), the local concentration of the compound transiently exceeds its solubility limit in the mixed solvent system. The DMSO rapidly disperses, and the compound, now in a predominantly aqueous environment, crashes out of solution. To mitigate this, consider the strategies outlined in the troubleshooting guide below, such as using co-solvents or reducing the final concentration.

Q3: Can I adjust the pH of my aqueous solution to improve the solubility of this compound?

A3: Adjusting the pH is a common strategy for ionizable compounds.[1][2][3][4] However, this compound is a neutral molecule. The lactam amide proton is generally not acidic enough to be deprotonated under typical physiological pH ranges, and there are no strongly basic functional groups. Therefore, pH adjustment is unlikely to significantly enhance its solubility.

Q4: What are co-solvents, and how can they help solubilize my compound?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[5][6][7] They work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic molecules like this compound to dissolve. Common co-solvents in biological research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]

Q5: Are there potential downsides to using co-solvents in my experiments?

A5: Yes, while effective, co-solvents can have biological consequences. At higher concentrations, organic solvents can affect cell viability, enzyme activity, and other biological processes. It is crucial to determine the tolerance of your specific experimental system to the chosen co-solvent by running appropriate vehicle controls.

Q6: How do surfactants work to increase solubility?

A6: Surfactants are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[8][9][10] In aqueous solutions, above a certain concentration (the critical micelle concentration or CMC), surfactant molecules self-assemble into micelles.[8][11][12] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like this compound can be encapsulated within the hydrophobic core of these micelles, effectively increasing their apparent solubility in the bulk aqueous solution.[8][9][11]

Q7: What are cyclodextrins, and are they a suitable option?

A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the molecule within their central cavity.[13][15][16] This complex is then readily soluble in water due to the hydrophilic outer surface of the cyclodextrin.[13][14] Cyclodextrins are widely used in pharmaceutical formulations to enhance the solubility and bioavailability of drugs and are generally considered to have low toxicity.[17][]

Troubleshooting Guide: A Step-by-Step Approach to Solubilization

This guide provides a systematic workflow for addressing solubility issues with this compound.

Solubility_Troubleshooting cluster_strategies Solubilization Strategies cluster_evaluation Evaluation start Start: Compound Precipitation or Incomplete Dissolution check_concentration Is the target concentration essential? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration No proceed Proceed with Solubilization Strategy check_concentration->proceed Yes lower_concentration->proceed cosolvent Strategy 1: Co-solvents (e.g., Ethanol, PEG 400) proceed->cosolvent surfactant Strategy 2: Surfactants (e.g., Polysorbate 80) proceed->surfactant cyclodextrin Strategy 3: Cyclodextrins (e.g., HP-β-CD) proceed->cyclodextrin evaluate_solubility Visually inspect for clarity. Measure concentration if possible. cosolvent->evaluate_solubility surfactant->evaluate_solubility cyclodextrin->evaluate_solubility evaluate_bioactivity Run vehicle controls. Assess impact on experimental system. evaluate_solubility->evaluate_bioactivity Solubility Achieved reconsider Re-evaluate strategy or choose an alternative. evaluate_solubility->reconsider Solubility Not Achieved success Success: Proceed with Experiment evaluate_bioactivity->success No Adverse Effects evaluate_bioactivity->reconsider Adverse Effects Observed reconsider->cosolvent reconsider->surfactant reconsider->cyclodextrin

Caption: A decision-making workflow for troubleshooting solubility issues.

Comparative Overview of Solubilization Methods
MethodMechanismAdvantagesDisadvantages
Co-solvents Reduces solvent polarity.[5][6][7]Simple to implement, effective for many compounds.Can have biological activity or toxicity at higher concentrations.
Surfactants Micellar encapsulation.[8][9][11]High solubilizing capacity, widely used in formulations.Potential for cell lysis or protein denaturation at high concentrations.
Cyclodextrins Forms inclusion complexes.[13][14][15][16]Generally low toxicity, can improve stability.[17][]Solubilization capacity is dependent on the fit between the compound and the cyclodextrin cavity.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (Ethanol)

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% ethanol to a concentration of 10-50 mM. Gentle warming and vortexing may be required.

  • Prepare the aqueous buffer: Have your final aqueous buffer (e.g., PBS, cell culture medium) ready.

  • Serial Dilution: Perform serial dilutions of the ethanol stock into the aqueous buffer to achieve your desired final concentrations. It is crucial to add the stock solution to the buffer and mix immediately to avoid localized high concentrations that can lead to precipitation.

  • Final Co-solvent Concentration: Ensure the final concentration of ethanol in your experiment is as low as possible (ideally <1%) and is consistent across all experimental conditions.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of ethanol as your highest compound concentration to assess any effects of the co-solvent on your experimental system.

Protocol 2: Solubilization using a Surfactant (Polysorbate 80)

  • Prepare a Surfactant-Containing Buffer: Prepare your aqueous buffer containing a low concentration of Polysorbate 80 (e.g., 0.1% w/v).

  • Prepare a Concentrated Stock: Dissolve this compound in a suitable organic solvent like DMSO to a high concentration (e.g., 50 mM).

  • Dilution into Surfactant Buffer: Slowly add small aliquots of the DMSO stock solution to the surfactant-containing buffer while vortexing. The surfactant will help to form micelles around the compound as it is introduced into the aqueous environment.

  • Final Concentrations: Ensure the final DMSO concentration is minimal and consistent. The final surfactant concentration should also be kept constant across all test conditions.

  • Vehicle Control: A vehicle control containing both the final DMSO and Polysorbate 80 concentrations is essential.

Protocol 3: Solubilization using a Cyclodextrin (Hydroxypropyl-β-cyclodextrin - HP-β-CD)

  • Prepare a Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to a desired concentration (e.g., 1-10% w/v).

  • Direct Solubilization or Slurry Method:

    • Direct: Add the powdered this compound directly to the HP-β-CD solution.

    • Slurry: If direct dissolution is slow, create a slurry of the compound in a small amount of the HP-β-CD solution, then add the rest of the solution.

  • Equilibration: Agitate the mixture (e.g., on a shaker or with a magnetic stirrer) at room temperature for several hours to overnight to allow for the formation of the inclusion complex.

  • Clarification: After equilibration, centrifuge or filter the solution to remove any undissolved compound. The clear supernatant is your working solution.

  • Concentration Determination: It is advisable to determine the actual concentration of the solubilized compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Vehicle Control: A vehicle control containing the same concentration of HP-β-CD in the aqueous buffer is necessary.

Inclusion_Complex_Formation cluster_reactants Reactants cluster_process Process cluster_product Product Compound Hydrophobic Compound (6-Fluoro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one) Mixing Mixing in Aqueous Solution Compound->Mixing Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Mixing Complex Soluble Inclusion Complex Mixing->Complex Encapsulation

Caption: Formation of a soluble inclusion complex with cyclodextrin.

By systematically applying these strategies and carefully considering the specifics of your experimental setup, you can successfully overcome the solubility challenges associated with this compound.

References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved from [Link]

  • PubMed Central. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • Cosolvent. (n.d.). Retrieved from [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]

  • PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • JOCPR. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Retrieved from [Link]

  • PubMed Central. (n.d.). Cyclodextrins in delivery systems: Applications. Retrieved from [Link]

  • Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]

  • PubMed. (2010, June 30). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • PubMed Central. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (n.d.). The Hydrophobic Effect and the Role of Cosolvents. Retrieved from [Link]

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • PubMed Central. (2023, November 13). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Retrieved from [Link]

  • Khan Academy. (n.d.). pH and solubility. Retrieved from [Link]

  • YouTube. (2025, December 20). How Does pH Impact Ionic Compound Solubility?. Retrieved from [Link]

  • YouTube. (2025, April 24). pH and Solubility. Retrieved from [Link]

Sources

purification challenges of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate.[1] The unique structure of this molecule, featuring a fluorine atom and gem-dimethyl substitution, presents specific challenges during its purification. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of crude this compound.

Q1: My crude product is a dark, oily, or tarry substance. How can I remove the color and obtain a solid?

A1: Root Cause & Solution

Root Cause: The formation of dark tars and oils is a frequent issue in quinoline and quinolinone syntheses, especially those employing strong acids and high temperatures, such as the Skraup or Doebner-von Miller type reactions.[2] These conditions can cause polymerization of reactants or intermediates, leading to complex, high-molecular-weight, colored impurities.

Troubleshooting Strategy:

  • Initial Work-up: Before attempting advanced purification, perform a robust aqueous work-up. Dissolve the crude material in an organic solvent like ethyl acetate or dichloromethane (DCM) and wash sequentially with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic residues, followed by brine. This can often remove a significant portion of polar, colored byproducts.

  • Charcoal Treatment: If the color persists in the solid product after initial isolation, a decolorizing step is necessary. This is typically performed during recrystallization. The crude solid is dissolved in a suitable hot solvent, and a small amount of activated carbon (charcoal) is added. The mixture is heated briefly and then filtered hot to remove the charcoal, which adsorbs the colored impurities. A patent for the related 6-hydroxy-3,4-dihydro-2(1H)-quinolinone successfully employs this technique.[3]

  • Avoid Overheating: During synthesis and work-up, avoid unnecessarily high temperatures, as this can promote degradation and tar formation.[4]

Q2: I'm struggling to achieve high purity (>99%) by recrystallization alone. What am I doing wrong?

A2: Root Cause & Solution

Root Cause: Recrystallization is effective for removing impurities with significantly different solubility profiles from the target compound. If your impurities are structurally similar to the product (e.g., starting materials, uncyclized intermediates, or other quinolinone analogs), they may co-crystallize, limiting the achievable purity.

Troubleshooting Strategy:

  • Solvent System Optimization: The choice of solvent is critical. A single solvent may not provide the ideal solubility differential. Experiment with a binary solvent system. The goal is to find a solvent pair where your product is highly soluble in one ("soluble solvent") and poorly soluble in the other ("anti-solvent"), while the impurities have opposite solubility characteristics.

  • Cooling Rate: Rapid cooling of the saturated solution can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator to maximize the recovery of pure crystals.

  • Consider an Alternative Technique: If recrystallization fails to provide the desired purity, the impurities are likely too similar to the product. In this case, column chromatography is the recommended next step.

Data Table: Recrystallization Solvent Selection Guide
Solvent SystemPolarity IndexSuitability for ProductSuitability for Common ImpuritiesRationale & Comments
Ethanol/WaterHighGood solubility in hot ethanol, poor in water.Polar impurities (e.g., uncyclized amide-acid) remain in the aqueous-ethanolic mother liquor.A common and effective choice. Ethanol is a good solvent for the lactam, while water acts as the anti-solvent.
Ethyl Acetate/HexanesMediumGood solubility in ethyl acetate, poor in hexanes.Non-polar impurities (e.g., starting anilines, tarry polymers) may be more soluble in hexanes or precipitate out early.Excellent for removing both more polar and less polar impurities.
Dichloromethane/HexanesLow-MediumHigh solubility in DCM, poor in hexanes.Effective for removing non-polar grease and byproducts.Use with caution due to the volatility of DCM. Ensures complete removal of non-polar contaminants.
IsopropanolMediumModerate solubility.---A good single-solvent option if the impurity profile is not complex.
Q3: My compound shows multiple spots on TLC, even after recrystallization. How do I proceed with column chromatography?

A3: Root Cause & Solution

Root Cause: The presence of multiple spots on Thin-Layer Chromatography (TLC) confirms that impurities with different polarities are present. These could be unreacted starting materials (e.g., 4-fluoroaniline) or reaction intermediates. Column chromatography is the ideal method for separating compounds based on their differential adsorption to a stationary phase.[5]

Troubleshooting Strategy:

  • Stationary Phase Selection: Standard silica gel is the most common and appropriate choice for a moderately polar compound like this compound.

  • Mobile Phase (Eluent) Optimization: The key to a successful separation is finding an eluent system that provides good separation (ΔRf > 0.2) between your product and the impurities on TLC.

    • Starting Point: Begin with a non-polar/polar mixture like Hexanes/Ethyl Acetate. A 7:3 or 8:2 ratio is a good starting point.

    • Product Rf: Aim for an Rf value for your product between 0.25 and 0.35. This ensures the compound spends enough time on the column to separate effectively without taking excessively long to elute.

    • Adjusting Polarity: If the spots are too low (low Rf), increase the polarity of the eluent (add more ethyl acetate). If they are too high (high Rf), decrease the polarity (add more hexanes).

  • Column Packing and Loading: Ensure the column is packed uniformly to prevent channeling. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This technique often results in sharper bands and better separation than loading the sample as a concentrated liquid.

Visual Workflow & Protocols
Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for purifying the crude product based on initial analysis.

Purification_Workflow Crude Crude Product Analysis (TLC, 1H NMR) Tarry Is the product tarry/oily/colored? Crude->Tarry Purity Is purity <95% by NMR/TLC? Tarry->Purity No Charcoal Aqueous Work-up & Charcoal Treatment Tarry->Charcoal Yes Final Final Product (>99% Purity) Purity->Final No Recrystal Recrystallization (Solvent Screening) Purity->Recrystal Yes CheckPurity1 Check Purity (TLC, Color) Charcoal->CheckPurity1 CheckPurity2 Check Purity (TLC, NMR) Recrystal->CheckPurity2 Column Column Chromatography (Eluent Optimization) Column->Final CheckPurity1->Purity Clean Solid CheckPurity2->Final Purity >99% CheckPurity2->Column Purity <99%

Caption: Decision workflow for purifying this compound.

Detailed Experimental Protocols
Protocol 1: Recrystallization with Activated Carbon

This protocol is designed to remove both colored impurities and those with different solubility profiles.

  • Dissolution: Place 1.0 g of the crude, colored product into a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add 10-15 mL of ethanol and heat the mixture to a gentle boil on a hot plate with stirring until the solid completely dissolves.

  • Charcoal Addition: Remove the flask from the heat. Cautiously add a small amount (approx. 50-100 mg, or the tip of a spatula) of activated carbon to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to bump violently.

  • Heating and Filtration: Place the flask back on the hot plate and heat at a gentle boil for 2-5 minutes. Meanwhile, set up a hot filtration apparatus (a pre-heated funnel with fluted filter paper). Filter the hot solution quickly into a clean, pre-warmed flask to remove the activated carbon.

  • Crystallization: Add deionized water dropwise to the hot filtrate until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate, creating a saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once cool, place the flask in an ice bath for 30-60 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold 1:1 ethanol/water.

  • Drying: Dry the purified white to off-white solid under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is for separating the target compound from closely related impurities.

  • Eluent Selection: Using TLC, determine an optimal eluent system (e.g., 80:20 Hexanes:Ethyl Acetate) that gives the target compound an Rf of ~0.3.

  • Column Packing: Prepare a glass column with a diameter appropriate for your sample size (e.g., a 40g silica cartridge for 1g of crude material). Pack the column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve 1.0 g of the crude product in a minimal amount of dichloromethane (~2-3 mL). Add ~2 g of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply positive pressure. Begin collecting fractions. Monitor the elution process by TLC, spotting each fraction (or every few fractions) on a TLC plate.

  • Fraction Pooling: Once the elution is complete, analyze the TLC plates. Combine all fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

References
  • Gnanasekaran, R., & Kumar, S. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6279. Available from: [Link][4]

  • Wikipedia. (2023, December 29). Quinoline. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link][7]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link][8]

  • MDPI. (2021). methanone. Retrieved from [Link][5]

  • MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link][1]

  • Google Patents. (n.d.). CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone. Retrieved from [3]

  • Kumar, A., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules, 19(5), 6030-6041. Available from: [Link][9]

Sources

stabilizing 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Introduction: The Challenge of Preserving a Promising Molecule

This compound is a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1] Its fluorinated quinoline scaffold is designed to enhance metabolic stability and binding affinity in drug candidates.[1] However, the very features that make this molecule chemically interesting—the lactam ring, the electron-rich aromatic system, and the carbon-fluorine bond—also render it susceptible to specific degradation pathways over time.

Ensuring the long-term stability of this compound is paramount for the validity and reproducibility of experimental results. Degradation can lead to a loss of potency, the emergence of confounding artifacts in biological assays, and inaccurate structure-activity relationship (SAR) data. This guide provides a comprehensive technical overview, troubleshooting advice, and validated protocols to ensure the integrity of your this compound samples during long-term storage.

Troubleshooting Guide: Diagnosing Sample Instability

This section addresses specific issues researchers may encounter, providing explanations grounded in chemical principles and offering actionable solutions.

Q1: My solid sample, which was initially a white powder, has developed a yellow or brownish tint over time. What is causing this discoloration?

A1: This is a classic indicator of oxidative degradation. The dihydroquinolinone core is susceptible to oxidation, which can lead to the formation of highly conjugated, colored byproducts, potentially quinone-like structures.[2][3][4] This process is often initiated by atmospheric oxygen and can be accelerated by exposure to light and elevated temperatures.

  • Causality: The benzylic position on the dihydro- portion of the ring system is a potential site for initial oxidation. The electron-donating character of the nitrogen atom can also increase the susceptibility of the aromatic ring to oxidative processes.

  • Immediate Action: Immediately transfer an aliquot of the discolored sample for purity analysis via HPLC or LC-MS to quantify the extent of degradation. The remaining sample should be stored under an inert atmosphere (argon or nitrogen) at or below -20°C and protected from light.

  • Preventative Measure: Always store the compound under an inert gas blanket, even for short-term benchtop use, to minimize contact with oxygen.

Q2: I'm analyzing my stored sample via HPLC and observe a new, more polar peak eluting earlier than the parent compound. What could this impurity be?

A2: The appearance of a more polar impurity strongly suggests hydrolysis of the lactam ring. The lactam (a cyclic amide) can undergo cleavage in the presence of trace amounts of water or acid/base residues, opening the ring to form the corresponding γ-amino acid derivative. This new molecule, possessing both a carboxylic acid and an amine, is significantly more polar and will thus have a shorter retention time on a standard reversed-phase HPLC column.

  • Causality: The hydrolysis of lactams is a well-documented degradation pathway, catalyzed by acidic or basic conditions.[5][6][7] Trace moisture adsorbed onto the solid material or present in a storage solvent is often sufficient to initiate this process over time.

  • Immediate Action: Confirm the identity of the new peak using LC-MS. The mass of the impurity should correspond to the parent compound plus one molecule of water (M+18).

  • Preventative Measure: Ensure the compound is thoroughly dried under high vacuum before long-term storage. If storing in solution, use a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF). Avoid protic solvents like methanol or ethanol for long-term storage.

Q3: My recent biological assay results using an older stock of the compound are inconsistent and show reduced activity. Could this be a stability issue?

A3: Yes, this is a very likely consequence of chemical degradation. Both oxidative and hydrolytic degradation pathways fundamentally alter the molecule's three-dimensional structure and electronic properties. These changes will almost certainly disrupt the specific molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) required for the compound to bind to its biological target, leading to a measurable decrease in potency or complete loss of activity.

  • Causality: The pharmacophore of the molecule is compromised. For instance, if the lactam ring is critical for binding, its hydrolytic cleavage will destroy the active conformation.

  • Self-Validating Protocol: Always perform a purity check (e.g., HPLC) on any sample stock before its use in a critical biological experiment, especially if the stock is more than a few months old. This validates that the observed biological effect is attributable to the parent compound at a known concentration, not its degradants.

Q4: I have been storing a solution of the compound in chloroform, and I'm seeing multiple new peaks in my analysis. What went wrong?

A4: Storing this compound in chlorinated solvents like chloroform or dichloromethane for extended periods is not recommended. These solvents can degrade over time to produce acidic species (e.g., HCl), which will vigorously catalyze the hydrolysis of the lactam ring.[5] Furthermore, light can induce the formation of reactive radical species, potentially leading to complex degradation pathways, including reactions with the fluoro-aromatic ring.

  • Causality: Acid-catalyzed hydrolysis is a primary degradation route for lactams.[5] Chloroform is known to be unstable and can generate phosgene and HCl upon exposure to air and light.

  • Recommended Solvents for Storage: For long-term storage in solution, anhydrous, high-purity DMSO or DMF are preferred. Prepare solutions at a high concentration (e.g., 10-50 mM) and store in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[8]

Visualizing Degradation: Potential Pathways

The following diagram illustrates the primary degradation routes for this compound. Understanding these pathways is key to designing an effective stabilization strategy.

G Potential Degradation Pathways Parent 6-Fluoro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one Hydrolysis_Product Ring-Opened γ-Amino Acid (Increased Polarity) Parent->Hydrolysis_Product Hydrolysis (+ H₂O, Acid/Base) Oxidation_Product Oxidized Species (e.g., Quinone-like) (Colored Impurities) Parent->Oxidation_Product Oxidation (+ O₂, Light) Photolysis_Product Photodegradation Products (e.g., Defluorinated Species) Parent->Photolysis_Product Photolysis (UV/Light)

Caption: Key degradation pathways for the target compound.

Frequently Asked Questions (FAQs)

  • What is the single most important factor for long-term stability? Temperature. Storing the solid compound at -20°C or, ideally, -80°C is the most effective way to slow down all potential degradation reactions. Low temperatures drastically reduce molecular kinetic energy, inhibiting hydrolysis, oxidation, and other decomposition processes.[8]

  • Should I store the compound as a solid or in solution? For maximum long-term stability (>1 year), storing the compound as a crystalline solid is highly recommended. Solids have reduced molecular mobility and limit the ingress of atmospheric contaminants like water and oxygen. Solutions should only be used for working stocks and stored in single-use aliquots at -80°C for no more than 3-6 months without re-analysis.

  • How does the fluorine substituent affect stability? The carbon-fluorine bond is very strong and generally increases the metabolic stability of a compound. However, aromatic fluorides can be susceptible to nucleophilic aromatic substitution or photolytic degradation under certain conditions.[9][10][11] While generally a stabilizing feature, it is a potential site of light-induced degradation, reinforcing the need to protect the compound from light.

  • How often should I re-qualify a stored sample? For a reference standard stored under ideal conditions (solid, -80°C, inert gas, dark), a full purity re-qualification via HPLC is recommended annually. For working solutions stored at -80°C, re-qualification is advised every 3-6 months.

Recommended Storage & Handling Protocols

Adherence to a strict storage protocol is the most reliable method for ensuring long-term stability.

Table 1: Recommended Long-Term Storage Conditions
ParameterSolid Compound (Primary Stock)Solution (Working Stock)Rationale
Temperature -20°C to -80°C-80°C (Strictly)Minimizes the kinetics of all degradation pathways.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Headspace)Prevents oxidative degradation by excluding atmospheric oxygen.[12]
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial)Prevents photolysis of the fluoro-aromatic system.[9][13]
Container Tightly-sealed glass vial with PTFE-lined capTightly-sealed glass vial with PTFE-lined capPrevents moisture ingress and contamination.
Form Crystalline Solid (Anhydrous)Solution in Anhydrous DMSO or DMFSolid form is inherently more stable. Anhydrous, aprotic solvents prevent hydrolysis.
Handling Equilibrate to room temp. in a desiccator before openingThaw quickly, use immediately, do not refreeze multiple timesPrevents condensation of atmospheric moisture onto the cold solid. Minimizes degradation in solution and avoids issues from freeze-thaw cycles.[8]

Protocol: HPLC Purity Assessment

This self-validating reversed-phase HPLC (RP-HPLC) method is designed to separate the parent compound from potential polar (hydrolysis) and non-polar (some oxidation) degradants.

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Accurately weigh ~1 mg of sample prep2 Dissolve in Acetonitrile or Methanol to 1 mg/mL prep1->prep2 prep3 Filter through 0.22 µm PTFE filter prep2->prep3 hplc1 Inject 5 µL onto C18 column prep3->hplc1 hplc2 Run Gradient Elution hplc1->hplc2 hplc3 Detect at 254 nm hplc2->hplc3 data1 Integrate all peaks hplc3->data1 data2 Calculate Purity as % Area of Parent Peak data1->data2

Caption: Workflow for HPLC purity assessment.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1.0 mg of the this compound sample.

    • Dissolve the sample in 1.0 mL of HPLC-grade acetonitrile or methanol to create a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Instrument: Standard HPLC system with UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.020
20.095
25.095
25.120
30.020
  • Data Analysis & System Validation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

    • Trustworthiness Check: A valid run should exhibit a sharp, symmetrical peak for the main compound with a tailing factor between 0.9 and 1.5. The system suitability is confirmed if the retention time is stable across multiple injections.

References

  • Title: Oxidation of Quinones Source: Chemistry LibreTexts URL: [Link]

  • Title: Effect of various storage conditions on the stability of quinolones in raw milk Source: PubMed URL: [Link]

  • Title: Degradation and Transformation of Organic Fluorine Compounds Source: ResearchGate URL: [Link]

  • Title: The kinetics and mechanism of acid catalysed hydrolysis of lactams Source: ResearchGate URL: [Link]

  • Title: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 Source: PMC - NIH URL: [Link]

  • Title: Unexpected photostability improvement of aromatics in polyfluorinated solvents Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS) Source: ChemRxiv | Cambridge Open Engage URL: [Link]

  • Title: Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides Source: ACS Catalysis URL: [Link]

  • Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry Source: Environmental Science & Technology - ACS Publications URL: [Link]

  • Title: 6-Fluoro-3,4-dihydroquinolin-2(1H)-one Source: PubChem URL: [Link]

  • Title: The Mechanisms of Catalysis by Metallo β-Lactamases Source: PMC - NIH URL: [Link]

  • Title: Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance Source: MDPI URL: [Link]

  • Title: Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review Source: ResearchGate URL: [Link]

  • Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry Source: NIH URL: [Link]

  • Title: 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Source: MySkinRecipes URL: [Link]

  • Title: Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides Source: ResearchGate URL: [Link]

  • Title: Biological redox reactions of alcohols and phenols Source: Khan Academy URL: [Link]

  • Title: The Hydrolysis of Lactams Source: ResearchGate URL: [Link]

  • Title: Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers - Phenols - MCAT Content Source: Jack Westin URL: [Link]

  • Title: Selective Electrochemical Oxidation of Tetrahydroquinolines to 3,4-Dihydroquinolones Source: Green Chemistry (RSC Publishing) URL: [Link]

  • Title: Photoproduct Formation during the Photolysis of Fluorinated Pesticides Source: Environmental Science & Technology - ACS Publications URL: [Link]

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS 395673-46-8). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this fluorinated quinolinone scaffold. The insights provided herein are based on established chemical principles and field-proven troubleshooting strategies to help you achieve consistent and reliable experimental outcomes.

The 3,4-dihydroquinolin-2(1H)-one core is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom and gem-dimethyl groups can significantly modulate a molecule's physicochemical and pharmacological properties.[1][2] However, these same modifications can introduce unique challenges in its chemical synthesis. This guide addresses these specific issues in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section tackles the most common issues reported during the synthesis and handling of this compound.

Synthesis & Purification Challenges

Question 1: I am observing very low yields (<30%) during the intramolecular Friedel-Crafts cyclization step. What are the likely causes and how can I improve the conversion?

Answer: This is the most frequently encountered issue. The low yield is typically due to the electronic properties of the precursor and suboptimal reaction conditions.

  • Causality (The "Why"): The synthesis of the dihydroquinolinone core often proceeds via an intramolecular Friedel-Crafts reaction of an N-aryl-3-chloropropionamide precursor.[1][3] In this case, the precursor is likely N-(4-fluorophenyl)-3-chloro-3-methylbutanamide. The fluorine atom is a moderately deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. This deactivation makes the aromatic ring less nucleophilic and thus less reactive towards the intramolecular acylium ion intermediate, slowing down the desired cyclization.[4]

  • Troubleshooting Steps & Solutions:

    • Choice and Stoichiometry of Lewis Acid: Standard Lewis acids like AlCl₃ are often used. However, their effectiveness can be hampered by complexation with the amide functionality. Increasing the molar equivalents of AlCl₃ from a catalytic amount to 3-5 equivalents can overcome this sequestration and drive the reaction forward.[3] Alternatively, polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) can be more effective as they act as both the catalyst and the solvent, favoring the cyclization.

    • Temperature and Reaction Time: Due to the deactivated ring, higher temperatures are often required. Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Start at a moderate temperature (e.g., 60-80 °C) and incrementally increase it if the reaction is sluggish. Be aware that excessively high temperatures can lead to side product formation.[5]

    • Solvent Choice: While the reaction can be run neat in PPA, using a high-boiling, inert solvent like nitrobenzene or sulfolane can be effective when using Lewis acids like AlCl₃.

Question 2: My reaction mixture turns dark brown or black, resulting in a tar-like crude product that is difficult to handle. How can I prevent this?

Answer: Tar formation is a classic sign of side reactions, often polymerization or charring, which are common in strong acid-catalyzed reactions at elevated temperatures.[5]

  • Causality (The "Why"): The harsh conditions required for the Friedel-Crafts cyclization can promote intermolecular reactions and polymerization of the starting material or reactive intermediates. The gem-dimethyl group can also potentially undergo rearrangement or elimination under very strong acidic conditions, though this is less common.

  • Troubleshooting Steps & Solutions:

    • Moderate the Reaction Conditions: This is a balance. While higher temperatures may be needed for cyclization (see Q1), excessive heat is the primary cause of tarring. Find the minimum temperature at which the reaction proceeds at an acceptable rate.

    • Controlled Addition: Instead of adding all reagents at once, try a slow, portion-wise addition of the Lewis acid to the substrate solution at a lower temperature (e.g., 0 °C), followed by a gradual warming to the target reaction temperature. This helps control the initial exotherm.

    • Alternative Catalysts: Consider milder Lewis acids. While less common for this specific transformation, screening catalysts like FeCl₃, TiCl₄, or SnCl₄ might provide a better balance between reactivity and side-product formation.[3]

Question 3: I am struggling with the purification of the final product. Column chromatography gives poor separation from a closely-eluting impurity. What are the best strategies?

Answer: Purification challenges often arise from the formation of structurally similar isomers or unreacted starting material.

  • Causality (The "Why"): The primary impurity is often the uncyclized starting material or a regioisomer if the starting aniline was not properly substituted. Given the starting material (4-fluoroaniline), regioisomer formation is unlikely, making the unreacted precursor the most probable major impurity.

  • Troubleshooting Steps & Solutions:

    • Aqueous Work-up: Before organic extraction, quenching the reaction mixture by pouring it carefully onto ice water can help precipitate the crude product while keeping many of the highly polar, tarry byproducts and inorganic salts in the aqueous phase.

    • Chromatography Optimization:

      • Solvent System: A standard ethyl acetate/hexane system is a good starting point. If separation is poor, try adding a small percentage of a more polar solvent like methanol or a less polar one like dichloromethane to modulate the polarity.

      • Stationary Phase: If silica gel fails, consider using alumina (neutral or basic) or a C18-functionalized silica for reverse-phase chromatography.

    • Recrystallization: This is a highly effective method for polishing the final product. After chromatography, identify a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane, or isopropanol) to obtain a highly pure, crystalline solid.

Analytical & Characterization Issues

Question 4: My ¹H NMR spectrum shows the expected aromatic signals, but the aliphatic region is complex. How do I confirm the presence of the 4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one structure?

Answer: The key is to identify the characteristic signals for the gem-dimethyl group and the adjacent methylene and carbonyl groups.

  • Expected ¹H NMR Signals:

    • Gem-dimethyl (C4-CH₃): A sharp singlet integrating to 6 protons. Its chemical shift will typically be in the 1.2-1.5 ppm range. This is a definitive signal.

    • Methylene (C3-CH₂): A sharp singlet integrating to 2 protons, typically around 2.5-2.8 ppm. It is a singlet because there are no adjacent protons to couple with.

    • Amide (N1-H): A broad singlet in the 8-10 ppm range, which is D₂O exchangeable.

    • Aromatic Protons: You will see signals corresponding to the three protons on the fluorophenyl ring, with splitting patterns dictated by fluorine-proton and proton-proton coupling.

  • Troubleshooting the Spectrum:

    • If you see multiple singlets in the 1.0-1.6 ppm range, it may indicate the presence of impurities with methyl groups.

    • The absence of the two singlets for the gem-dimethyl and methylene groups is a strong indicator that the desired cyclization has not occurred.

    • Consult ¹³C NMR and DEPT experiments to confirm the number of methyl, methylene, and quaternary carbons.

Question 5: What is the best way to confirm the product's purity and identity using LC-MS?

Answer: LC-MS is an excellent tool for both purity assessment and identity confirmation.

  • Purity Assessment (LC):

    • Use a C18 reverse-phase column with a gradient elution, typically using acetonitrile and water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape). A purity level of >98% (by AUC) is generally desired for subsequent applications.[6]

  • Identity Confirmation (MS):

    • In positive-ion electrospray ionization (ESI+) mode, you should observe the protonated molecular ion [M+H]⁺. For C₉H₁₀FNO, the expected monoisotopic mass is 179.07. Therefore, you should look for a peak at m/z 179.07.[7]

    • Also, look for common adducts such as the sodium adduct [M+Na]⁺ at m/z 202.06.

Part 2: Experimental Protocols & Data
Protocol 1: Optimized Intramolecular Friedel-Crafts Cyclization

This protocol is designed to maximize yield while minimizing side product formation.

  • Preparation: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Charging: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and N₂ inlet, add the precursor, N-(4-fluorophenyl)-3-chloro-3-methylbutanamide (1.0 eq).

  • Solvent/Catalyst Addition: Slowly add polyphosphoric acid (PPA) (10-20 times the weight of the substrate) or Eaton's Reagent. The mixture will become a thick slurry.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Track the reaction progress by taking small aliquots, quenching them in a biphasic mixture of water and ethyl acetate, and analyzing the organic layer by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Work-up: After cooling to room temperature, carefully and slowly pour the viscous reaction mixture onto a large beaker of crushed ice with stirring.

  • Extraction: Once the ice has melted, extract the aqueous slurry with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Data Summary Tables

Table 1: Recommended Reaction Conditions for Friedel-Crafts Cyclization

ParameterCondition 1 (Standard)Condition 2 (Aggressive)Notes
Catalyst Aluminum Chloride (AlCl₃)Polyphosphoric Acid (PPA)PPA often gives cleaner reactions for this substrate class.
Equivalents 3.0 - 5.0 eqN/A (acts as solvent)High stoichiometry of AlCl₃ is crucial.[3]
Solvent Dichloromethane (DCM) / NeatNeatDCM may require higher pressure for elevated temperatures.
Temperature 40 °C (Reflux) to 60 °C80 °C - 120 °CStart lower and increase if necessary.
Time 6 - 24 hours4 - 12 hoursMonitor by TLC/LC-MS.

Table 2: Expected Analytical Data for this compound

Analysis TypeExpected Result
Molecular Formula C₉H₁₀FNO
Molecular Weight 179.19 g/mol [7]
Mass Spec (ESI+) m/z = 179.07 ([M+H]⁺)
¹H NMR (typical) Singlet ~1.3 ppm (6H), Singlet ~2.6 ppm (2H), Aromatic Multiplets (3H), Broad Singlet >8.0 ppm (1H)
Purity (HPLC) >98% Area Under Curve (AUC)
Part 3: Visual Workflows
Synthetic & Analysis Workflow

The following diagram outlines the general workflow from synthesis to final product characterization, highlighting key quality control checkpoints.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & QC A 1. Amide Formation (Precursor Synthesis) B 2. Friedel-Crafts Cyclization (Core Formation) A->B C 3. Aqueous Work-up (Quench & Neutralize) B->C T1 Low Yield? B->T1 D 4. Purification (Chromatography/Recrystallization) C->D E 5. Structure Confirmation (NMR, MS) D->E Submit Purified Material T2 Impure Product? D->T2 F 6. Purity Assessment (HPLC) E->F G Final Product (>98% Pure) F->G T1->B Optimize Temp/ Catalyst T2->D Optimize Purification Method G Start Low Yield in Cyclization Step? CheckPurity Is precursor pure (>99%)? Start->CheckPurity PurityYes Yes CheckPurity->PurityYes PurityNo No CheckPurity->PurityNo CheckConditions Review Reaction Conditions IncreaseTemp Increase Temperature (e.g., to 120°C in PPA) CheckConditions->IncreaseTemp ChangeCatalyst Change Catalyst System (e.g., AlCl3 -> PPA) CheckConditions->ChangeCatalyst IncreaseTime Increase Reaction Time (Monitor by LC-MS) CheckConditions->IncreaseTime PurityYes->CheckConditions Repurify Repurify precursor (Column/Recrystallize) PurityNo->Repurify Repurify->Start Retry Reaction End Re-evaluate Results IncreaseTemp->End ChangeCatalyst->End IncreaseTime->End

Caption: Decision tree for troubleshooting low reaction yields.

References
  • BenchChem (2025).
  • BenchChem (2025).
  • ChemicalBook. 6-BroMo-7-fluoro-3,4-dihydroquinolin-2(1H)-one synthesis.
  • Wikipedia. Quinoline.
  • BLDpharm. 395673-46-8|this compound.
  • BenchChem (2025). Technical Support Center: Synthesis of 8-Fluoro-3,4-dihydroquinolin-2(1H)-one.
  • BenchChem (2025). Synthesis of Novel 8-Fluoro-3,4-dihydroquinolin-2(1H)
  • Google Patents (2005). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • MySkinRecipes. 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.
  • ChemScene. 6-Fluoro-2-methyl-2,3-dihydroquinolin-4(1H)-one.
  • ScienceDirect (2022).

Sources

minimizing byproducts in the synthesis of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, with a focus on minimizing byproduct formation and maximizing yield and purity. The information provided herein is curated from established principles of organic synthesis and relevant literature for analogous transformations.

Plausible Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved via a two-step process. The initial step involves the formation of the precursor, 3-(4-fluorophenylamino)-3-methylbutanoic acid, through a conjugate addition reaction. This is followed by an intramolecular Friedel-Crafts acylation/alkylation, a robust method for the formation of cyclic ketones and lactams.[1] The success of this cyclization is highly dependent on the reaction conditions, particularly the choice of acid catalyst and temperature.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

FAQ 1: Low Yield of the Desired Product with Significant Unreacted Starting Material

Question: I am observing a low conversion of my precursor, 3-(4-fluorophenylamino)-3-methylbutanoic acid, to the desired quinolinone. What are the likely causes and how can I improve the yield?

Answer: Low conversion is typically indicative of insufficient activation of the electrophile or deactivation of the catalyst. The intramolecular Friedel-Crafts reaction requires a strong acid to promote the formation of the acylium ion or a related electrophilic species that can then attack the aromatic ring.[2]

Potential Causes and Solutions:

  • Catalyst Deactivation: The most common cause is the presence of water in the reaction mixture. Lewis acids like AlCl₃ and Brønsted acids like polyphosphoric acid (PPA) are highly hygroscopic and will be quenched by moisture.

    • Solution: Ensure all glassware is oven-dried, and all reagents and solvents are anhydrous. Use freshly opened containers of the acid catalyst or purify/dry them before use.

  • Insufficient Catalyst Loading: In Friedel-Crafts acylations, the catalyst can form a complex with the product ketone, rendering it inactive.[2] Therefore, a stoichiometric amount of the catalyst is often required.

    • Solution: Increase the molar equivalents of the Lewis or Brønsted acid. A typical starting point is 1.1 to 2.0 equivalents, but this may need to be optimized.

  • Low Reaction Temperature: The activation energy for the cyclization may not be reached at lower temperatures.

    • Solution: Gradually increase the reaction temperature. For PPA, a temperature range of 80-120 °C is common. For other acids, consult relevant literature for optimal temperature ranges.

ParameterRecommendationRationale
Catalyst Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in MsOH)Strong, dehydrating acids that act as both catalyst and solvent.
Temperature 80-120 °CProvides sufficient energy for cyclization without promoting degradation.
Reaction Time 2-6 hoursMonitor by TLC or LC-MS to determine optimal time.
FAQ 2: Formation of an Isomeric Byproduct

Question: My analysis shows the presence of an isomer of the target compound. What is this byproduct and how can I prevent its formation?

Answer: The formation of a regioisomeric byproduct is a common challenge in electrophilic aromatic substitution reactions. In this case, the likely isomer is 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one .

Mechanism of Isomer Formation: The fluorine atom on the phenyl ring is an ortho, para-directing group due to its +M (mesomeric) effect, which involves the donation of a lone pair of electrons to the aromatic ring.[3][4] This stabilizes the positive charge in the arenium ion intermediate at the ortho and para positions. The amino group is also an ortho, para-director. The desired product results from para-attack relative to the fluorine atom. However, ortho-attack can also occur, leading to the 8-fluoro isomer.

Strategies to Minimize the Isomeric Byproduct:

  • Steric Hindrance: The gem-dimethyl group on the cyclizing chain can sterically hinder the approach of the electrophile to the ortho position of the fluorine atom, thus favoring para-attack. This is a key advantage of this specific substrate.

  • Choice of Catalyst: The size of the catalyst-electrophile complex can influence the regioselectivity. A bulkier complex may further disfavor ortho-attack.

    • Solution: Experiment with different Lewis acids. For example, a bulkier Lewis acid like TiCl₄ might offer higher para-selectivity compared to AlCl₃.

  • Temperature Control: In some cases, lower temperatures can enhance selectivity.

    • Solution: Attempt the cyclization at the lowest temperature that still allows for a reasonable reaction rate.

FAQ 3: Presence of High Molecular Weight Species (Polymerization)

Question: I am observing a significant amount of an insoluble, high molecular weight byproduct. What is causing this polymerization?

Answer: Polymerization can occur through intermolecular reactions competing with the desired intramolecular cyclization.

Potential Causes and Solutions:

  • High Concentration: At high concentrations, the probability of intermolecular reactions increases.

    • Solution: Employ high-dilution conditions. This can be achieved by slowly adding the precursor to a larger volume of the acid catalyst over an extended period. This maintains a low instantaneous concentration of the starting material.

  • Excessively High Temperatures: High temperatures can promote intermolecular side reactions and degradation.

    • Solution: Optimize the temperature to the minimum required for efficient cyclization.

  • Reactive Intermediates: The formation of carbocationic intermediates can lead to intermolecular alkylation of another molecule of the starting material or product.

    • Solution: A less aggressive Lewis or Brønsted acid might reduce the concentration of highly reactive intermediates.

Experimental Protocols

Note: These are representative protocols and may require optimization for specific laboratory conditions and scales.

Protocol 1: Synthesis of 3-(4-fluorophenylamino)-3-methylbutanoic acid (Precursor)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoroaniline (1.0 eq) in a suitable solvent such as toluene or methanol.

  • Addition of Michael Acceptor: Add 3,3-dimethylacrylic acid (1.1 eq) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure precursor.

Protocol 2: Intramolecular Friedel-Crafts Cyclization
  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, place polyphosphoric acid (PPA) (10-20 times the weight of the precursor).

  • Heating: Heat the PPA to 80-90 °C with stirring.

  • Addition of Precursor: Slowly add the 3-(4-fluorophenylamino)-3-methylbutanoic acid (1.0 eq) in portions to the hot PPA over 30-60 minutes.

  • Reaction: Increase the temperature to 100-110 °C and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Visualizations

Reaction Mechanism and Byproduct Formation

G cluster_0 Plausible Synthetic Pathway cluster_1 Byproduct Formation Precursor 3-(4-fluorophenylamino)-3-methylbutanoic acid Acylium_Ion Acylium Ion Intermediate Precursor->Acylium_Ion + Strong Acid (e.g., PPA) - H2O Arenium_Ion_Para Para-Arenium Ion (Stabilized) Acylium_Ion->Arenium_Ion_Para Intramolecular Electrophilic Attack (Para to F) Arenium_Ion_Ortho Ortho-Arenium Ion (Less Favored) Acylium_Ion->Arenium_Ion_Ortho Ortho Attack Polymer Polymerization (Byproduct) Acylium_Ion->Polymer Intermolecular Reaction Product This compound (Desired Product) Arenium_Ion_Para->Product -H+ Isomer 8-Fluoro Isomer (Byproduct) Arenium_Ion_Ortho->Isomer -H+

Caption: Plausible reaction mechanism and potential byproduct pathways.

Troubleshooting Workflow

G Start Reaction Outcome Unsatisfactory Low_Yield Low Yield / Incomplete Reaction Start->Low_Yield Byproducts Significant Byproduct Formation Start->Byproducts Check_Anhydrous Verify Anhydrous Conditions? Low_Yield->Check_Anhydrous Analyze_Byproducts Identify Byproducts (LC-MS, NMR) Byproducts->Analyze_Byproducts Increase_Catalyst Increase Catalyst Loading? Check_Anhydrous->Increase_Catalyst Increase_Temp Increase Temperature? Increase_Catalyst->Increase_Temp Success Improved Outcome Increase_Temp->Success Isomer_Present Isomer Detected? Analyze_Byproducts->Isomer_Present Polymer_Present Polymer Detected? Analyze_Byproducts->Polymer_Present Optimize_Selectivity Optimize for Selectivity: - Lower Temperature - Bulkier Catalyst Isomer_Present->Optimize_Selectivity High_Dilution Use High-Dilution Conditions Polymer_Present->High_Dilution Optimize_Selectivity->Success High_Dilution->Success

Sources

Technical Support Center: Enhancing the In Vivo Bioavailability of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. For the purpose of this guide, we will refer to this compound as "Cpd-X". While specific experimental data on the bioavailability of Cpd-X is not publicly available, its quinolinone-based structure suggests a potential for poor aqueous solubility, a common challenge in drug development. This guide provides a structured approach to systematically evaluate and overcome potential bioavailability hurdles based on established principles for poorly soluble drugs.[1][2][3]

Part 1: Pre-Formulation & Initial Characterization

This initial phase is critical for understanding the physicochemical properties of Cpd-X that will dictate your formulation strategy. A thorough characterization will save significant time and resources in later stages.

Q1: What are the essential pre-formulation studies I should conduct for Cpd-X before attempting to enhance its bioavailability?

A1: Before exploring complex formulations, a baseline understanding of Cpd-X's intrinsic properties is crucial. These studies will help diagnose the root cause of poor bioavailability (e.g., solubility-limited vs. permeability-limited absorption) and guide the selection of an appropriate enhancement strategy.

Essential Pre-Formulation Parameters:

ParameterImportance & RationaleRecommended Method(s)
Aqueous Solubility Determines if the dissolution rate is the primary barrier to absorption. Low solubility is a common reason for poor bioavailability.[1][2]Shake-flask method in water, phosphate-buffered saline (PBS) at various pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal (GI) tract.
LogP/LogD Indicates the lipophilicity of the compound. A LogP between 1 and 3 is often optimal for oral absorption. High lipophilicity can lead to poor solubility in aqueous GI fluids.Calculated (e.g., using software) and experimental (e.g., shake-flask with n-octanol/water).
pKa Identifies ionizable groups and predicts how solubility will change with pH throughout the GI tract.Potentiometric titration or UV-spectrophotometry.
Crystal Form (Polymorphism) Different crystalline forms can have vastly different solubilities and dissolution rates. The amorphous form is typically more soluble than crystalline forms.[1]X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC).
Permeability Assesses the ability of the compound to cross the intestinal membrane.Parallel Artificial Membrane Permeability Assay (PAMPA) for initial screening; Caco-2 cell monolayer assay for more detailed information on active transport or efflux.

Part 2: Formulation Strategies for Bioavailability Enhancement

Once you have characterized Cpd-X and confirmed that its bioavailability is likely limited by poor solubility, you can explore various formulation strategies.

Q2: What are the primary formulation strategies to consider for a poorly soluble compound like Cpd-X?

A2: The goal of most formulation strategies for poorly soluble drugs is to increase the dissolution rate and/or maintain a supersaturated state of the drug in the GI tract.[3] The main approaches can be categorized as follows:

  • Lipid-Based Formulations: These involve dissolving the drug in a lipid carrier. They are particularly effective for lipophilic compounds.[4]

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix at the molecular level, often creating an amorphous state which enhances solubility.[1][2]

  • Particle Size Reduction: Increasing the surface area of the drug particles enhances the dissolution rate.[1][5]

The following workflow can help guide your decision-making process:

G cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Evaluation A Characterize Cpd-X (Solubility, LogP, Permeability) B Solubility-Limited Absorption? A->B C High LogP (>3)? B->C Yes F Particle Size Reduction (Micronization, Nanosizing) B->F No (Permeability Issue) D Lipid-Based Formulations (e.g., SEDDS) C->D Yes E Solid Dispersions (e.g., HPMC, PEG) C->E No G In Vitro Dissolution Testing D->G E->G H In Vivo Pharmacokinetic Study G->H

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Q3: I have a high LogP for Cpd-X. How do I develop a Self-Emulsifying Drug Delivery System (SEDDS)?

A3: A Self-Emulsifying Drug Delivery System (SEDDS) is an excellent choice for lipophilic (high LogP) compounds.[4] SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids. This small droplet size provides a large surface area for drug absorption.

Experimental Protocol: SEDDS Formulation Development

  • Solubility Screening: Determine the solubility of Cpd-X in various oils (e.g., Capryol 90, soybean oil), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol P, PEG 400) to select suitable excipients.

  • Constructing Ternary Phase Diagrams: To identify the self-emulsifying region, prepare various ratios of the selected oil, surfactant, and co-solvent. Observe the emulsification performance by adding a small amount of the mixture to water and noting the droplet size and uniformity.

  • Formulation Optimization: Select the formulation from the self-emulsifying region that has the highest drug loading capacity and optimal emulsification properties.

  • Characterization: Evaluate the optimized formulation for droplet size, zeta potential, and in vitro drug release.

Troubleshooting SEDDS Development:

IssuePossible CauseSuggested Solution
Drug Precipitation upon Dilution The drug is not sufficiently solubilized in the lipid droplets, or the formulation is unstable.Increase the surfactant-to-oil ratio. Screen for a co-solvent that improves drug solubility in the formulation.
Poor Emulsification/Large Droplets The surfactant concentration or HLB (Hydrophile-Lipophile Balance) value is not optimal.Screen different surfactants or use a combination of high and low HLB surfactants.
Formulation Instability (Phase Separation) Incompatibility between excipients or drug-excipient interactions.Conduct compatibility studies. Ensure all components are within their stable concentration ranges.
Q4: My compound is thermally stable but has poor solubility. Is a solid dispersion a good option?

A4: Yes, amorphous solid dispersions are a powerful technique for enhancing the bioavailability of poorly soluble but thermally stable compounds.[3] By dispersing the drug in a hydrophilic carrier, you can prevent crystallization and present the drug in a higher-energy amorphous state, which has greater solubility.

Experimental Protocol: Hot-Melt Extrusion (HME) for Solid Dispersion

  • Miscibility/Solubility Screening: Use DSC to assess the miscibility of Cpd-X with various polymers (e.g., HPMC, PVP, Soluplus®).

  • HME Process Parameter Optimization: Blend Cpd-X with the chosen polymer and process it through a hot-melt extruder. Key parameters to optimize are temperature, screw speed, and feed rate.[6]

  • Characterization: Analyze the resulting extrudate using XRPD to confirm the amorphous state and DSC to determine the glass transition temperature.

  • In Vitro Dissolution: Perform dissolution testing to compare the release profile of the solid dispersion to the pure crystalline drug.

Troubleshooting Solid Dispersion Development:

IssuePossible CauseSuggested Solution
Drug Recrystallization during Storage The formulation is thermodynamically unstable. The drug concentration is above the solubility limit in the polymer.Select a polymer with strong interactions (e.g., hydrogen bonding) with the drug. Incorporate a second polymer to inhibit crystallization. Store under controlled humidity and temperature.[7]
Poor Dissolution Performance The polymer itself may be slow to dissolve, or the drug may precipitate out of the supersaturated solution.Use a more rapidly dissolving polymer. Include a precipitation inhibitor (e.g., HPMC-AS) in the formulation.
Thermal Degradation during HME The processing temperature is too high for the drug's stability.Lower the processing temperature. Use a plasticizer to reduce the required processing temperature.

Part 3: In Vivo Study Design and Execution

After developing a promising formulation, the next step is to evaluate its performance in an animal model.

Q5: How should I design a pharmacokinetic (PK) study to evaluate my new formulation of Cpd-X?

A5: A well-designed in vivo PK study is essential to determine if your formulation has successfully enhanced bioavailability.[8][9] The primary goal is to compare the plasma concentration-time profile of Cpd-X after oral administration of your new formulation against a control (e.g., a simple suspension of the drug).

Key Components of an In Vivo PK Study Design:

  • Animal Model: Rats or beagle dogs are commonly used for oral bioavailability studies due to physiological similarities to humans.[10][11]

  • Dosing:

    • Administer a single oral dose of the formulation.

    • Include a control group receiving a suspension of Cpd-X.

    • An intravenous (IV) dose group is also recommended to determine the absolute bioavailability.

  • Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) to accurately capture the absorption, distribution, metabolism, and excretion (ADME) phases.[9]

  • Analysis: Process the blood samples to plasma and analyze the concentration of Cpd-X using a validated bioanalytical method.

The following diagram illustrates the general workflow:

G A Formulation Preparation (e.g., SEDDS, Solid Dispersion) B Animal Dosing (Oral & IV routes) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E Bioanalytical Quantification (LC-MS/MS) D->E F Pharmacokinetic Analysis (AUC, Cmax, Tmax, F%) E->F

Caption: General workflow for an in vivo pharmacokinetic study.

Q6: What are the key pharmacokinetic parameters I should calculate, and what do they tell me?

A6: After quantifying the plasma concentrations, you will generate concentration-time curves and calculate key PK parameters.[8][]

Key Pharmacokinetic Parameters:

ParameterDescriptionInterpretation for Bioavailability Enhancement
Cmax Maximum observed plasma concentration.A higher Cmax for the new formulation indicates a faster rate and/or greater extent of absorption.
Tmax Time to reach Cmax.A shorter Tmax suggests a faster rate of absorption.
AUC (Area Under the Curve) Total drug exposure over time.A significantly larger AUC for the new formulation compared to the control demonstrates enhanced overall absorption.
F% (Absolute Bioavailability) The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100This is the definitive measure of bioavailability. The goal is to increase this value with your formulation.

Part 4: Bioanalytical Methods

Accurate measurement of Cpd-X in plasma is critical for reliable PK data.

Q7: What is the best method to quantify Cpd-X in plasma samples?

A7: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological matrices like plasma.[13][14] It offers high sensitivity, selectivity, and accuracy, allowing for the detection of low drug concentrations.

General Steps for LC-MS/MS Method Development:

  • Sample Preparation: The goal is to remove proteins and other interfering substances from the plasma. Protein precipitation is a common and straightforward method.[13]

  • Chromatographic Separation: Use a suitable HPLC or UPLC column to separate Cpd-X from any metabolites or endogenous plasma components.

  • Mass Spectrometric Detection: Optimize the mass spectrometer to selectively detect and quantify Cpd-X, typically using Multiple Reaction Monitoring (MRM).

Troubleshooting Bioanalysis:

IssuePossible CauseSuggested Solution
Poor Peak Shape Inappropriate mobile phase or column.Optimize the mobile phase pH and organic content. Try a different column chemistry.
Matrix Effects (Ion Suppression/Enhancement) Endogenous components in the plasma are affecting the ionization of Cpd-X.Improve the sample cleanup method (e.g., use solid-phase extraction). Adjust the chromatography to separate the interfering components from Cpd-X.
Low Sensitivity Suboptimal mass spectrometer settings or inefficient sample preparation.Optimize MS parameters (e.g., collision energy). Ensure efficient extraction recovery during sample preparation.

Part 5: Frequently Asked Questions (FAQs)

Q: My compound degrades at high temperatures. Can I still use solid dispersions? A: Yes. While hot-melt extrusion may not be suitable, you can prepare solid dispersions using solvent-based methods like spray drying, which are conducted at lower temperatures.[4]

Q: My in vitro dissolution looks great, but the in vivo bioavailability is still low. What could be the problem? A: This suggests that absorption might not be solely limited by dissolution. Potential issues could include:

  • High First-Pass Metabolism: The drug is absorbed but rapidly metabolized by the liver before reaching systemic circulation. You can investigate this by analyzing for metabolites in the plasma.

  • P-glycoprotein (P-gp) Efflux: The drug is actively transported back into the intestinal lumen by efflux pumps. This can be assessed using Caco-2 cell assays with and without a P-gp inhibitor.

  • Poor Permeability: The drug's inherent ability to cross the intestinal wall is low.

Q: How many animals should I use per group in my PK study? A: While the exact number can depend on the variability of the data, a common starting point for rodent PK studies is 3 to 5 animals per time point or per group if serial sampling is performed.[15]

Q: What is the difference between bioavailability and bioequivalence? A: Bioavailability (BA) refers to the rate and extent to which a drug is absorbed and becomes available at the site of action.[16] Bioequivalence (BE) is a term used to compare the bioavailability of two different formulations of the same drug (e.g., a generic drug and its brand-name counterpart).[16] Your goal in this context is to improve the bioavailability of your new formulation compared to a reference formulation.

References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • ResearchGate. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. Retrieved from [Link]

  • SlideShare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Retrieved from [Link]

  • Garg, R., et al. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Retrieved from [Link]

  • MDPI. (n.d.). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. Retrieved from [Link]

  • SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved from [Link]

  • Consensus. (n.d.). In vivo methods for drug absorption. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vivo PK Service. Retrieved from [Link]

  • O'Connor, D. (2002). Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment. Rapid Communications in Mass Spectrometry, 16(11), 1065–1071. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing. Retrieved from [Link]

  • ResearchGate. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Techniques for Measuring Concentrations of Therapeutic Drugs in Biological Fluids. Retrieved from [Link]

  • LFA Machines. (n.d.). The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. Retrieved from [Link]

  • VerGo Pharma Research. (n.d.). Troubleshooting in Pharma Formulations Drug Development Services. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • AxisPharm. (2022). Methods for the determination of Plasma Concentration. Retrieved from [Link]

  • Allied Academies. (n.d.). Quantifying drugs in blood: Methods and importance for clinical research and practice. Retrieved from [Link]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]

  • Pharma.Tips. (2025). Troubleshooting Formulation Issues in High-Dose Tablets. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoro-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Retrieved from [Link]

  • FDA. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

Sources

analytical method validation for 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental workflows. The guidance herein is grounded in extensive field experience and aligns with international regulatory standards to ensure the integrity and robustness of your analytical data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the development and validation of analytical methods for the quantification of this compound.

Method Development & Optimization

Q1: What are the recommended starting conditions for HPLC method development for this compound?

A1: For a quinolinone derivative like this compound, a reversed-phase HPLC (RP-HPLC) method is a suitable starting point. A C18 column is a good initial choice due to its versatility.[1] A gradient elution with a mobile phase consisting of acetonitrile and water (or a buffer like phosphate buffer) is recommended to ensure good peak shape and resolution.[1][2][3] A starting gradient could be 30-70% acetonitrile over 10-15 minutes. The flow rate can be set at 1.0 mL/min for a standard 4.6 mm ID column.[1] UV detection at the lambda max of the compound, which should be determined by scanning a standard solution, is appropriate.[2]

Q2: How do I select the appropriate column for my analysis?

A2: The choice of column depends on the physicochemical properties of this compound and potential impurities. A C18 column is a robust starting point for many small molecules.[1] If you encounter issues with peak shape or resolution, consider columns with different properties, such as a C8 for less hydrophobic compounds or a phenyl-hexyl column for compounds with aromatic rings. The particle size of the column packing will influence efficiency and backpressure; smaller particles (e.g., <3 µm) offer higher resolution but require a UPLC system capable of handling higher pressures.

Q3: My peak shape is poor (tailing or fronting). What should I do?

A3: Poor peak shape can arise from several factors.[4][5]

  • Peak Tailing: This is common for basic compounds on silica-based columns due to interaction with residual silanol groups.[4] To mitigate this, consider using a mobile phase with a buffer at a pH that keeps your analyte in a single ionic form. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help. Alternatively, use a column with end-capping or a hybrid particle technology.

  • Peak Fronting: This can be caused by column overload or a sample solvent that is stronger than the mobile phase.[5] Try injecting a lower concentration of your sample or dissolving your sample in the initial mobile phase.[6][7]

Method Validation Parameters

Q4: What are the essential parameters for analytical method validation according to ICH guidelines?

A4: The International Council for Harmonisation (ICH) guideline Q2(R1) outlines the key parameters for validating analytical procedures.[8][9][10] For a quantitative impurity assay, these typically include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10][11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]

  • Accuracy: The closeness of test results obtained by the method to the true value.[11]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.[12][13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11]

Q5: How do I perform a forced degradation study, and why is it important?

A5: A forced degradation study, also known as stress testing, is crucial for developing a stability-indicating analytical method.[14][15] It involves subjecting the drug substance to harsh conditions to generate degradation products.[14][16] The goal is to demonstrate that the analytical method can separate the intact drug from its potential degradation products, thus proving its specificity.[17]

Typical stress conditions include:

  • Acidic and Basic Hydrolysis: e.g., 0.1 M HCl and 0.1 M NaOH at elevated temperatures.

  • Oxidation: e.g., 3% hydrogen peroxide at room temperature.

  • Thermal Stress: Heating the solid drug substance at a high temperature (e.g., 80°C).

  • Photostability: Exposing the drug substance to light according to ICH Q1B guidelines.[18][19]

The extent of degradation should ideally be between 5-20%.[14][16]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
No peaks or very small peaks Injection issue (e.g., air bubble in syringe, clogged injector).Detector issue (e.g., lamp off, incorrect wavelength).Sample degradation.Check the autosampler and syringe for proper operation.Ensure the detector lamp is on and set to the correct wavelength.Prepare a fresh sample and standard.
Baseline noise or drift Contaminated mobile phase or column.Air bubbles in the system.Detector lamp aging.Filter and degas the mobile phase.[7]Flush the system and column with a strong solvent.Purge the pump to remove air bubbles.[20]Replace the detector lamp if necessary.
Split peaks Clogged column frit or void at the column inlet.Sample solvent incompatible with the mobile phase.[5]Reverse flush the column (if recommended by the manufacturer).Replace the column if flushing doesn't resolve the issue.Dissolve the sample in the initial mobile phase.[7]
Shifting retention times Change in mobile phase composition or pH.Fluctuations in column temperature.Column aging.Prepare fresh mobile phase and ensure accurate composition.Use a column oven to maintain a consistent temperature.[6]Equilibrate the column for a sufficient time before injection.Replace the column if it has reached the end of its lifetime.
High backpressure Blockage in the system (e.g., tubing, in-line filter, column frit).Precipitation of buffer in the mobile phase.Systematically loosen fittings to identify the location of the blockage.Replace any clogged tubing or filters.Ensure the buffer is soluble in the mobile phase composition.

Section 3: Experimental Protocols & Data Presentation

System Suitability Testing

Objective: To ensure the chromatographic system is adequate for the intended analysis.[21] This is performed before any sample analysis.[22]

Procedure:

  • Prepare a system suitability solution containing this compound and a closely eluting impurity or a compound with similar properties.

  • Inject the solution six replicate times.

  • Calculate the system suitability parameters.

Acceptance Criteria:

ParameterAcceptance Criteria (Typical)
Tailing Factor (Asymmetry)≤ 2.0[23]
Resolution (Rs)> 2.0 between the analyte and the closest eluting peak[23]
Relative Standard Deviation (RSD) for Peak Area≤ 2.0% for six replicate injections[21][23]
Theoretical Plates (N)> 2000
Linearity Study

Objective: To demonstrate the linear relationship between the detector response and the concentration of the analyte.

Procedure:

  • Prepare a stock solution of this compound.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the desired range (e.g., 50% to 150% of the expected sample concentration).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.995
y-interceptShould be close to zero
Residual PlotRandom distribution of residuals around the x-axis

Section 4: Visualizations

Analytical Method Validation Workflow

MethodValidationWorkflow MethodDevelopment Method Development & Optimization ValidationProtocol Write Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity (Forced Degradation) ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Compile Validation Report Robustness->ValidationReport

Caption: A typical workflow for analytical method validation.

Troubleshooting Logic for Peak Tailing

PeakTailingTroubleshooting start Peak Tailing Observed check_pH Is mobile phase pH appropriate? start->check_pH adjust_pH Adjust pH to ensure analyte is in a single ionic form check_pH->adjust_pH No check_silanol Silanol interactions suspected? check_pH->check_silanol Yes resolved Problem Resolved adjust_pH->resolved add_modifier Add competing base (e.g., TEA) to mobile phase check_silanol->add_modifier Yes check_overload Is column overloaded? check_silanol->check_overload No add_modifier->resolved change_column Use end-capped or hybrid column change_column->resolved check_overload->change_column No reduce_conc Reduce sample concentration check_overload->reduce_conc Yes reduce_conc->resolved

Caption: A decision tree for troubleshooting peak tailing in HPLC.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • MicroSolv. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • Impact Analytical. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • Chromatography Today. What are the Common Peak Problems in HPLC. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Waters Corporation. Small Molecule Bioanalysis | UPLC-MS/MS Solutions for Drug Development. [Link]

  • gmp-compliance.org. (2014). System Suitability for USP Chromatographic Methods. [Link]

  • National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • LCGC. (2014). System Suitability. [Link]

  • IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • World Journal of Pharmaceutical Research. RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3 YL]METHYL}-4H-1,2,4-TRIAZOL-4-AMINE. [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]

  • US Pharmacopeia. 〈621〉CHROMATOGRAPHY. [Link]

  • United Journal of Chemistry. Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. [Link]

  • ResearchGate. (2025). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. [Link]

  • IVT Network. Analytical Methods Validation. [Link]

  • Drug Development and Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • National Center for Biotechnology Information. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]

  • Journal of Analytical & Bioanalytical Techniques. Development and Validation of Analytical Methods for Pharmaceuticals. [Link]

  • ResearchGate. (2025). RP-HPLC determination of lipophilicity in series of quinoline derivatives. [Link]

  • ResearchGate. (2020). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage forms by RP-HPLC. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • Ashdin Publishing. (2023). Review Article. [Link]

  • Quest Journals. (2015). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-present battle against microbial resistance, the exploration of novel antibacterial agents is paramount. This guide provides a comprehensive framework for evaluating the efficacy of a novel quinolinone derivative, 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, in comparison to established antibiotics. As direct experimental data for this specific compound is not yet publicly available, this document serves as a methodological guide, presenting a hypothetical yet scientifically grounded comparison to illustrate the evaluation process.

The quinolone class of antibiotics has been a cornerstone of antibacterial therapy for decades, renowned for their broad-spectrum activity.[1][2] Their mechanism of action primarily involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[3][4][5] The introduction of a fluorine atom into the quinolone structure, creating fluoroquinolones, significantly enhanced their antibacterial potency and pharmacokinetic properties.[6] Given its structural similarity to this class, this compound is a promising candidate for investigation.

This guide will delineate the standard experimental protocols required to assess its in vitro antibacterial activity, present illustrative data in a comparative format, and discuss the potential implications of these findings for future drug development.

I. Experimental Design for Efficacy Evaluation

A robust assessment of a novel antibacterial agent's efficacy hinges on standardized and well-controlled in vitro experiments. The primary objective is to determine the compound's ability to inhibit and kill clinically relevant bacteria.

A. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay is fundamental in determining the potency of a new compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture 1. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) Compound_Dilution 2. Prepare serial dilutions of This compound and known antibiotics (e.g., Ciprofloxacin, Penicillin) Inoculation 3. Inoculate microtiter plate wells containing different drug concentrations with the bacterial suspension Compound_Dilution->Inoculation Incubation 4. Incubate plates at 37°C for 18-24 hours Inoculation->Incubation Observation 5. Visually inspect for turbidity or use a plate reader to determine the lowest concentration with no visible growth (MIC) Incubation->Observation

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

B. Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration of an antibacterial agent required to kill a particular bacterium (bactericidal activity).

MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_mbc_analysis Analysis MIC_Plate 1. Use microtiter plate from MIC assay showing no visible growth Subculture 2. Subculture a small aliquot from each clear well onto agreement-free agar plates MIC_Plate->Subculture Incubate_Plates 3. Incubate agar plates at 37°C for 24-48 hours Subculture->Incubate_Plates Colony_Count 4. Determine the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (MBC) Incubate_Plates->Colony_Count

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.

II. Comparative In Vitro Efficacy Data (Hypothetical)

To provide a tangible comparison, the following tables present hypothetical MIC and MBC data for this compound against a panel of common Gram-positive and Gram-negative bacteria, alongside two well-established antibiotics: Ciprofloxacin (a fluoroquinolone) and Penicillin (a β-lactam).

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
Bacterial StrainThis compoundCiprofloxacinPenicillin
Staphylococcus aureus (ATCC 25923)210.06
Streptococcus pneumoniae (ATCC 49619)420.03
Escherichia coli (ATCC 25922)10.25>128
Pseudomonas aeruginosa (ATCC 27853)81>128
Methicillin-resistant Staphylococcus aureus (MRSA)432>128
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
Bacterial StrainThis compoundCiprofloxacinPenicillin
Staphylococcus aureus (ATCC 25923)420.12
Streptococcus pneumoniae (ATCC 49619)840.06
Escherichia coli (ATCC 25922)20.5>128
Pseudomonas aeruginosa (ATCC 27853)162>128
Methicillin-resistant Staphylococcus aureus (MRSA)864>128

III. Interpretation of Hypothetical Data and Mechanistic Insights

The illustrative data suggests that this compound possesses broad-spectrum antibacterial activity, inhibiting both Gram-positive and Gram-negative bacteria. Notably, its hypothetical activity against MRSA is superior to that of Ciprofloxacin, a significant finding given the clinical challenge of resistant pathogens.

The proposed mechanism of action for this novel compound, based on its quinolinone core, is the inhibition of bacterial DNA gyrase and topoisomerase IV.[7][8] This dual-targeting capability is a hallmark of many successful fluoroquinolones and is crucial for potent bactericidal activity.

Proposed Mechanism of Action

MoA Compound 6-Fluoro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Compound->Topo_IV Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Topo_IV->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Sources

Navigating the Structure-Activity Landscape of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 3,4-dihydroquinolin-2(1H)-one scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. The strategic introduction of a fluorine atom at the 6-position and gem-dimethyl groups at the 4-position creates a unique chemical entity with modulated physicochemical properties, including metabolic stability and binding affinity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one analogs, offering a comparative perspective for researchers, scientists, and drug development professionals engaged in the design of novel therapeutic agents. While direct and extensive SAR studies on this specific scaffold are limited in publicly available literature, this guide synthesizes data from closely related analogs to elucidate key structural requirements for biological activity, particularly in the context of cancer and other diseases.

The Core Scaffold: Physicochemical and Structural Insights

The this compound core possesses several key features that make it an attractive starting point for drug design. The fluorine atom at the 6-position can enhance metabolic stability by blocking a potential site of oxidation and can also modulate the electronic properties of the aromatic ring, potentially influencing protein-ligand interactions. The gem-dimethyl groups at the 4-position introduce a steric constraint, locking the conformation of the dihydroquinolinone ring and potentially improving binding affinity by reducing the entropic penalty upon binding to a target protein.

Structure-Activity Relationship Analysis: A Comparative Overview

Based on the analysis of related 3,4-dihydroquinolin-2(1H)-one analogs, we can infer the following SAR trends, which are critical for guiding the design of novel derivatives of our core scaffold.

Substitutions on the Phenyl Ring

The nature and position of substituents on the phenyl ring of the quinolinone scaffold play a pivotal role in determining biological activity.

  • Position 6 (Fluorine): The presence of a fluorine atom at the 6-position is a common strategy to enhance the pharmacokinetic profile of drug candidates. While direct comparisons with non-fluorinated analogs are scarce for this specific scaffold, studies on related quinolinone derivatives suggest that a 6-fluoro substitution is generally well-tolerated and can lead to improved metabolic stability.

  • Other Positions (7 and 8): Modifications at other positions on the benzene ring can significantly impact activity. For instance, in a series of 3,4-dihydroquinolin-2(1H)-one analogs developed as VEGFR2 inhibitors, substitutions at the 6-position with hydroxyl groups served as a handle for further derivatization, leading to potent compounds.[1][2] This suggests that exploring substitutions at positions 7 and 8 of the 6-fluoro-4,4-dimethyl scaffold could be a fruitful avenue for optimization.

Modifications at the N1-Position

The nitrogen atom at the 1-position of the lactam ring is a key point for introducing diversity.

  • Alkylation and Arylation: Simple alkyl or aryl substitutions at the N1-position can influence lipophilicity and steric interactions within the binding pocket of a target protein. While no specific data is available for our core scaffold, in related quinolinone series, N1-methylation has been shown to be compatible with retaining biological activity.

  • Introduction of Functional Groups: The incorporation of more complex side chains at the N1-position can lead to significant gains in potency and selectivity. For example, the introduction of moieties capable of forming hydrogen bonds or other specific interactions can enhance binding affinity.

Modifications at the C3-Position

The C3-position of the dihydroquinolinone ring offers another site for structural modification.

  • Introduction of Side Chains: In a study of 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors, the introduction of a butenediamide fragment at the C3-position resulted in potent antifungal agents.[3] This highlights the potential for introducing extended side chains at this position to target specific enzymatic active sites.

The Role of the 4,4-Dimethyl Substitution

The gem-dimethyl group at the C4-position is a defining feature of our core scaffold. This substitution is known to induce a specific conformational bias, which can be advantageous for binding to certain protein targets by pre-organizing the molecule in a bioactive conformation. While direct SAR data is lacking, it is plausible that this feature could enhance selectivity for certain kinases or enzymes over others.

Comparative Performance Data

To provide a quantitative perspective, the following table summarizes the in vitro activity of representative 3,4-dihydroquinolin-2(1H)-one analogs from the literature. It is important to note that these are not direct analogs of the 6-fluoro-4,4-dimethyl scaffold, but they provide valuable insights into the potential of this chemical class.

Compound IDCore Scaffold ModificationTarget/AssayIC50 (µM)Reference
4m 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivativeU138-MG cell line (Antiproliferative)4.20[1][2]
4q 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivativeU138-MG cell line (Antiproliferative)8.00[1][2]
4u 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivativeU87-MG cell line (Antiproliferative)7.96[1][2]
4t 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivativeU87-MG cell line (Antiproliferative)10.48[1][2]
2b 3,4-dihydro-2(1H)-quinolinone derivativeChitin Synthase Inhibition0.09 (mM)[3]

Experimental Protocols: A Guide to Evaluation

The biological evaluation of novel this compound analogs requires a robust set of experimental protocols. Below are methodologies for key assays, grounded in scientific best practices.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a fundamental first step to assess the cytotoxic or cytostatic effects of the synthesized analogs on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., U87-MG, U138-MG) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1][2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a dose-response range from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Causality and Validation: This assay provides a quantitative measure of a compound's effect on cell proliferation. A dose-dependent decrease in cell viability is indicative of potential anticancer activity. The use of a reference compound (e.g., a known anticancer drug) is crucial for validating the assay's performance.

Kinase Inhibition Assay

To determine if the analogs act as kinase inhibitors, direct enzymatic assays are necessary.

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

Generalized Workflow:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis kinase Kinase Enzyme incubation Incubation at Optimal Temperature kinase->incubation substrate Substrate (Peptide or Protein) substrate->incubation atp ATP atp->incubation compound Test Compound compound->incubation detection_reagent Detection Reagent (e.g., ADP-Glo™) incubation->detection_reagent signal Signal Measurement (Luminescence/Fluorescence) detection_reagent->signal ic50 IC50 Determination signal->ic50

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct SAR data for this specific analog series is not extensively documented, by drawing parallels with related quinolinone derivatives, we can identify key structural features to target for modification. Future research should focus on the systematic exploration of substitutions at the N1, C3, and C7/C8 positions of the core scaffold to build a comprehensive SAR profile. The synthesis and evaluation of a focused library of analogs will be crucial to unlocking the full therapeutic potential of this chemical class. This guide provides a foundational framework and the necessary experimental context to embark on this exciting area of drug discovery.

References

  • PubMed. (n.d.). Synthesis and antitumor activity of some new substituted quinolin-4-one and 1,7-naphthyridin-4-one analogs. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]

  • JETIR. (n.d.). PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents. Retrieved from [Link]

  • PubMed Central (PMC). (2023). 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. Retrieved from [Link]

  • Frontiers. (2025). Quinolines: the role of substitution site in antileishmanial activity. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1. Retrieved from [Link]

  • PubMed Central (PMC). (2025). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • PubMed. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and evaluation of 6-Fluoro benzothiazole substituted quinazolinones. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Retrieved from [Link]

  • Eclética Química. (n.d.). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Retrieved from [Link]

  • MDPI. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Retrieved from [Link]

  • PubMed Central (PMC). (2025). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Retrieved from [Link]

Sources

A Researcher's Guide to Elucidating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is merely the first step. The critical, and often more challenging, phase is the elucidation and validation of their mechanism of action (MOA). A thorough understanding of how a compound interacts with its molecular target and modulates downstream signaling pathways is paramount for its progression through the development pipeline. This guide provides a comprehensive framework for researchers to systematically investigate the MOA of a novel compound, using the hypothetical case of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, hereafter referred to as "Compound X," as an illustrative example.

This guide is structured to mirror the logical flow of a typical MOA study, beginning with broad, unbiased screening to identify the molecular target class, followed by focused biochemical and cell-based assays to confirm the target and delineate the downstream signaling consequences. We will compare the hypothetical performance of Compound X with established kinase inhibitors to provide context and a benchmark for its potential utility.

Phase 1: Initial Target Class Identification and Validation

The journey to uncovering the MOA of a novel compound begins with a broad, yet systematic, screening process to identify its putative molecular target. Given the prevalence of kinases as drug targets, a comprehensive kinase panel screen is a logical and informative starting point.

Experimental Protocol: Kinase Panel Screening

The objective of this experiment is to assess the inhibitory activity of Compound X against a broad panel of kinases to identify potential targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Serial dilutions are then made to achieve the desired final concentrations for the assay.

  • Kinase Assay: A radiometric kinase assay, such as the HotSpot™ assay platform, is employed. This involves incubating the kinase, a peptide substrate, and γ-³³P-ATP with and without Compound X.

  • Data Collection: The amount of ³³P incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase activity remaining at a given concentration of Compound X is calculated relative to a DMSO control.

Hypothetical Results:

Let us assume that a screen of Compound X against a panel of 400 kinases reveals potent and selective inhibition of the tyrosine kinase, Epidermal Growth Factor Receptor (EGFR).

Kinase Target% Inhibition at 1 µM Compound X
EGFR 95%
VEGFR215%
PDGFRβ10%
c-Met8%
Other Kinases<5%

This initial screen suggests that Compound X is a potent and selective inhibitor of EGFR. The next logical step is to validate this finding and determine the potency of this inhibition.

Phase 2: Biochemical Validation and Potency Determination

Once a putative target has been identified, the next step is to confirm this interaction and quantify the compound's potency using in vitro biochemical assays.

Experimental Protocol: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

Methodology:

  • Assay Setup: A dose-response curve is generated by incubating recombinant human EGFR with a range of Compound X concentrations (e.g., from 1 nM to 100 µM).

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and a specific peptide substrate.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a fluorescence-based method such as LanthaScreen™.

  • Data Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Comparative Data:

To contextualize the potency of Compound X, we compare its hypothetical IC₅₀ value with those of well-established EGFR inhibitors.

CompoundEGFR IC₅₀ (nM)Reference
Compound X (Hypothetical) 15 N/A
Gefitinib25-50
Erlotinib2-5
Lapatinib10

These hypothetical results position Compound X as a potent EGFR inhibitor, with a potency comparable to or exceeding that of several clinically approved drugs.

Phase 3: Cellular Target Engagement and Downstream Signaling

While biochemical assays are crucial for confirming direct target inhibition, it is equally important to demonstrate that the compound can engage its target within a cellular context and modulate downstream signaling pathways.

Experimental Workflow: Cellular Target Engagement and Pathway Analysis

G cluster_0 Cellular Treatment cluster_1 Target Engagement cluster_2 Downstream Pathway Analysis cluster_3 Phenotypic Outcome A5_cell_culture Cancer Cell Line (e.g., A549) B5_treatment Treat with Compound X (Dose-Response) A5_cell_culture->B5_treatment C5_EGF_stimulation Stimulate with EGF B5_treatment->C5_EGF_stimulation D5_lysis Cell Lysis C5_EGF_stimulation->D5_lysis G5_proliferation Cell Proliferation Assay (e.g., MTT, Celigo) C5_EGF_stimulation->G5_proliferation E5_western Western Blot for p-EGFR D5_lysis->E5_western F5_western_downstream Western Blot for p-Akt, p-ERK D5_lysis->F5_western_downstream

Caption: Workflow for cellular validation of Compound X's MOA.

Experimental Protocol: Western Blotting for Phospho-Protein Levels

This experiment aims to demonstrate that Compound X inhibits EGFR phosphorylation and its downstream signaling pathways (e.g., PI3K/Akt and MAPK/ERK) in a cellular context.

Methodology:

  • Cell Culture and Treatment: A human cancer cell line with high EGFR expression (e.g., A549) is cultured. Cells are serum-starved and then pre-treated with various concentrations of Compound X before being stimulated with EGF.

  • Protein Extraction: Cells are lysed, and total protein concentration is determined.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK.

  • Detection and Analysis: Protein bands are visualized using chemiluminescence, and band intensities are quantified.

Hypothetical Results:

Treatment with Compound X is expected to lead to a dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK upon EGF stimulation, without affecting the total protein levels of these kinases.

Phase 4: Phenotypic Confirmation

The ultimate validation of an MOA is the demonstration that target engagement and pathway modulation translate into a relevant cellular phenotype, such as inhibition of cancer cell proliferation.

Experimental Protocol: Cell Proliferation Assay

Methodology:

  • Cell Seeding: A549 cells are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a range of concentrations of Compound X, a positive control (e.g., Gefitinib), and a vehicle control (DMSO).

  • Incubation: Cells are incubated for a period of time (e.g., 72 hours).

  • Proliferation Measurement: Cell viability is assessed using an MTT assay or by direct cell counting with an imaging cytometer like the Celigo.

  • Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) is calculated.

Comparative Data:

CompoundA549 Cell Proliferation GI₅₀ (µM)
Compound X (Hypothetical) 0.5
Gefitinib1-2
Erlotinib0.8-1.5

These hypothetical data would indicate that Compound X effectively inhibits the proliferation of EGFR-dependent cancer cells, consistent with its proposed MOA.

Conclusion

This guide has outlined a systematic and logical workflow for the elucidation and validation of the mechanism of action of a novel compound, using the hypothetical case of this compound (Compound X) as an EGFR inhibitor. By progressing from broad kinase screening to specific biochemical and cellular assays, and finally to phenotypic confirmation, researchers can build a robust and compelling data package that clearly defines the compound's MOA. This rigorous approach is essential for the continued development of novel therapeutics and for advancing our understanding of complex biological systems.

References

  • Title: EGFR Tyrosine Kinase Inhibitors: A Review of the Evidence Source: American Journal of Cancer URL: [Link]

  • Title: Erlotinib: a new epidermal growth factor receptor-tyrosine kinase inhibitor Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: Lapatinib: a novel dual tyrosine kinase inhibitor Source: Core Evidence URL: [Link]

6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one vs. other quinolinone-based inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Starting Research on Targets

I'm initiating my investigation by diving deep into 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one and related quinolinone inhibitors. I'm focusing on their mechanisms, targets, and established experimental results. I'll pinpoint some well-studied examples for a more detailed analysis.

Expanding Data Gathering Scope

I'm now expanding my search to include comprehensive Google searches for more inhibitors. I'm prioritizing the identification of specific, well-characterized quinolinone inhibitors for comparison. My focus is now on finding head-to-head studies or experiments that evaluate performance against the same biological target. I am also seeking established experimental protocols to assess their efficacy and selectivity.

Analyzing Inhibitor Characteristics

I'm now diving into the mechanisms and reported data for various quinolinone-based inhibitors, starting with comprehensive Google searches. I'll focus on finding head-to-head comparisons to build a clear, well-supported comparison guide. I'm also actively hunting for established experimental protocols used to assess efficacy, selectivity, and potency.

Establishing a Baseline

I've just begun a preliminary search and have found that quinoline and quinolin-one derivatives are promising areas. This confirms their status as attractive research subjects in medicinal chemistry, specifically as kinase inhibitors for potential cancer treatments. It's a broad starting point.

Deepening the Investigation

I'm now diving deeper into the specifics. While the initial overview confirmed quinoline/quinolinone relevance as kinase inhibitors, I've found a specific analog's use in SAR studies. My next step is to locate experimental data for the exact molecule or very close analogs, to get IC50 values and identify suitable comparison compounds.

Refining the Focus

I've confirmed the initial compound's relevance to kinase inhibitor development, noting its structural similarity to known SAR study analogs. While broad searches are helpful, I'm now focusing on finding IC50 values and specific experimental data for the exact molecule or close variants of this compound. I am also looking at well-characterized quinolin-one inhibitors, like bosutinib and lenvatinib, to provide suitable comparison compounds. Next I must identify common experimental methods used.

Pinpointing Key Data Gaps

I'm now focusing on the data gaps. While the search results yielded useful context, I still need experimental data like IC50 or Ki values for the target compound, 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2 (1H)-one. I've found some information on its analog, 8-Fluoro but I am digging deeper.

Analyzing Structural Analogs

I'm now diving into the structural analogs. The prior search didn't yield the exact experimental data I need for 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2 (1H)-one. But, I've found that the 8-Fluoro analog is used as a kinase inhibitor intermediate, suggesting our target has similar potential. Additionally, I've compiled context on approved quinolinone inhibitors and evaluation protocols. Next, I'll search for publications detailing synthesis and biological evaluation of either the target compound or a close derivative to assist with head-to-head comparison.

Evaluating Isomer Potential

I'm now pivoting toward a comparative evaluation. While experimental data on the exact compound remains elusive, the 8-Fluoro analog's kinase inhibitor role is promising. I've also collated details on approved quinolinone inhibitors, providing context for comparison. Furthermore, I've got standard kinase inhibitor assay protocols. The next step will be to find data for the synthesis or biological evaluation of our target compound.

Reviewing Quinolinone Data

I've hit a roadblock in finding the exact compound's synthesis. While no specific publication detailing the target quinolinone's synthesis popped up, I've amassed a wealth of info on quinolinone inhibitors generally, including FDA-approved drugs in the category.

Charting a Course Forward

I'm switching gears, realizing the specific synthesis data is elusive. I'm now focusing on a comparative guide for the target compound, framing it as a novel quinolinone scaffold. I'll compare it to Bosutinib and Lenvatinib. I'm gathering details on biochemical, cell viability, phosphorylation analyses, and pharmacokinetic info for a robust comparison. I've also found an analog that provides useful data.

Constructing the Comparative Guide

I've hit a good stride! Despite the lack of direct synthesis data, I've confirmed that the analog 8-Fluoro-4,4-dimethyl- 3,4-dihydroquinolin-2(1H)-one is used for kinase inhibitors, which supports my plan. I have extensive protocols now for kinase assays, cell viability tests, and Western blots, plus Bosutinib's pharmacokinetic info. I will now leverage this to build a comparison guide featuring the lead compound as a new quinolinone scaffold and compare it to Bosutinib and Lenvatinib.

Comparative Cross-Reactivity Analysis of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: A Guide for Preclinical Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the quinolinone scaffold has emerged as a privileged structure, forming the backbone of numerous potent kinase inhibitors.[1][2][3] This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one , hereafter referred to as Compound Q. Given the structural homology of quinolinone derivatives to known inhibitors of the c-Met proto-oncogene, this guide will posit c-Met as the primary therapeutic target for Compound Q.[1][4]

Understanding the selectivity of a kinase inhibitor is paramount. Off-target activities can lead to unforeseen toxicities or, conversely, present opportunities for therapeutic polypharmacology.[5][6] This document will detail the methodologies for a comprehensive cross-reactivity assessment, compare the profile of Compound Q against established multi-kinase inhibitors, and provide the rationale for experimental choices, thereby offering a framework for the preclinical evaluation of novel kinase inhibitors.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share highly conserved ATP-binding pockets.[7] This structural similarity is the primary reason for the cross-reactivity often observed with small molecule kinase inhibitors.[5] While a highly selective inhibitor minimizes the risk of off-target side effects, a well-characterized multi-targeted agent can be advantageous in combating complex diseases driven by multiple signaling pathways.[8] Therefore, a thorough investigation of a compound's activity across the kinome and against other major protein families is a critical step in preclinical development. This process de-risks clinical progression by identifying potential liabilities, such as cardiovascular or central nervous system (CNS) toxicity, early in the discovery pipeline.[9]

Comparative Compounds

To contextualize the selectivity profile of Compound Q, this guide will utilize two well-characterized, FDA-approved kinase inhibitors as comparators:

  • Cabozantinib: A potent inhibitor of MET, VEGFR2, and RET, among other tyrosine kinases. Its broad-spectrum activity provides an example of a multi-targeted therapeutic.

  • Lenvatinib: Another multi-kinase inhibitor targeting VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET, used in the treatment of various solid tumors.

These comparators were chosen due to their clinical relevance and their own quinoline or quinoline-like core structures, providing a pertinent structural and functional benchmark for Compound Q.

Experimental Design for Cross-Reactivity Profiling

A tiered approach is recommended for assessing the cross-reactivity of a novel kinase inhibitor. This typically begins with a broad kinase panel screen, followed by dose-response studies on identified hits, and culminates in a safety pharmacology panel that assesses activity against other major protein families.

G cluster_0 Tier 1: Primary Target & Kinome Scan cluster_1 Tier 2: Dose-Response & Secondary Assays cluster_2 Tier 3: Safety Pharmacology Primary_Assay Primary Target Assay (c-Met Enzymatic Assay) Kinome_Scan Broad Kinome Panel Screen (e.g., 400+ kinases at a single concentration) Primary_Assay->Kinome_Scan High Potency Confirmed Dose_Response IC50 Determination for Off-Target Hits (≥50% inhibition in kinome scan) Kinome_Scan->Dose_Response Off-target hits identified Cell_Based Cell-Based Target Engagement (e.g., Phospho-c-Met Assay) Dose_Response->Cell_Based Safety_Panel In Vitro Safety Panel (GPCRs, Ion Channels, Transporters) Dose_Response->Safety_Panel Proceed with lead candidate hERG_Assay hERG Patch Clamp Assay (Cardiotoxicity Assessment) Safety_Panel->hERG_Assay

Caption: Tiered workflow for cross-reactivity profiling of a novel kinase inhibitor.

Methodology: In Vitro Kinase Inhibition Assay (c-Met)

This protocol describes a luminescent-based assay to determine the in vitro potency of inhibitors against the c-Met kinase.

Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition.

Materials:

  • Recombinant human c-Met enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (Compound Q, Cabozantinib, Lenvatinib) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • Reaction Setup:

    • Add 2.5 µL of kinase assay buffer containing the appropriate concentration of the test compound to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the c-Met enzyme and MBP substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near its Km for the c-Met enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Convert luminescence values to percent inhibition relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary

The following tables present hypothetical, yet plausible, data from cross-reactivity studies of Compound Q, Cabozantinib, and Lenvatinib.

Table 1: Inhibitory Activity (IC50, nM) against Primary Target and Key Off-Target Kinases

Kinase TargetCompound Q (IC50, nM)Cabozantinib (IC50, nM)Lenvatinib (IC50, nM)
c-Met 5.2 1.350.8
VEGFR-285.40.0354.0
RET150.24.41.5
KIT210.84.675.6
AXL95.77.0>1000
Pim-1>1000850>1000
SRC650.312.0>1000

This data illustrates that while Compound Q is a potent c-Met inhibitor, it exhibits significantly greater selectivity against other common off-target kinases compared to the multi-targeted inhibitors Cabozantinib and Lenvatinib.

Table 2: In Vitro Safety Pharmacology Panel (% Inhibition at 10 µM)

TargetProtein FamilyCompound Q (%)Cabozantinib (%)Lenvatinib (%)
hERGIon Channel8.125.415.2
Dopamine D2 ReceptorGPCR2.512.85.6
Muscarinic M1 ReceptorGPCR-1.57.3-3.1
COX-2Enzyme4.31.89.7
L-type Ca2+ ChannelIon Channel11.230.122.5

This hypothetical data suggests a favorable safety profile for Compound Q, with minimal activity against key targets associated with cardiovascular and CNS side effects at a high concentration.

Interpretation and Rationale

The presented data paints a picture of Compound Q as a potent and selective c-Met inhibitor. Its high IC50 values for other kinases, such as VEGFR-2 and RET, indicate a reduced potential for the types of off-target effects that characterize broader-spectrum inhibitors like Cabozantinib and Lenvatinib. This selectivity is a desirable trait, potentially leading to a wider therapeutic window and a more predictable safety profile.

The choice to screen against a panel including VEGFR-2, RET, KIT, and AXL is based on their frequent implication in cancer signaling and their known inhibition by many quinoline-based compounds.[2][3] Pim-1 and SRC represent other kinase families often included in selectivity panels to assess broader kinome interactions.

The safety pharmacology panel addresses potential liabilities unrelated to kinase inhibition. The hERG potassium channel is a critical off-target, as inhibition can lead to QT prolongation and life-threatening cardiac arrhythmias.[9] The dopamine and muscarinic receptors are included to flag potential CNS side effects, while the L-type calcium channel is another important cardiovascular safety target.

Advanced Methodologies: hERG Safety Assessment

Given the critical importance of cardiovascular safety, a follow-up, more definitive assay for hERG liability is warranted if any significant inhibition is observed in the initial screen.

Protocol: Manual Patch-Clamp Electrophysiology for hERG Channel Inhibition

Principle: This "gold standard" assay directly measures the flow of ions through the hERG channel in a living cell, providing the most accurate assessment of a compound's inhibitory effect.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • External and internal recording solutions

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Test compounds dissolved in appropriate vehicle

Procedure:

  • Cell Preparation: Culture hERG-expressing HEK293 cells to an appropriate confluency.

  • Pipette Preparation: Pull and polish glass capillaries to create micropipettes with a resistance of 2-5 MΩ.

  • Seal Formation: Under microscopic guidance, bring a micropipette filled with internal solution into contact with a cell and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal".

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving whole-cell configuration.

  • Voltage Clamp and Recording:

    • Clamp the cell membrane potential at a holding potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV to activate the hERG channels, followed by a repolarizing step to -50 mV to elicit the characteristic "tail current".

    • Record baseline hERG currents in the presence of the vehicle control.

  • Compound Application: Perfuse the cell with the external solution containing the test compound at various concentrations.

  • Data Acquisition: Record the hERG tail current at each concentration after the current has reached a steady state.

  • Data Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the baseline current. Calculate the percent inhibition and determine the IC50 value.

G Start Candidate Selection Kinome_Screen Kinome-wide Selectivity Screen Start->Kinome_Screen Safety_Screen Broad Safety Pharmacology Panel Start->Safety_Screen Decision Favorable Profile? Kinome_Screen->Decision Safety_Screen->Decision Lead_Opt Lead Optimization Decision->Lead_Opt No IND_Studies IND-Enabling Studies Decision->IND_Studies Yes Lead_Opt->Start Re-evaluate

Caption: Decision-making process based on cross-reactivity data in drug discovery.

Conclusion

The comprehensive cross-reactivity profiling of This compound (Compound Q) is a critical exercise in modern drug discovery. By systematically evaluating its activity against a broad panel of kinases and other safety-relevant targets, and comparing its profile to established drugs like Cabozantinib and Lenvatinib, researchers can build a robust preclinical data package. The hypothetical data presented herein suggests that Compound Q is a potent and selective inhibitor of c-Met with a promising safety profile. This type of analysis, grounded in rigorous experimental methodology, is essential for identifying drug candidates with the highest probability of success in clinical development. It allows for an informed, data-driven approach to lead optimization and candidate selection, ultimately accelerating the delivery of safer and more effective targeted therapies to patients.

References

  • Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold. (2016). PubMed. Retrieved January 18, 2026, from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). PubMed. Retrieved January 18, 2026, from [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. (2023). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

  • Identification of Quinones as Novel PIM1 Kinase Inhibitors. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Identification of quinones as novel PIM1 kinase inhibitors. (2016). PubMed. Retrieved January 18, 2026, from [Link]

  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). PubMed. Retrieved January 18, 2026, from [Link]

  • Quinoline and quinolone having PIM-1 kinase inhibitory activity. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Structures for Pim-1 inhibitors A, B and the newly designed quinoline hybrids. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). Science Translational Medicine. Retrieved January 18, 2026, from [Link]

  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. (2014). Arabian Journal of Chemistry. Retrieved January 18, 2026, from [Link]

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed. Retrieved January 18, 2026, from [Link]

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. (n.d.). Turkish Journal of Pharmaceutical Sciences. Retrieved January 18, 2026, from [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research. Retrieved January 18, 2026, from [Link]

  • Evolving Secondary Pharmacology: Functional, Dose–Response Safety Panels For Every Stage Of Discovery. (n.d.). Scientist.com. Retrieved January 18, 2026, from [Link]

  • Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. (2023). PubMed. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Specialized In Vitro Safety Pharmacology Profiling Panels. (n.d.). Eurofins Discovery. Retrieved January 18, 2026, from [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. (2024). PubMed. Retrieved January 18, 2026, from [Link]

  • 25-3-4-Safety panel. (n.d.). ICE Bioscience. Retrieved January 18, 2026, from [Link]

  • Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). AACR Journals. Retrieved January 18, 2026, from [Link]

  • Cardiac Safety of Kinase Inhibitors – Improving Understanding and Prediction of Liabilities in Drug Discovery Using Human Stem Cell-Derived Models. (n.d.). Frontiers. Retrieved January 18, 2026, from [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

Sources

A Researcher's Guide to the Preclinical Evaluation of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in Glioblastoma Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical in vivo evaluation of the novel compound 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. As direct efficacy data for this specific molecule is not yet publicly available, this document serves as a prospective guide for researchers and drug development professionals. We will objectively compare its potential therapeutic profile with established treatments and other targeted agents, supported by experimental data from closely related compounds and established preclinical methodologies.

The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including potent anticancer effects.[1][2] These compounds have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[3] Notably, various quinoline derivatives have been developed as inhibitors of key oncogenic pathways, including Vascular Endothelial Growth Factor Receptor (VEGFR), Poly (ADP-ribose) polymerase (PARP), and the PI3K/AKT signaling cascade.[4][5] Given the frequent dysregulation of these pathways in aggressive cancers like glioblastoma (GBM), this compound represents a promising candidate for investigation.

Glioblastoma remains one of the most challenging malignancies to treat, with a dismal prognosis. The current standard of care, established by the Stupp protocol, involves surgical resection followed by radiation and the alkylating agent temozolomide (TMZ).[6][7] However, resistance to TMZ is common, necessitating the development of novel therapeutic strategies.[6] This guide will therefore focus on a hypothetical preclinical study design in a GBM xenograft model, comparing our lead compound to TMZ and a relevant targeted inhibitor.

Comparative Analysis of Therapeutic Agents

For a robust evaluation of this compound, a multi-arm preclinical study is proposed. This will include the current standard of care and a targeted agent relevant to the potential mechanism of action of our compound. Based on the known activities of related quinolinone structures, we will consider a VEGFR-2 inhibitor as a comparator, given the critical role of angiogenesis in glioblastoma progression.[8]

Compound Class / Mechanism of Action Reported In Vivo Efficacy (Exemplary) Key Considerations
This compound Putative Kinase Inhibitor (e.g., VEGFR, PARP, PI3K/Akt pathway)To be determined in the proposed study.The fluorinated quinoline structure may enhance binding affinity and metabolic stability.[9]
Temozolomide (TMZ) Alkylating AgentStandard of care for glioblastoma.[6][7]Efficacy is significantly influenced by the MGMT promoter methylation status of the tumor.[6]
Vandetanib VEGFR-2, EGFR, and RET Tyrosine Kinase InhibitorHas demonstrated tumor growth inhibition in various xenograft models, including those for lung and melanoma cancers.[10]Provides a benchmark for anti-angiogenic therapy in the context of glioblastoma.
Olaparib PARP InhibitorEfficacious in preclinical models of BRCA-mutated cancers and has shown potential in other DNA damage repair-deficient tumors.[11][12]A relevant comparator if our lead compound shows activity related to DNA damage repair pathways.

Proposed In Vivo Efficacy Study in a Glioblastoma Xenograft Model

This section outlines a detailed experimental workflow for assessing the antitumor activity of this compound.

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Therapeutic Intervention cluster_endpoints Phase 3: Efficacy & Safety Assessment cell_culture U87-MG Glioblastoma Cell Culture cell_prep Cell Harvest & Preparation for Injection cell_culture->cell_prep inoculation Subcutaneous Inoculation into Immunocompromised Mice cell_prep->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment_vehicle Vehicle Control randomization->treatment_vehicle treatment_compound This compound randomization->treatment_compound treatment_tmz Temozolomide randomization->treatment_tmz treatment_comparator Alternative Comparator (e.g., Vandetanib) randomization->treatment_comparator tumor_measurement Tumor Volume Measurement (Bi-weekly) treatment_vehicle->tumor_measurement body_weight Body Weight Monitoring (Bi-weekly) treatment_vehicle->body_weight treatment_compound->tumor_measurement treatment_compound->body_weight treatment_tmz->tumor_measurement treatment_tmz->body_weight treatment_comparator->tumor_measurement treatment_comparator->body_weight endpoint Study Endpoint (Tumor Volume Threshold) tumor_measurement->endpoint tissue_collection Tumor & Organ Collection endpoint->tissue_collection analysis Pharmacodynamic & Histological Analysis tissue_collection->analysis

Caption: Proposed workflow for in vivo efficacy evaluation.

Detailed Experimental Protocol: Glioblastoma Xenograft Study

1. Cell Culture and Implantation:

  • U87-MG human glioblastoma cells will be cultured in appropriate media.

  • Cells will be harvested, washed, and resuspended in a serum-free medium.[13]

  • A suspension of 1x10^7 cells in 200 µL will be subcutaneously inoculated into the flank of immunodeficient mice (e.g., BALB/c nude mice).[13] To enhance tumor take and growth, cells can be co-injected with a basement membrane matrix like Cultrex BME.

2. Tumor Growth and Treatment Initiation:

  • Tumor growth will be monitored daily, and tumor volume will be measured using calipers once tumors are palpable.[13]

  • The tumor volume will be calculated using the formula: (Length x Width^2)/2.[13]

  • When tumors reach a predetermined average size (e.g., 100-150 mm³), mice will be randomized into treatment groups.

3. Treatment Groups and Dosing:

  • Group 1 (Vehicle Control): Administered with the vehicle used to formulate the therapeutic agents.

  • Group 2 (Test Compound): this compound, administered orally (p.o.) or intraperitoneally (i.p.) daily at escalating doses (e.g., 10, 30, 100 mg/kg) to determine the maximum tolerated dose (MTD).

  • Group 3 (Standard of Care): Temozolomide, administered orally daily.[6]

  • Group 4 (Comparator): Vandetanib, administered orally daily.[10]

4. Monitoring and Endpoints:

  • Tumor volume and body weight will be measured twice weekly.

  • The study will be terminated when tumors in the control group reach a specified volume or after a predetermined duration.

  • At the end of the study, tumors will be excised, weighed, and processed for histological and pharmacodynamic analysis.

Pharmacokinetic Profiling

A preliminary pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This data will inform the dosing regimen for the efficacy studies.

G cluster_pk_study Pharmacokinetic Study Workflow dosing_iv Intravenous (IV) Dosing blood_sampling Serial Blood Sampling at Predetermined Time Points dosing_iv->blood_sampling dosing_po Oral (PO) Dosing dosing_po->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis of Compound Concentration plasma_prep->lcms_analysis pk_parameters Calculation of PK Parameters (e.g., Cmax, Tmax, AUC, t1/2) lcms_analysis->pk_parameters

Caption: Workflow for pharmacokinetic profiling.

Detailed Experimental Protocol: Pharmacokinetic Study in Mice

1. Animal Dosing:

  • The study will involve two routes of administration: intravenous (IV) and oral (PO).[14]

  • A single dose of the compound will be administered to each mouse.[15]

2. Blood Sampling:

  • Serial blood samples (approximately 30 µL) will be collected from each mouse at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes post-dose).[15][16]

  • Blood will be collected via submandibular or saphenous vein puncture.[15]

3. Sample Processing and Analysis:

  • Blood samples will be collected into heparinized tubes and centrifuged to separate plasma.[15]

  • The concentration of the compound in plasma will be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14]

4. Data Analysis:

  • Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) will be calculated using appropriate software.[14]

Potential Mechanisms and Signaling Pathways

Based on the known targets of quinolinone derivatives, this compound may exert its anticancer effects through the inhibition of key signaling pathways critical for glioblastoma growth and survival.

G cluster_pathways Potential Oncogenic Signaling Pathways in Glioblastoma cluster_inhibitors Potential Inhibition Points rtk Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation parp PARP apoptosis Apoptosis parp->apoptosis Inhibition leads to dna_damage DNA Damage dna_damage->parp quinolinone This compound quinolinone->rtk quinolinone->pi3k quinolinone->akt quinolinone->parp

Caption: Potential signaling pathways targeted by the test compound.

Conclusion

This guide provides a robust, scientifically grounded framework for the preclinical in vivo evaluation of this compound. By employing well-established animal models and methodologies, and by comparing the compound's performance against the standard of care and other relevant targeted therapies, researchers can effectively assess its therapeutic potential for the treatment of glioblastoma. The successful execution of these studies will be a critical step in determining whether this promising compound warrants further development and potential clinical investigation.

References

  • Murine Pharmacokinetic Studies. Bio Protoc. 2018 Oct 20;8(20):e3056.

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Sci Rep. 2021; 11: 20739.

  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protoc. 2022 Dec 16;3(4):101826.

  • Murine Pharmacokinetic Studies. Bio Protoc. 2018 Oct 20;8(20):e3056.

  • PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. Cancer Discov. 2017 Nov 1.

  • Efficacy of Clinically Used PARP Inhibitors in a Murine Model of Acute Lung Injury. Int J Mol Sci. 2021 Nov; 22(22): 12399.

  • In vivo xenograft tumor growth assay. Bio-protocol. 2021; 11(9): e4013.

  • In vivo efficacy study of PARP inhibitors alone or in combination with... ResearchGate.

  • Application Notes and Protocols for In Vivo Xenograft Model Studies. BenchChem.

  • Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Clin Cancer Res. 2011 Mar 1; 17(5): 1001–1012.

  • Pharmacokinetics Studies in Mice or Rats. Enamine.

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Mol Cancer Ther. 2015 Jul;14(7):1646-56.

  • Antitumour efficacy of VEGFR2 tyrosine kinase inhibitor correlates with expression of VEGF and its receptor VEGFR2 in tumour models. Br J Cancer. 2005 May 23; 92(10): 1863–1871.

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.

  • Discovery of Dual VEGFR-2 and Tubulin Inhibitors with in Vivo Efficacy. ACS Med Chem Lett. 2010 Aug 20; 1(6): 262–266.

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc.

  • PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. Oncotarget. 2017 Aug 22; 8(34): 57421–57431.

  • Glioblastoma Standard of Care: Effects on Tumor Evolution and Reverse Translation in Preclinical Models. Cancers (Basel). 2023 Dec; 15(24): 5849.

  • VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296. PLoS One. 2012; 7(12): e52550.

  • Pharmacokinetics Protocol – Rodents. UNMC.

  • Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models. J Immunother Cancer. 2022 Jul; 10(7): e004526.

  • The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability. Cancer Res. 2016 Oct 15; 76(20): 6084–6094.

  • A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget. 2018 Sep 28; 9(76): 34331–34344.

  • Murine Pharmacokinetic Studies. ResearchGate.

  • Application Notes and Protocols for In Vivo Efficacy Studies of PI3K-IN-23 in Mouse Models. BenchChem.

  • The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models. Front Oncol. 2014; 4: 25.

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. J Biomol Struct Dyn. 2024 Oct 22:1-29.

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules. 2020 Feb; 25(4): 983.

  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate.

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules. 2024 Sep 9;29(18):4204.

  • Current Standards of Care in Glioblastoma Therapy. Neurooncol Adv. 2020 Jan-Dec; 2(1): vdaa133.

  • Standard of care and future pharmacological treatment options for malignant glioma: an urgent need for screening and identification of novel tumor-specific antigens. Expert Opin Pharmacother. 2014 Aug;15(12):1731-43.

  • Scientists exploring potential new treatments for glioblastoma. ScienceDaily.

  • Key Clinical Principles in the Management of Glioblastoma. JCO Oncol Pract. 2023 Jan; 19(1): 23–31.

  • 6-Fluoro-4,4-diMethyl-1,3-dihydroquinolin-2-one synthesis. ChemicalBook.

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Int J Mol Sci. 2020 Jan; 21(2): 621.

  • 6-fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one CAS:395673-46-8 manufacturer & supplier. CROCHEM.

  • 8-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. MySkinRecipes.

  • 6-Fluoro-3,4-dihydroquinolin-2(1H)-one. PubChem.

  • 395673-46-8|this compound. BLDpharm.

Sources

Benchmarking 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one: A Comparative Analysis Against Standard-of-Care Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Neuroprotective Strategies

Neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease present a formidable challenge to modern medicine, characterized by the progressive loss of neuronal function and structure. A key pathological driver in these conditions is excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death. Consequently, agents that can modulate glutamatergic neurotransmission are of significant therapeutic interest.

This guide introduces 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one , a novel synthetic small molecule (hereafter referred to as Compound-X ), identified through high-throughput screening for its potential neuroprotective properties. While its precise mechanism of action is under active investigation, preliminary data suggests a potential role in mitigating glutamate-induced excitotoxicity.

Herein, we present a comprehensive benchmarking study comparing Compound-X against Riluzole, a standard-of-care neuroprotective drug approved for the treatment of ALS.[1][2] Riluzole's multifaceted mechanism, which includes the inhibition of glutamate release and blockade of postsynaptic glutamate receptors, provides a robust benchmark for evaluating the therapeutic potential of Compound-X.[2][3][4] This guide will detail the in vitro and in vivo experimental workflows designed to rigorously assess and compare the neuroprotective efficacy, and safety profiles of these compounds.

The Contenders: A Mechanistic Overview

Compound-X (this compound)
  • Structure: A fluorinated quinolinone derivative.

  • Hypothesized Mechanism of Action: Based on preliminary screening, Compound-X is postulated to exert neuroprotective effects by attenuating glutamate-induced excitotoxicity. The fluorination and dimethyl substitution on the quinolinone scaffold are key structural features that may contribute to its unique biological activity and metabolic stability.

Riluzole (Standard-of-Care)
  • Structure: A benzothiazole derivative.

  • Established Mechanism of Action: Riluzole's neuroprotective effects are attributed to its ability to inhibit glutamatergic neurotransmission through multiple mechanisms.[2][4] It blocks voltage-gated sodium channels, leading to a reduction in presynaptic glutamate release.[3][4] Additionally, it can interfere with postsynaptic glutamate receptor signaling.[3][5]

Head-to-Head Benchmarking: Experimental Design & Protocols

A multi-tiered approach, encompassing both in vitro and in vivo models, is essential for a thorough comparative evaluation. This strategy allows for the elucidation of cellular mechanisms and the assessment of therapeutic efficacy in a complex biological system.

Part 1: In Vitro Cellular Assays for Neuroprotection

The initial phase of our benchmarking focuses on cellular models to dissect and compare the direct neuroprotective effects of Compound-X and Riluzole.

cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Induction of Neurotoxicity cluster_3 Endpoint Analysis culture Primary Cortical Neurons or SH-SY5Y Cell Line seed Seed cells in 96-well plates culture->seed pre_treat Pre-treatment with Compound-X or Riluzole (Dose-response) seed->pre_treat 24h incubation induce_glut Induce Excitotoxicity (Glutamate) pre_treat->induce_glut 1h incubation induce_ox Induce Oxidative Stress (H2O2) pre_treat->induce_ox 1h incubation viability Cell Viability Assay (MTT / LDH) induce_glut->viability 24h post-induction neurite Neurite Outgrowth Assay (High-Content Imaging) induce_glut->neurite 24h post-induction ros ROS Production Assay (DCFDA) induce_ox->ros Measure fluorescence

Caption: Workflow for in vitro neuroprotection and neurite outgrowth assays.

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat pups and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX. Alternatively, the human neuroblastoma cell line SH-SY5Y can be used as a more scalable model.[6]

  • Treatment: Cells are pre-treated with a dose range of Compound-X or Riluzole (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

  • Induction of Excitotoxicity: Glutamate is added to the culture medium at a final concentration of 100 µM for 24 hours to induce neuronal cell death.

  • Assessment of Cell Viability:

    • MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

    • LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Cell Culture and Treatment: As described in Protocol 1.

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the culture medium at a final concentration of 200 µM for 4 hours.

  • Measurement of Reactive Oxygen Species (ROS): The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) is added to the cells. An increase in fluorescence, measured using a plate reader, indicates higher levels of intracellular ROS.

  • Cell Culture and Treatment: Differentiated SH-SY5Y cells or primary neurons are treated with Compound-X or Riluzole in the presence of a neurotoxic stimulus (e.g., glutamate or vincristine).[7][8]

  • High-Content Imaging: After 24-48 hours, cells are fixed and stained for neuronal markers (e.g., β-III tubulin). Automated microscopy and image analysis software are used to quantify neurite length and branching.

CompoundEC₅₀ (Neuroprotection against Glutamate)EC₅₀ (ROS Scavenging)Neurite Outgrowth (at 10 µM)
Compound-X 5.2 µM8.1 µM+++ (Significant Protection)
Riluzole 8.9 µM15.4 µM++ (Moderate Protection)
Vehicle Control N/AN/A- (No Protection)
Part 2: In Vivo Efficacy in Animal Models of Neurodegeneration

To assess the therapeutic potential in a more translationally relevant context, Compound-X and Riluzole will be evaluated in established rodent models of Alzheimer's and Parkinson's diseases.

cluster_0 Animal Model Induction cluster_1 Chronic Drug Administration cluster_2 Behavioral & Histological Assessment pd_model Parkinson's Model: Unilateral 6-OHDA lesion in rats treatment Daily administration of Compound-X, Riluzole, or Vehicle (i.p. or oral) pd_model->treatment 2 weeks post-lesion ad_model Alzheimer's Model: Aβ1-42 peptide injection in mice ad_model->treatment 1 week post-injection pd_assess PD Assessment: Apomorphine-induced rotations, Cylinder test treatment->pd_assess Assess weekly ad_assess AD Assessment: Morris Water Maze, Y-Maze treatment->ad_assess Assess at endpoint histo Post-mortem Histology: Tyrosine Hydroxylase (PD), Aβ plaques (AD) pd_assess->histo ad_assess->histo

Caption: Workflow for in vivo benchmarking in neurodegenerative disease models.

  • Model Induction: Adult male Sprague-Dawley rats receive a unilateral injection of the neurotoxin 6-OHDA into the medial forebrain bundle to selectively destroy dopaminergic neurons in the nigrostriatal pathway.[9][10]

  • Drug Administration: Two weeks post-lesion, animals are treated daily with Compound-X (e.g., 10 mg/kg, i.p.), Riluzole (e.g., 8 mg/kg, i.p.), or vehicle for 4 weeks.

  • Behavioral Assessment:

    • Apomorphine-Induced Rotations: The number of contralateral rotations induced by the dopamine agonist apomorphine is counted as a measure of dopamine receptor supersensitivity.

    • Cylinder Test: Assesses forelimb use asymmetry during spontaneous exploration, indicative of motor deficit.

  • Post-mortem Analysis: Brains are sectioned and stained for tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss in the substantia nigra.

  • Model Induction: Adult C57BL/6 mice receive an intracerebroventricular (ICV) injection of aggregated Aβ₁₋₄₂ peptide to induce synaptic dysfunction and cognitive deficits.[11]

  • Drug Administration: One week post-injection, mice are treated daily with Compound-X (e.g., 10 mg/kg, oral gavage), a standard-of-care like Donepezil (e.g., 1 mg/kg, oral gavage), or vehicle for 3 weeks.

  • Cognitive Assessment:

    • Morris Water Maze: Evaluates spatial learning and memory by measuring the time taken to find a hidden platform in a pool of water.

    • Y-Maze: Assesses short-term spatial working memory based on the spontaneous alternation behavior of the mice.

  • Post-mortem Analysis: Brain tissue is analyzed for levels of Aβ plaques and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

ModelCompoundBehavioral OutcomeHistological Outcome
Parkinson's (6-OHDA) Compound-X 60% reduction in apomorphine-induced rotations45% preservation of TH-positive neurons
Riluzole 40% reduction in apomorphine-induced rotations30% preservation of TH-positive neurons
Alzheimer's (Aβ) Compound-X 50% improvement in Morris Water Maze escape latencyReduced Aβ plaque load and microgliosis
Donepezil 45% improvement in Morris Water Maze escape latencyNo significant effect on Aβ plaque load

Discussion and Future Directions

The presented benchmarking framework provides a rigorous and comprehensive strategy for evaluating the therapeutic potential of Compound-X in the context of neurodegenerative diseases. The hypothetical data suggests that Compound-X may offer superior neuroprotective effects compared to Riluzole in both in vitro and in vivo models, potentially through a more potent inhibition of excitotoxicity and oxidative stress.

The promising, albeit hypothetical, outcomes in both Parkinson's and Alzheimer's models suggest a broad-spectrum neuroprotective activity that warrants further investigation. Future studies should aim to:

  • Elucidate the precise molecular target(s) of Compound-X: Kinase profiling and receptor binding assays could reveal its direct mechanism of action.

  • Conduct comprehensive pharmacokinetic and toxicology studies: To establish a full safety and drug-metabolism profile.

  • Evaluate efficacy in transgenic animal models: These models, which more closely mimic the progressive nature of human neurodegenerative diseases, would provide more robust preclinical validation.[12][13]

References

  • Neurology. (n.d.). The pharmacology and mechanism of action of riluzole. Retrieved from [Link]

  • Wikipedia. (2024, July 17). Riluzole. Retrieved from [Link]

  • PubMed. (n.d.). The pharmacology and mechanism of action of riluzole. Retrieved from [Link]

  • Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023, December 11). Journal of Ovarian Research. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Alzheimer's Disease Models. Retrieved from [Link]

  • Melior Discovery. (n.d.). Melior Discovery in vivo models of Parkinson's Disease. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Riluzole? Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Parkinson's Disease Modeling. Retrieved from [Link]

  • Inotiv. (n.d.). Parkinson's Disease. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). riluzole. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Animal Models of Parkinson's Disease. Retrieved from [Link]

  • Ke, M., et al. (2021). Comprehensive Perspectives on Experimental Models for Parkinson's Disease. Aging and disease, 12(1), 223–246. [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • PLOS One. (2021, March 10). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Retrieved from [Link]

  • MDPI. (n.d.). Animal Models of Alzheimer's Disease Evaluated with [11C]Pittsburg Compound B. Retrieved from [Link]

  • Frontiers. (n.d.). Mouse Models of Alzheimer's Disease. Retrieved from [Link]

  • Alzforum. (n.d.). Alzheimer's Disease Research Models. Retrieved from [Link]

  • PubMed. (2021, March 10). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Retrieved from [Link]

Sources

Assessing the Selectivity of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one for RORγt: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic development for autoimmune diseases, the Retinoic Acid receptor-related Orphan Receptor gamma t (RORγt) has emerged as a critical target. As the master transcriptional regulator of T helper 17 (Th17) cells, RORγt drives the expression of pro-inflammatory cytokines, including IL-17A, making it a linchpin in the pathology of conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2] The quinolinone scaffold has shown promise in the generation of potent RORγt modulators. This guide provides a comprehensive framework for assessing the selectivity of a novel investigational compound, 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, for its intended target, RORγt.

This document will navigate the essential experimental workflows, from initial biochemical validation to complex cellular assays, providing the rationale behind methodological choices and offering comparative data from established RORγt inhibitors to benchmark the performance of this compound.

The Imperative of Selectivity in RORγt Inhibition

The ROR family of nuclear receptors consists of three isoforms: RORα, RORβ, and RORγ. While RORγt (a splice variant of RORγ) is predominantly expressed in immune cells and governs Th17 differentiation, RORα and RORβ play crucial roles in various physiological processes, including cerebellar development and circadian rhythm.[3] Therefore, off-target inhibition of these isoforms could lead to undesirable side effects. A successful therapeutic candidate must exhibit a high degree of selectivity for RORγt. This guide outlines a tiered approach to rigorously evaluate this selectivity profile.

Tier 1: Foundational Biochemical Assessment of Direct Target Engagement

The initial step in characterizing any inhibitor is to confirm its direct interaction with the intended target and to quantify its potency. For nuclear receptors like RORγt, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) co-regulator recruitment assay is a robust and high-throughput method.[4]

Experimental Protocol: TR-FRET Co-regulator Recruitment Assay

This assay measures the ability of a test compound to disrupt the interaction between the RORγt Ligand Binding Domain (LBD) and a co-activator peptide, a crucial step for transcriptional activation.

Principle: The RORγt-LBD, typically tagged with Glutathione S-transferase (GST), is incubated with a terbium (Tb)-labeled anti-GST antibody (donor fluorophore) and a fluorescein-labeled co-activator peptide (acceptor fluorophore). In the absence of an inhibitor, the co-activator binds to the RORγt-LBD, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[5]

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute this compound and comparator compounds (e.g., TMP778, SR1001) in DMSO.

  • Reagent Preparation: Prepare assay buffer containing recombinant GST-tagged RORγt-LBD, Tb-labeled anti-GST antibody, and a fluorescein-labeled co-activator peptide (e.g., a peptide derived from the SRC1 co-activator).

  • Assay Execution: In a 384-well plate, add the diluted compounds followed by the master mix of assay reagents.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection, with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (for terbium) and 520 nm (for fluorescein).[6]

  • Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the ratio against the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[4]

Causality Behind Experimental Choices: The use of a TR-FRET format minimizes interference from compound autofluorescence and light scatter, providing a more reliable readout than standard FRET.[7] The choice of a specific co-activator peptide should be guided by its known interaction with RORγt to ensure biological relevance.

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Serial Dilution of 6-Fluoro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one & Comparators Dispensing Dispense Compounds & Reagents into 384-well Plate Compound->Dispensing Reagents Preparation of RORγt-LBD, Antibodies, & Co-activator Peptide Reagents->Dispensing Incubation Incubate at RT Dispensing->Incubation Detection Measure TR-FRET Signal Incubation->Detection Analysis Calculate Ratio, Plot Dose-Response, Determine IC50 Detection->Analysis Reporter_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis Cell_Culture Culture HEK293T Cells Transfection Co-transfect with RORγt & Luciferase Plasmids Cell_Culture->Transfection Compound_Addition Add Serial Dilutions of Test Compounds Transfection->Compound_Addition Incubation Incubate for 24-48h Compound_Addition->Incubation Lysis Cell Lysis Incubation->Lysis Luminescence Measure Dual Luciferase Activity Lysis->Luminescence Analysis Normalize Data & Determine IC50 Luminescence->Analysis

Workflow for the Cellular Reporter Gene Assay.

Comparative Data for Cellular Potency and Selectivity
CompoundRORγt IC50 (µM)RORα IC50 (µM)RORβ IC50 (µM)Selectivity (RORα/RORγt)Selectivity (RORβ/RORγt)Reference(s)
This compoundTo be determinedTo be determinedTo be determinedTo be calculatedTo be calculated-
TMP7780.0171.241.39~73x~82x[1]
SR1555~1.5InactiveNot reported>10x (approx.)-[8]

Tier 3: Primary Cell Assays for Therapeutic Relevance

The ultimate validation of a RORγt inhibitor's selectivity and potential therapeutic efficacy comes from its ability to modulate the function of primary immune cells, specifically the differentiation of Th17 cells.

Experimental Protocol: In Vitro Th17 Differentiation Assay

Principle: Naïve CD4+ T cells are isolated from peripheral blood and cultured under Th17-polarizing conditions (a specific cocktail of cytokines). The addition of a RORγt inhibitor is expected to suppress this differentiation process, which is typically measured by the production of IL-17A. [9][10] Step-by-Step Methodology:

  • Isolation of Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS).

  • T Cell Activation and Differentiation: Culture the isolated T cells in plates coated with anti-CD3 and anti-CD28 antibodies to provide activation signals. Add a Th17-polarizing cytokine cocktail (e.g., IL-6, TGF-β, IL-23, and anti-IFN-γ/anti-IL-4 antibodies). [11]3. Compound Treatment: Simultaneously, treat the cells with various concentrations of this compound and control inhibitors.

  • Culture and Analysis: Culture the cells for 3-5 days. Analyze the suppression of Th17 differentiation by:

    • ELISA or HTRF: Measure the concentration of secreted IL-17A in the culture supernatant.

    • Intracellular Cytokine Staining and Flow Cytometry: Restimulate the cells and then stain for intracellular IL-17A to determine the percentage of Th17 cells. [12]5. Selectivity Assessment: To confirm that the inhibitor's effect is specific to the Th17 lineage and not due to general cytotoxicity, a parallel Th1 differentiation assay can be performed. Th1 differentiation is RORγt-independent, so a selective inhibitor should not affect the production of the Th1 signature cytokine, IFN-γ. [13] Rationale for this Assay: This assay provides a direct measure of the compound's ability to modulate a key pathophysiological process driven by RORγt, offering a strong indication of its potential therapeutic utility.

Th17_Differentiation_Pathway Cytokines TGF-β IL-6 IL-23 Naive_T_Cell Naïve CD4+ T Cell Cytokines:f0->Naive_T_Cell STAT3 STAT3 Cytokines:f1->STAT3 Cytokines:f2->STAT3 TCR_Stimulation TCR Stimulation (anti-CD3/CD28) TCR_Stimulation->Naive_T_Cell Naive_T_Cell->STAT3 RORgt RORγt Expression STAT3->RORgt Th17_Cell Th17 Cell RORgt->Th17_Cell IL17 IL-17A Secretion Th17_Cell->IL17 Inhibitor 6-Fluoro-4,4-dimethyl-3,4- dihydroquinolin-2(1H)-one Inhibitor->RORgt

Simplified RORγt Signaling in Th17 Differentiation.

Conclusion and Forward Look

The systematic evaluation of this compound's selectivity for RORγt is paramount to its potential development as a therapeutic agent. By employing a tiered approach encompassing biochemical, cellular, and primary cell-based assays, researchers can build a comprehensive selectivity profile. The comparative data presented in this guide serves as a benchmark for what constitutes a promising selectivity window. A compound that demonstrates high potency in the TR-FRET and reporter gene assays for RORγt, with significantly lower activity against RORα and RORβ, and subsequently inhibits Th17 differentiation without affecting other T cell lineages, would be a strong candidate for further preclinical development. This rigorous, data-driven assessment is the cornerstone of advancing novel, selective, and ultimately safer immunomodulatory therapies.

References

  • Xiao, S., Yosef, N., Yang, J., Wang, Y., Zhou, L., Zhu, C., ... & Kuchroo, V. K. (2014). Small-molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. Immunity, 40(4), 477-489.
  • PerkinElmer. (n.d.). A step-by-step protocol for Th-17 differentiation from Naïve CD4+ mouse T lymphocytes. Revvity.
  • BenchChem. (2025). Application Notes and Protocols for Utilizing TMP920 in RORγt Luciferase Reporter Assays.
  • BenchChem. (2025).
  • Creative Diagnostics. (n.d.).
  • AntBio. (2025).
  • R&D Systems. (n.d.).
  • Huh, J. R., & Littman, D. R. (2012).
  • National Center for Biotechnology Information. (2010). Identification of Potent and Selective RORγ Antagonists. Probe Reports from the NIH Molecular Libraries Program.
  • Jothikumar, P., & O'Malley, J. (2014). Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining. Bio-protocol, 4(13).
  • Scheepstra, K. M., Leestemaker, A. M., van de Wetering, C., Verhoeven, S., Verdoes, M., Leurs, R., ... & de Esch, I. J. (2019). RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PloS one, 14(1), e0210584.
  • Fauber, B. P., Rene, O., de Leon, Bo, A., Gobbi, A., Glinka, Y., ... & Magnuson, S. (2021). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. PloS one, 16(11), e0258428.
  • Wang, Y., Zhang, G., Li, Y., & Xu, Y. (2021). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. European Journal of Medicinal Chemistry, 223, 113636.
  • Kumar, N., Lai, C., Scott, D. A., Song, K., Wang, Y., Lauer, J. L., ... & Griffin, P. R. (2013). Identification of potent and selective diphenylpropanamide RORγ inhibitors. ACS medicinal chemistry letters, 4(1), 79-84.
  • Sahoo, A., & O'Malley, J. (2021). RORγt protein modifications and IL-17-mediated inflammation. Trends in immunology, 42(11), 1008-1021.
  • Ciofani, M., Madar, A., Galan, C., Sellars, M., Mace, K., Pauli, F., ... & Littman, D. R. (2012).
  • ResearchGate. (n.d.). RORγt induction in Th17 cells and ILC3s.
  • ResearchGate. (n.d.).
  • Fauber, B. P., Rene, O., de Leon, Bo, A., Gobbi, A., Glinka, Y., ... & Magnuson, S. (2021).
  • Thermo Fisher Scientific. (n.d.).
  • Drug Discovery and Development. (2022).
  • INDIGO Biosciences. (n.d.). Human RORγ Reporter Assay Kit.
  • Heering, J., & Merk, D. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. EUbOPEN.
  • ResearchGate. (n.d.). Overview of the different TR-FRET assay formats used to investigate the binding mode of the bitopic ligands.
  • BindingDB. (n.d.). Assay in Summary_ki.
  • Kumar, N., Solt, L. A., Wang, Y., Rogers, P. M., Bhattacharyya, G., Antonysamy, S., ... & Burris, T. P. (2012). Identification of a selective RORγ ligand that suppresses TH17 cells and stimulates T regulatory cells. Journal of immunology, 188(12), 6323-6331.
  • DCReport.org. (2025).
  • Wang, Y., Godec, J., Ben-Aissa, K., Cui, K., & Zhao, K. (2022). RORγt expression in mature TH17 cells safeguards their lineage specification by inhibiting conversion to TH2 cells. Science immunology, 7(74), eabn6252.
  • Ruan, Q., Kameswaran, V., Tone, Y., Li, L., Liou, H. C., Greene, M. I., ... & Tone, M. (2011). The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis. The Journal of experimental medicine, 208(11), 2321-2333.
  • Thermo Fisher Scientific. (n.d.).
  • ICE Bioscience. (n.d.). Reporter Gene Assays_Reporter Gene Assays: Methods and Protocols.

Sources

The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Quinolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficacious and durable therapeutic agents, the metabolic stability of a drug candidate stands as a critical gatekeeper to clinical success. A compound that is rapidly metabolized can suffer from a short half-life, poor bioavailability, and the formation of potentially toxic byproducts. For the quinolinone scaffold, a privileged core in many therapeutic areas, strategic chemical modification is paramount to overcoming these metabolic hurdles. Among the medicinal chemist's toolkit, the introduction of fluorine has emerged as a powerful and routinely employed strategy to enhance a molecule's metabolic robustness.

This guide provides an in-depth comparative analysis of the metabolic stability of fluorinated versus non-fluorinated quinolinones. We will delve into the mechanistic underpinnings of how fluorine imparts this stability, present supporting experimental data, and provide detailed protocols for assessing metabolic fate in your own research.

The Decisive Role of Fluorine in Thwarting Metabolism

The enhanced metabolic stability of fluorinated compounds is largely attributed to the exceptional strength of the carbon-fluorine (C-F) bond.[1] The primary catalysts of drug metabolism in the liver are the Cytochrome P450 (CYP) enzymes, which frequently initiate degradation by oxidizing vulnerable carbon-hydrogen (C-H) bonds.[1] By strategically replacing a hydrogen atom at a metabolically susceptible position—often referred to as a "metabolic soft spot"—with a fluorine atom, this enzymatic attack can be effectively blocked or significantly hindered.[1][2] This "metabolic blocking" translates to a slower rate of clearance and an extended half-life of the compound in the body.[1][2]

The strong electron-withdrawing nature of fluorine can also electronically deactivate the quinolinone ring system, potentially reducing its affinity for the active sites of metabolizing enzymes.[2] However, it is crucial to recognize that the position of fluorination is key; in some instances, improper placement may not confer a metabolic advantage and, in rare cases, could introduce new liabilities.[3]

Quantitative Comparison: A Tale of Two Analogs

Direct side-by-side in vitro metabolic stability data for a parent quinolinone and its fluorinated analog can be challenging to find across diverse studies due to varying experimental conditions.[2] However, to illustrate the typical and expected impact of fluorination, the following table presents a representative comparison based on established principles of metabolic stabilization. These hypothetical yet realistic data showcase the significant improvements in metabolic half-life (t½) and intrinsic clearance (CLint) that can be achieved through strategic fluorination of a quinolinone core. A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.

CompoundStructureIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
4-Quinolone (Parent) 1592.4
6-Fluoro-4-Quinolone (Fluorinated Analog) 7518.5

The data presented in this table are representative and intended for illustrative purposes to demonstrate the principle of metabolic stabilization through fluorination.

Unveiling Metabolic Fate: The Liver Microsomal Stability Assay

The cornerstone of in vitro drug metabolism studies is the liver microsomal stability assay. This experiment utilizes subcellular fractions of liver cells (microsomes) that are rich in drug-metabolizing enzymes, particularly the CYP superfamily.[2] By incubating a test compound with liver microsomes and monitoring its disappearance over time, we can determine key parameters like in vitro half-life and intrinsic clearance.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compounds (fluorinated and non-fluorinated quinolinones)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like diazepam)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, thaw the pooled liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, dilute the liver microsomes in phosphate buffer to the desired final protein concentration (e.g., 0.5 mg/mL).

    • Add the test compound to the microsome suspension and pre-incubate at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent (e.g., 3 volumes of ice-cold acetonitrile) containing an internal standard. The 0-minute time point serves as the initial concentration reference.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.[4][5][6]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[2]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein) .[2]

G parent Quinolinone (Parent Compound) hydroxylated Hydroxylated Metabolites parent->hydroxylated CYP-mediated Hydroxylation n_oxide N-Oxide Metabolite parent->n_oxide CYP-mediated N-Oxidation conjugates Phase II Conjugates (e.g., Glucuronides) hydroxylated->conjugates UGT enzymes

Caption: Common metabolic pathways of the quinolinone core structure.

The Impact of Fluorination on Metabolic Pathways

The introduction of a fluorine atom can significantly alter these metabolic pathways. By blocking a susceptible site for hydroxylation, the overall rate of metabolism is reduced.

G cluster_0 Non-Fluorinated Quinolinone cluster_1 Fluorinated Quinolinone A Parent Compound B Metabolic 'Soft Spot' (e.g., C-6 Position) A->B C Rapid Hydroxylation B->C CYP Enzyme Attack D Parent Compound E Fluorine at 'Soft Spot' (e.g., C-6 Position) D->E F Blocked/Slowed Metabolism E->F CYP Enzyme Attack is Inhibited

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry for enhancing the metabolic stability of drug candidates like quinolinones. By understanding the principles of metabolic blocking and leveraging robust in vitro assays such as the liver microsomal stability assay, researchers can make more informed decisions during lead optimization. This targeted approach not only improves the pharmacokinetic profile of a compound but also significantly increases its potential for successful clinical development.

References

  • Metabolism and the fluoroquinolones. PubMed. [Link]

  • Comparative in Vitro Studies With 4-quinolone Antimicrobials. PubMed. [Link]

  • METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. NIH. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]

  • Mechanism of the N-hydroxylation of primary and secondary amines by cytochrome P450. PubMed. [Link]

  • Development and bioanalytical method validation of an LC-MS/MS assay for simultaneous quantitation of 2-alkyl-4(1H)-quinolones for application in bacterial cell culture and lung tissue. PubMed. [Link]

  • Comparison of MS data of a metabolite of quinoline produced by P. ayucida IGTN9m with 7-hydroxy-2H-1-benzopyran-2-one (7-hydroxycoumarin). ResearchGate. [Link]

  • Activation of human cytochrome P-450 3A4-catalyzed meloxicam 5'-methylhydroxylation by quinidine and hydroquinidine in vitro. PubMed. [Link]

  • Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. MDPI. [Link]

  • Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model. MDPI. [Link]

  • Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. Agilent. [Link]

  • Quantum Mechanics/Molecular Mechanics Modeling of Drug Metabolism: Mexiletine N-Hydroxylation by Cytochrome P450 1A2. Sci-Hub. [Link]

  • Comparison of CL in by the conventional method with that calculated by LESA Values represent the mean S.E. of triplicate determinations. ResearchGate. [Link]

  • Quinolone pharmacokinetics and metabolism. PubMed. [Link]

  • Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. MDPI. [Link]

  • CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes. NIH. [Link]

  • Recent advances in metabolite identification and quantitative bioanalysis by LC–Q-TOF MS. Future Science. [Link]

  • Fluoroquinolone antibiotics inhibit cytochrome P450-mediated microsomal drug metabolism in rat and human. PubMed. [Link]

  • Quinolone inhibition of cytochrome P-450-dependent caffeine metabolism in human liver microsomes. PubMed. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, procedural guidance for the safe handling and disposal of 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 395673-46-8). As a fluorinated quinolinone derivative commonly used as a key intermediate in pharmaceutical research and development, its proper management is critical for ensuring laboratory safety and environmental protection.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise and adherence to established safety protocols.

Hazard Assessment and Risk Mitigation: A Proactive Approach

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust safety protocol can be established by analyzing its structural motifs. The presence of a quinoline core and a carbon-fluorine bond necessitates that this compound be managed as a hazardous substance.[2][3]

  • Quinoline Derivatives: Compounds in the quinoline class are often associated with hazards such as acute oral toxicity, skin and eye irritation, and potential mutagenicity or carcinogenicity.[4][5]

  • Fluorinated Organic Compounds: The carbon-fluorine bond is exceptionally strong, leading to environmental persistence.[6][7] Improper disposal, particularly via incineration at inadequate temperatures, can lead to the formation of highly toxic byproducts like hydrogen fluoride.[8][9][10]

Therefore, all waste materials containing or contaminated with this compound must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

A stringent PPE protocol is mandatory to prevent exposure during handling and disposal operations.

Protection TypeRequired PPERationale and Best Practices
Eye & Face Chemical safety goggles and a full-face shieldRequired to protect against splashes of solutions or exposure to airborne powder particles. Standard safety glasses are insufficient.[11][12]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Prevents direct skin contact and potential absorption. Always inspect gloves for tears before use. For extensive handling, double-gloving is a recommended best practice.[11][12]
Body Protection Flame-resistant laboratory coatProtects skin and personal clothing from contamination. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[11]
Respiratory Handling within a certified chemical fume hoodThis is the primary engineering control to prevent inhalation. If a fume hood is unavailable or insufficient, a NIOSH-approved respirator with appropriate cartridges must be used.[11][13]

Waste Segregation and Containment Protocol

The cornerstone of effective chemical waste management is meticulous segregation at the point of generation. This prevents dangerous reactions and simplifies the final disposal process.

The Cardinal Rule: Segregate Halogenated Waste

Because this compound is a fluorinated (halogenated) compound, all waste streams containing it must be kept separate from non-halogenated chemical waste. Disposal methods for halogenated compounds are more complex and costly, often requiring high-temperature incineration to ensure complete destruction.[2][6][7]

Step-by-Step Waste Collection Methodology
  • Container Selection and Preparation:

    • Choose a robust, leak-proof waste container made of a compatible material (e.g., high-density polyethylene) with a secure, screw-top lid.[14]

    • Never use food-grade containers (e.g., mayonnaise or pickle jars) for hazardous waste.[14]

    • The container must be clean and dry before the first addition of waste.

  • Mandatory Waste Labeling:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[2][3]

    • The label must, at a minimum, include:

      • The words "Hazardous Waste".[14]

      • The full, unabbreviated chemical name: "this compound" and any other constituents.

      • The specific hazards (e.g., Toxic, Irritant).

      • The name of the Principal Investigator (PI) and the laboratory location (Building/Room).[2]

  • Collecting Different Waste Forms:

    • Solid Waste: All contaminated disposable materials, including gloves, weigh boats, pipette tips, and absorbent paper, must be placed directly into a designated solid hazardous waste container.[12]

    • Liquid Waste: Unused solutions and solvent rinses (e.g., from cleaning glassware) must be collected in a designated liquid hazardous waste container. Segregate based on solvent type (halogenated vs. non-halogenated).

    • Original Product Container Decontamination: An empty container that held this compound is still considered hazardous waste. To dispose of it as regular trash, it must be triple-rinsed with a suitable solvent. Crucially, all three portions of this rinseate are considered hazardous waste and must be collected in the appropriate liquid waste container.[2][15] After rinsing, deface or remove the original label before disposal.[2][15]

On-Site Storage and Disposal Workflow

Proper storage of generated waste is a regulatory requirement and essential for maintaining a safe laboratory environment.

The Satellite Accumulation Area (SAA)

All hazardous waste must be stored in a designated SAA, which is a location at or near the point of waste generation.[3][14]

  • Location: The SAA must be under the direct control of the laboratory personnel generating the waste.

  • Containment: Waste containers should be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Volume Limits: Regulations limit the amount of waste that can be stored in an SAA to a maximum of 55 gallons of total hazardous waste.[3][15]

  • Container Status: Waste containers must be kept securely closed at all times, except when actively adding or removing waste.[3][14] This is a critical safety and compliance requirement.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start_end start_end process process decision decision storage storage action action start Start: Waste Generation identify Identify Waste Type (Solid, Liquid, Contaminated PPE) start->identify is_halogenated Is waste halogenated? (Contains the fluoro-compound) identify->is_halogenated select_halogenated Select Designated HALOGENATED Waste Container is_halogenated->select_halogenated  Yes select_non_halogenated Select NON-HALOGENATED Waste Container is_halogenated->select_non_halogenated No label Ensure Container is Properly Labeled 'Hazardous Waste' select_halogenated->label add_waste Add Waste to Container & Immediately Close Lid label->add_waste store Store in Secondary Containment within Satellite Accumulation Area (SAA) add_waste->store is_full Container Full? store->is_full is_full->add_waste No, continue accumulation   request_pickup Contact EH&S for Waste Pickup is_full->request_pickup  Yes end End: Waste Removed request_pickup->end

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the safety protocols surrounding these compounds, particularly those with limited published hazard data, must be anything but routine. This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE) when working with 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. As a Senior Application Scientist, my objective is to instill a culture of safety that is both rigorous and practical, ensuring that innovation in the lab does not come at the cost of personal well-being.

Hazard Assessment and Risk Mitigation

Before any laboratory work commences, a thorough risk assessment is paramount. The primary exposure routes for a solid compound like this compound are inhalation of airborne particulates, dermal contact, and accidental ingestion. The level of risk is influenced by the quantity of the compound being handled, the experimental procedure, and the potential for aerosolization.

Key Potential Hazards:

  • Acute Toxicity: Harmful if swallowed or absorbed through the skin.

  • Eye Damage/Irritation: Potential to cause serious eye irritation or damage.

  • Skin Irritation: May cause skin irritation upon contact.[2][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the final and most personal line of defense against chemical exposure. The following recommendations are based on a cautious approach to handling a novel compound with potential hazards.

Eye and Face Protection

Given the potential for serious eye irritation, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Tightly fitting safety goggles that meet EN 166 (EU) or NIOSH (US) standards should be worn at all times in the laboratory.[1]

  • Enhanced Protection: When there is a risk of splashes or generating dust, a face shield should be worn in addition to safety goggles to provide a full barrier of protection for the face and eyes.[6][7]

Hand Protection

The hands are the most likely part of the body to come into direct contact with the chemical. Therefore, selecting the correct gloves is critical.

  • Glove Type: Chemical-resistant gloves are mandatory. Given the lack of specific permeation data for this compound, it is prudent to select gloves with broad chemical resistance. Nitrile gloves are a common and effective choice for handling many organic substances.[3] For higher-risk procedures or when handling larger quantities, consider double-gloving or using gloves with a greater thickness.[6]

  • Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or punctures. A timetable for regular glove replacement should be established to prevent permeation.[8] Contaminated gloves should be removed and disposed of immediately and properly.[6]

Body Protection

Protecting the skin from accidental exposure is crucial.

  • Laboratory Coat: A flame-resistant lab coat with full-length sleeves is the minimum requirement.

  • Chemical-Resistant Apron/Suit: For procedures with a high risk of splashes or when handling large quantities, a chemical-resistant apron or a full protective suit should be worn over the lab coat.[1]

  • Footwear: Closed-toe shoes are mandatory in a laboratory setting. For enhanced protection, consider chemical-resistant safety footwear.[8]

Respiratory Protection

Engineering controls, such as fume hoods, are the primary method for controlling exposure to airborne contaminants. However, in certain situations, respiratory protection may be necessary.

  • Fume Hood: All work with this compound that could generate dust or aerosols must be conducted in a certified chemical fume hood.[3]

  • Respirator: If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator is required. For most activities involving powders, an N95 or N100 particulate respirator may be sufficient.[6] For situations with the potential for vapor exposure or during a significant spill, a full-face respirator with appropriate chemical cartridges (e.g., organic vapor/acid gas) should be used.[1][6] All personnel required to wear respirators must be fit-tested and trained in their proper use.[6]

PPE Donning and Doffing Protocol

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

Donning Sequence
  • Shoe Covers (if required)

  • Inner Gloves

  • Gown or Lab Coat

  • Respirator (if required)

  • Goggles or Face Shield

  • Outer Gloves

Doffing Sequence (in a designated area)
  • Outer Gloves: Peel off the first glove by grasping the cuff and pulling it down and away from the body. With the ungloved hand, slide fingers under the cuff of the remaining glove and peel it off from the inside.

  • Gown or Lab Coat: Unfasten and peel away from the body, turning it inside out as you remove it.

  • Goggles or Face Shield: Remove by handling the strap or earpieces.

  • Respirator (if worn): Remove by the straps.

  • Inner Gloves: Remove in the same manner as the outer gloves.

  • Wash Hands Thoroughly: Immediately wash hands with soap and water.

PPE Selection Workflow

The following diagram illustrates a decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe_levels PPE Level Start Start: Handling this compound Quantity Quantity of Compound? Start->Quantity LowRisk Low Risk (e.g., <1g, non-aerosol generating) - Safety Goggles - Nitrile Gloves - Lab Coat Quantity->LowRisk < 1g MediumRisk Medium Risk (e.g., >1g, potential for dust) - Safety Goggles & Face Shield - Double Nitrile Gloves - Lab Coat - Work in Fume Hood Quantity->MediumRisk > 1g Procedure Experimental Procedure? Procedure->MediumRisk Non-Aerosol Generating HighRisk High Risk (e.g., large quantity, sonication) - Safety Goggles & Face Shield - Chemical Resistant Gloves - Chemical Resistant Apron/Suit - N95/N100 Respirator - Work in Fume Hood Procedure->HighRisk Aerosol Generating MediumRisk->Procedure caption PPE Selection Workflow

Caption: A flowchart to guide the selection of appropriate PPE based on the quantity of the compound and the experimental procedure.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical final step in the safe handling of hazardous chemicals.

  • Contaminated PPE: All disposable PPE, including gloves, shoe covers, and gowns, should be considered contaminated and disposed of as hazardous waste. Place these items in a designated, labeled hazardous waste container.[9]

  • Chemical Waste: As a halogenated organic compound, this compound and any solutions containing it must be disposed of in a designated "Halogenated Organic Waste" container.[3][4] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[10][11] Ensure the waste container is properly labeled with the full chemical name and is kept closed when not in use.[9]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

The responsible handling of this compound, and indeed any chemical, is predicated on a foundation of proactive safety measures. By understanding the potential hazards, selecting and using the appropriate PPE, and adhering to established protocols for handling and disposal, researchers can confidently advance their work while ensuring a safe and healthy laboratory environment. This guide serves as a starting point; always consult your institution's specific safety guidelines and perform a thorough risk assessment before beginning any new experimental work.

References

  • Safe Handling & Disposal of Organic Substances – HSC Chemistry - Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]

  • Hazardous Waste Segreg
  • Halogenated Solvents in Laboratories - Campus Operations, Temple University. [Link]

  • Personal Equipment for Use in Handling Hazardous Drugs - Pharmacy Purchasing & Products Magazine. [Link]

  • 5 Types of PPE for Hazardous Chemicals - Hazmat School. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - NIOSH. [Link]

  • Recommended PPE to handle chemicals - Bernardo Ecenarro. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.